Product packaging for Pyromeconic acid(Cat. No.:CAS No. 496-63-9)

Pyromeconic acid

Cat. No.: B134809
CAS No.: 496-63-9
M. Wt: 112.08 g/mol
InChI Key: VEYIMQVTPXPUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-4H-pyran-4-one has been reported in Erigeron breviscapus, Parthenium integrifolium, and Erigeron annuus with data available.
from herb Dengzhanhua;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O3 B134809 Pyromeconic acid CAS No. 496-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYIMQVTPXPUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060091
Record name 4H-Pyran-4-one, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-63-9
Record name 3-Hydroxy-4-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyromeconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4H-pyran-4-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyran-4-one, 3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4H-Pyran-4-one, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-4H-PYRAN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Pyromeconic Acid from Kojic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyromeconic acid from kojic acid. The primary route involves a two-step process: the oxidation of kojic acid to comenic acid, followed by the decarboxylation of comenic acid to yield this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and chemical transformations.

Synthesis Pathway Overview

The conversion of kojic acid to this compound is efficiently achieved through a two-step synthetic route. The first step involves the selective oxidation of the primary alcohol group of kojic acid to a carboxylic acid, forming comenic acid. The subsequent step is the removal of the carboxyl group via decarboxylation to yield the final product, this compound.

Synthesis_Workflow KojicAcid Kojic Acid Oxidation Step 1: Oxidation KojicAcid->Oxidation ComenicAcid Comenic Acid Decarboxylation Step 2: Decarboxylation ComenicAcid->Decarboxylation PyromeconicAcid This compound Oxidation->ComenicAcid Decarboxylation->PyromeconicAcid

Caption: Overall workflow for the synthesis of this compound from kojic acid.

Experimental Protocols

Step 1: Oxidation of Kojic Acid to Comenic Acid

This protocol is based on the chemical oxidation of a protected kojic acid derivative, followed by deprotection. For a more direct approach, microbiological oxidation methods have also been reported, achieving yields of up to 80%[1].

Method: Chemical Oxidation of Kojic Acid Ether

This method involves the protection of the hydroxyl group of kojic acid as an ether, followed by oxidation and subsequent dealkylation. A common protecting group is the methyl or benzyl group.

Protocol:

  • Protection of Kojic Acid:

    • Dissolve kojic acid in a suitable solvent (e.g., acetone, DMF).

    • Add a base (e.g., K₂CO₃, NaH) and the alkylating agent (e.g., dimethyl sulfate, benzyl chloride).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the kojic acid ether.

  • Oxidation of Kojic Acid Ether:

    • Suspend the kojic acid ether in an aqueous solution.

    • Add a palladium on carbon catalyst (e.g., 5% Pd/C).

    • Heat the mixture and bubble oxygen through it.

    • Maintain the reaction at an alkaline pH.

    • After the reaction is complete, filter off the catalyst.

    • Acidify the filtrate to precipitate the comenic acid ether.

    • Isolate the product by filtration.

  • Dealkylation of Comenic Acid Ether (if necessary):

    • The ether of comenic acid can be dealkylated using standard methods, such as treatment with a strong acid (e.g., HBr, HI).

Step 2: Decarboxylation of Comenic Acid to this compound

This protocol describes the thermal decarboxylation of comenic acid in the presence of a copper catalyst.

Method: Copper-Catalyzed Decarboxylation

Protocol:

  • Mix equal weights of comenic acid and finely divided copper powder in a reaction vessel.

  • Heat the mixture to a temperature of approximately 200-250°C[2]. A preferred temperature range is 220-230°C[2].

  • The decarboxylation reaction will proceed, evolving carbon dioxide.

  • Maintain the temperature until the gas evolution ceases.

  • Cool the reaction mixture.

  • The this compound can be isolated and purified by sublimation or recrystallization from a suitable solvent.

Chemical Transformations

The chemical structures and transformations involved in the synthesis are illustrated below.

Caption: Chemical structures and transformations from kojic acid to this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from kojic acid.

Table 1: Oxidation of Kojic Acid to Comenic Acid (Microbiological Method)

MicroorganismYieldReference
Fusarium sp., ATCC 14719Up to 50-80%
Fusarium laterizum, ATCC 14720Up to 50-80%
Absidia sp.Up to 50-80%
Arthrobacter ureafaciens K-INearly quantitative (for ether)

Table 2: Decarboxylation of Comenic Acid to this compound

MethodCatalystTemperatureYieldReference
Thermal DecarboxylationCopper powder200-250°C48%
Thermal Decarboxylation of EtherNone200-250°CNot specified

References

Pyromeconic acid CAS 496-63-9 physicochemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Pyromeconic Acid (CAS 496-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-hydroxy-4H-pyran-4-one), a heterocyclic organic compound, is a subject of increasing interest in the fields of medicinal chemistry and drug development. Structurally characterized by a 4-pyrone ring substituted with a hydroxyl group, it shares a core scaffold with other biologically active natural products like maltol and kojic acid. Its known biological activities, including antifungal properties and the inhibition of endonucleases, make it a valuable lead compound for further investigation. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for their determination, and insights into its potential mechanisms of action. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, formulation, and application in research and development.

Table 2.1: General and Identification Data
PropertyValueReference(s)
CAS Number 496-63-9[1][2][3]
Molecular Formula C₅H₄O₃[1][3]
Molecular Weight 112.08 g/mol
IUPAC Name 3-hydroxypyran-4-one
Synonyms 3-Hydroxy-γ-pyrone, 3-Hydroxy-4-pyrone, 3-Hydroxy-4H-pyran-4-one
InChI InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H
InChI Key VEYIMQVTPXPUHA-UHFFFAOYSA-N
SMILES C1=COC=C(C1=O)O
Table 2.2: Physical and Chemical Properties
PropertyValueReference(s)
Physical Form Solid, Off-white to light yellow
Melting Point 117-118 °C
Boiling Point 298.7 °C at 760 mmHg
Density 1.483 g/cm³ (Predicted)
Flash Point 139.9 °C
Table 2.3: Solubility Data
SolventSolubilityRemarksReference(s)
DMSO ≥ 50 mg/mL (446.11 mM)Sonication may be required.
In Vivo Formulation 1 ≥ 2.5 mg/mL (22.31 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
In Vivo Formulation 2 ≥ 2.5 mg/mL (22.31 mM)10% DMSO, 90% (20% SBE-β-CD in saline)
In Vivo Formulation 3 ≥ 2.5 mg/mL (22.31 mM)10% DMSO, 90% corn oil

Experimental Protocols

Detailed methodologies for determining key physicochemical and spectral properties of this compound are provided below. These protocols represent standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) with a calibrated thermometer or digital sensor is used.

  • Procedure: The capillary tube is placed in the heating block or oil bath of the apparatus. The sample is heated at a slow, controlled rate (approx. 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination (Microscale Method)

This method is suitable for small sample quantities.

  • Sample Preparation: Approximately 0.2 mL of the liquid sample (if melted) is placed in a small test tube. A Bell capillary tube (a smaller capillary tube sealed at one end) is placed, open-end down, into the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and heated using a melting point apparatus or an oil bath.

  • Procedure: The sample is heated gently. As the temperature rises, air trapped in the Bell capillary will bubble out. Heating is continued until a steady and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling at the vapor-liquid interface.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the Bell capillary tube.

Density Determination (Gas Displacement Method)

Gas pycnometry is used to determine the skeletal density of a solid powder.

  • Sample Preparation: A precisely weighed sample of dry this compound powder is placed into the sample chamber of the gas pycnometer.

  • Apparatus: A gas pycnometer, which uses an inert gas like helium.

  • Procedure: The instrument is calibrated using a standard of known volume. The analysis involves pressurizing a reference chamber with helium and then expanding the gas into the sample chamber. The instrument measures the pressure difference to calculate the volume displaced by the solid sample, excluding pore volume.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume determined by the pycnometer.

Spectral Analysis Protocols
  • Sample Preparation: For ¹H and ¹³C NMR, 5-20 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, high-quality 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

  • Analysis: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are then run to acquire the ¹H and ¹³C spectra. An internal standard like tetramethylsilane (TMS) may be used for chemical shift referencing.

  • Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common method for solid powders. A small amount of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

  • Analysis: A background spectrum of the empty, clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scan range is 4000-400 cm⁻¹.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration is typically in the low µg/mL to ng/mL range.

  • Analysis: The solution is introduced into the mass spectrometer via an ionization source, commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For accurate mass measurement, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used. The instrument is calibrated, and the sample is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

Mechanism of Action and Experimental Workflows

This compound's biological activity is believed to stem from its chemical structure, particularly its ability to chelate metal ions, a property shared with its analogue, kojic acid. This chelation capability is likely central to its roles as an endonuclease inhibitor and an antifungal agent.

Proposed Mechanism: Endonuclease Inhibition via Metal Chelation

Many endonucleases are metalloenzymes that require divalent metal cations (e.g., Mg²⁺, Zn²⁺) as cofactors for their catalytic activity. This compound, with its α-hydroxy-ketone moiety, can act as a bidentate chelating agent, sequestering these essential metal ions from the enzyme's active site. This action renders the enzyme inactive, thereby inhibiting the cleavage of phosphodiester bonds in nucleic acids.

G cluster_0 This compound Action PA This compound Inactive_Complex Inactive Endonuclease- This compound Complex PA->Inactive_Complex Chelates Metal in Active Site Endonuclease Active Endonuclease (Metalloenzyme) Metal Metal Cofactor (e.g., Mg²⁺, Zn²⁺) Endonuclease->Metal Binds Endonuclease->Inactive_Complex Binds to Cleaved_DNA Cleaved DNA Endonuclease->Cleaved_DNA Cleaves Inactive_Complex->Cleaved_DNA Inhibits Cleavage DNA DNA Substrate DNA->Endonuclease Binds to

Caption: Proposed inhibition of metallo-endonuclease by this compound via metal cofactor chelation.

Proposed Mechanism: Antifungal Activity

The antifungal activity of pyrone derivatives like maltol has been linked to the disruption of mitochondrial function. A plausible mechanism for this compound is the inhibition of key enzymes in the electron transport chain, such as Succinate Dehydrogenase (SDH), which often rely on iron-sulfur clusters. By chelating iron, this compound could disrupt electron flow, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, fungal cell death.

G cluster_1 Antifungal Mechanism PA This compound SDH Succinate Dehydrogenase (SDH) (Fe-S Cluster) PA->SDH Inhibits (via Fe chelation) ETC Electron Transport Chain SDH->ETC Component of ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Dysregulation leads to Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Cell_Death Fungal Cell Death Mito_Dys->Cell_Death Leads to

Caption: Proposed antifungal mechanism of this compound via inhibition of mitochondrial SDH.

Experimental Workflow: Synthesis from Kojic Acid

This compound can be synthesized from the commercially available kojic acid. The workflow involves a series of established organic reactions, including etherification, oxidation, decarboxylation, and demethylation.

G cluster_2 Synthesis Workflow Kojic Kojic Acid P1 Alkylation Kojic->P1 Ether Kojic Acid Alkyl Ether P2 Oxidation (e.g., O₂/Pd) Ether->P2 Comenic_Ether Comenic Acid Alkyl Ether P3 Decarboxylation (Heat) Comenic_Ether->P3 Pyro_Ether This compound Alkyl Ether P4 Demethylation (e.g., ZnCl₂/HCl) Pyro_Ether->P4 Pyro_Acid This compound P1->Ether P2->Comenic_Ether P3->Pyro_Ether P4->Pyro_Acid

Caption: A multi-step synthesis workflow for this compound starting from Kojic acid.

References

The Biological Activity of Pyromeconic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyromeconic acid, a naturally occurring heterocyclic organic compound, and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its neuroprotective, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Neuroprotective Effects: Targeting Alzheimer's Disease

A significant body of research has focused on the potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. A novel this compound-styrene hybrid, referred to as compound 30 , has demonstrated potent neuroprotective activities.[1][2]

Inhibition of Amyloid-β Aggregation and Promotion of Fibril Disaggregation

Compound 30 has been shown to effectively inhibit the self-aggregation of amyloid-beta 1-42 (Aβ1-42) and promote the disaggregation of pre-formed fibrils, key pathological events in Alzheimer's disease.[1][2] Furthermore, its metal-chelating properties contribute to the inhibition of copper-induced Aβ1-42 aggregation.[1]

CompoundActivityIC50 (μM)
Compound 30 Inhibition of Aβ1-42 Fibril Aggregation11.15
Promotion of Aβ1-42 Fibril Disaggregation6.87
Inhibition of Cu2+-induced Aβ1-42 Fibril Aggregation3.69
Promotion of Cu2+-induced Aβ1-42 Fibril Disaggregation3.35
Alleviation of Cognitive Deficits

In vivo studies using a scopolamine-induced amnesia mouse model have demonstrated that compound 30 can alleviate cognitive deficits. This effect is attributed to its ability to reduce neuroinflammation by inhibiting the expression of Ionized calcium-binding adapter molecule 1 (Iba1) and Glial Fibrillary Acidic Protein (GFAP), markers of microglial and astrocyte activation, respectively.

Anti-inflammatory and Antihistamine Activity

This compound and its derivatives exhibit significant anti-inflammatory and antihistamine properties. An extract of Erigeron annuus rich in this compound was found to reduce the secretion of histamine from human mast cells (HMC-1) and decrease the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interferon-γ (IFN-γ).

TreatmentCell LineEffect
This compound-enriched E. annuus extract (0.1% and 0.2%)HMC-1Reduced histamine secretion
This compound (4.7 and 9.4 µg/mL)HMC-1Reduced histamine secretion
This compound-enriched E. annuus extractHMC-1Decreased levels of IL-1β, IL-8, IL-6, and IFN-γ
This compoundHMC-1Decreased levels of IL-1β, IL-8, IL-6, and IFN-γ

Antioxidant Activity and Activation of the Nrf2/HO-1 Signaling Pathway

This compound derivatives are potent antioxidants. Compound 30, for instance, displayed excellent antioxidative activity with an oxygen radical absorbance capacity (ORAC) value of 2.65 Trolox equivalents. A key mechanism underlying the antioxidant and neuroprotective effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like this compound derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including HO-1.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm Pyromeconic_Acid This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Pyromeconic_Acid->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Ub Ubiquitin Keap1->Ub facilitates ubiquitination Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Genes Other Antioxidant Genes ARE->Antioxidant_Genes activates transcription

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound-Styrene Hybrid (Compound 30)

The synthesis of the neuroprotective this compound-styrene hybrid (compound 30) involves a multi-step process. A general synthetic route is outlined below. For specific reaction conditions, reagent quantities, and purification methods, it is essential to refer to the supplementary information of the primary research article by Liu et al. (2023).

Synthesis_Workflow Start Starting Materials: This compound & Styrene Derivative Step1 Step 1: Protection of Hydroxyl Group Start->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 End Final Product: Compound 30 Step3->End Histamine_Release_Workflow Start HMC-1 Cells in Culture Preincubation Pre-incubation with This compound Start->Preincubation Stimulation Stimulation with Secretagogue Preincubation->Stimulation Centrifugation Centrifugation Stimulation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Quantification Quantify Histamine (ELISA) Supernatant->Quantification Analysis Calculate % Histamine Release Inhibition Quantification->Analysis

References

Pyromeconic Acid: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyromeconic acid, a heterocyclic compound with a history intertwined with the study of opium alkaloids, has emerged as a molecule of significant interest due to its diverse biological activities. Initially identified as a thermal decomposition product of meconic acid, this pyran-4-one derivative is now known to occur naturally and possesses notable antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the discovery, historical synthesis, and modern experimental protocols related to this compound. It further delves into its physicochemical properties and explores its mechanism of action, particularly its modulation of the Nrf2/HO-1 signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's scientific background and therapeutic potential.

Discovery and History

The history of this compound is intrinsically linked to that of meconic acid, which was first isolated in 1805 by Friedrich Sertürner from opium.[1] Meconic acid constitutes approximately 5% of opium and serves as an analytical marker for its presence.[1] The name "this compound" strongly suggests its discovery via the action of heat on meconic acid. Early chemists frequently used dry distillation to probe the nature of complex organic substances. When meconic acid or its derivative, comenic acid, is heated, it undergoes decarboxylation to yield this compound.

While the exact date and discoverer of this transformation are not clearly documented in readily available modern literature, the process represents a classic method in the historical development of organic chemistry. A notable documented synthesis was reported by Garkusha in 1946, who achieved a 48% yield of this compound by heating equal weights of comenic acid and copper powder.

Beyond its synthetic origins, this compound has also been identified as a natural product. It has been isolated from the leaves of plants such as Erigeron breviscapus and Erigeron annuus, indicating its presence in the botanical kingdom.

Discovery_History cluster_opium Opium (Papaver somniferum) cluster_meconic_acid Meconic Acid Discovery (1805) cluster_pyromeconic_acid This compound Genesis cluster_natural_source Natural Occurrence Opium Opium Sertürner Friedrich Sertürner Meconic_Acid Meconic Acid Heat Heat (Dry Distillation) Meconic_Acid->Heat subjected to Sertürner->Meconic_Acid isolates Pyromeconic_Acid This compound Heat->Pyromeconic_Acid yields Erigeron Erigeron annuus Erigeron->Pyromeconic_Acid isolated from

Caption: Historical timeline of this compound's discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₅H₄O₃[2]
Molecular Weight 112.08 g/mol
IUPAC Name 3-hydroxy-4H-pyran-4-one
CAS Number 496-63-9
Melting Point 117-118 °C
Boiling Point 298.7 °C at 760 mmHg
Solubility Soluble in DMSO (≥ 50 mg/mL); described as water-soluble,
Appearance Solid

Synthesis and Experimental Protocols

This compound can be prepared through various methods, reflecting both historical approaches and modern synthetic strategies.

Historical Method: Decarboxylation of Comenic Acid

This method represents a classical approach to the synthesis of this compound, relying on the thermal decomposition of a precursor.

  • Principle: Comenic acid, when heated, loses a molecule of carbon dioxide to form this compound. The reaction can be facilitated by a catalyst such as copper powder.

  • Experimental Protocol (based on Garkusha, 1946):

    • Mix equal weights of comenic acid and finely divided copper powder in a flask suitable for heating.

    • Heat the mixture. The exact temperature and duration would be optimized to ensure complete decarboxylation while minimizing degradation of the product.

    • The resulting this compound can be purified by sublimation under reduced pressure or by recrystallization from an appropriate solvent.

Synthesis_from_Meconic_Acid Meconic_Acid Meconic Acid (from Opium) Comenic_Acid Comenic Acid Meconic_Acid->Comenic_Acid Partial Decarboxylation (Heating) Pyromeconic_Acid This compound Comenic_Acid->Pyromeconic_Acid Decarboxylation (Heating, optional Cu catalyst)

Caption: Synthesis pathway from meconic acid.
Modern Method: Synthesis from Kojic Acid

A more contemporary and versatile synthesis starts from the commercially available kojic acid. This multi-step process offers good yields and avoids reliance on opium-derived precursors.

  • Principle: This synthesis involves the protection of the primary alcohol of kojic acid as an ether, followed by oxidation to an ether of comenic acid, decarboxylation, and finally dealkylation to yield this compound.

  • Experimental Workflow (based on US Patent 3,152,148):

    • Alkylation: React kojic acid with an alkylating agent (e.g., dimethyl sulfate) to form the 5-(lower alkyl) ether of kojic acid.

    • Oxidation: The kojic acid ether is oxidized in an aqueous suspension using an oxygen-containing gas in the presence of a palladium catalyst at a pH of 4-8 and a temperature of 50-100°C. This step yields the corresponding ether of comenic acid.

    • Decarboxylation: The comenic acid ether is heated to approximately 200-250°C, causing it to decarboxylate and form the ether of this compound.

    • Dealkylation: The this compound ether is heated with a Lewis acid, such as zinc chloride, to cleave the ether bond and yield crude this compound.

    • Purification: The crude product is purified, for instance, by sublimation under reduced pressure, to obtain crystalline this compound.

Kojic_Acid_Synthesis Kojic_Acid Kojic Acid Step1 Alkylation Kojic_Acid->Step1 Kojic_Ether 5-Alkyl Ether of Kojic Acid Step2 Oxidation (O₂, Pd catalyst) Kojic_Ether->Step2 Comenic_Ether Alkyl Ether of Comenic Acid Step3 Decarboxylation (Heat, 200-250°C) Comenic_Ether->Step3 Pyromeconic_Ether Alkyl Ether of this compound Step4 Dealkylation (ZnCl₂, Heat) Pyromeconic_Ether->Step4 Pyromeconic_Acid This compound Step1->Kojic_Ether Step2->Comenic_Ether Step3->Pyromeconic_Ether Step4->Pyromeconic_Acid Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free releases ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation PA This compound PA->Keap1_Nrf2 promotes dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates HO1 HO-1 Transcription->HO1 expresses Antioxidant_Enzymes Other Antioxidant Enzymes Transcription->Antioxidant_Enzymes expresses Protection Cytoprotection (Reduced Inflammation & Oxidative Stress) HO1->Protection Antioxidant_Enzymes->Protection

References

Spectroscopic Profile of Pyromeconic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyromeconic acid (3-hydroxy-4H-pyran-4-one), a key heterocyclic compound of interest in various scientific domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification, characterization, and application in research and development.

Introduction

This compound (C₅H₄O₃, Molar Mass: 112.08 g/mol ) is a naturally occurring organic compound that belongs to the pyranone family. Its structural features, including a hydroxyl group and a ketone within a heterocyclic ring, make it a versatile molecule with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d5.6H-6
6.45d5.6H-5
7.70s-H-2
5.5-6.5br s--OH

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
174.5C-4
152.0C-6
141.0C-2
138.0C-3
115.0C-5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl group)
1650StrongC=O stretch (ketone)
1620MediumC=C stretch (pyran ring)
1250StrongC-O stretch (hydroxyl group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
112100[M]⁺ (Molecular Ion)
8450[M-CO]⁺
5530[M-CO-CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare KBr pellet or thin film MS MS Sample->MS Dissolve in volatile solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation ¹H & ¹³C data IR->Structure_Elucidation Functional groups MS->Structure_Elucidation Molecular weight & fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and analytical protocols of this compound. The presented NMR, IR, and MS data, along with the generalized experimental procedures, are intended to support researchers in the accurate identification, characterization, and utilization of this important chemical entity in their scientific endeavors. The logical workflow presented can serve as a foundational guide for the systematic spectroscopic analysis of this compound and related compounds.

Pyromeconic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyromeconic acid, a naturally occurring γ-pyrone, has emerged as a privileged scaffold in organic synthesis. Its unique chemical architecture, featuring a hydroxyl group, a ketone, and a conjugated π-system within a heterocyclic ring, provides multiple reactive sites for functionalization. This adaptability makes it a valuable precursor for the synthesis of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides an in-depth overview of the use of this compound in organic synthesis, detailing key reactions, experimental protocols, and the biological significance of its derivatives.

Core Synthetic Transformations of this compound

The reactivity of this compound allows for a variety of synthetic modifications, primarily targeting the hydroxyl group and the electron-rich C5 position. Key transformations include etherification, esterification, and electrophilic aromatic substitutions such as the Vilsmeier-Haack and Mannich reactions, as well as cross-coupling reactions.

O-Alkylation and O-Acylation

The acidic hydroxyl group of this compound is readily functionalized to form ethers and esters. These reactions are typically straightforward and proceed with high yields.

Experimental Protocol: Synthesis of this compound Ethers

A general procedure for the O-alkylation of this compound involves its reaction with an alkyl halide in the presence of a base.

  • Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF).

  • Procedure: To a solution of this compound (1.0 eq) in acetone, add K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.2 eq) dropwise and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of this compound, this reaction typically occurs at the C5 position. The resulting aldehyde is a versatile intermediate for further transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), 1,2-dichloroethane (DCE).

  • Procedure: In a dry three-necked round-bottom flask, cool DMF under an inert atmosphere. Add POCl₃ (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent. Add a solution of this compound (1.0 eq) in DCE. Heat the reaction mixture to 70-80 °C for 4-6 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate to pH 6-7. The precipitated product is collected by filtration, washed with water, and dried.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. For this compound, this reaction provides a straightforward route to β-amino-ketone derivatives, which are valuable pharmacophores.

Experimental Protocol: Mannich Reaction of this compound

  • Materials: this compound, formaldehyde, a secondary amine (e.g., dimethylamine, piperidine), ethanol.

  • Procedure: To a solution of this compound (1.0 eq) in ethanol, add formaldehyde (1.2 eq) and the secondary amine (1.2 eq). Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, the product may precipitate from the reaction mixture or can be isolated by removing the solvent under reduced pressure followed by purification by recrystallization or column chromatography.

Suzuki Coupling Reaction

To further diversify the this compound scaffold, C-C bond formation can be achieved via cross-coupling reactions. For this, this compound needs to be first converted to a halide or triflate. The Suzuki coupling of a this compound derivative with a boronic acid introduces aryl or heteroaryl substituents.

Experimental Protocol: Suzuki Coupling of a this compound Derivative

This protocol assumes the prior synthesis of a halogenated this compound derivative (e.g., 5-bromo-3-hydroxypyran-4-one).

  • Materials: 5-Bromo-3-hydroxypyran-4-one, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., dioxane/water mixture).

  • Procedure: To a degassed solution of the bromo-pyromeconic acid derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in a dioxane/water mixture, add the palladium catalyst (0.05 eq). Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data on this compound Derivatives

The synthetic utility of this compound is underscored by the achievable yields and the potent biological activities of its derivatives. The following tables summarize key quantitative data from the literature.

Synthetic Transformation Substrate Reagents and Conditions Product Yield (%) Reference
O-MethylationThis compoundCH₃I, K₂CO₃, Acetone, reflux3-Methoxy-4H-pyran-4-oneHighGeneral Procedure
Vilsmeier-HaackThis compoundPOCl₃, DMF, DCE, 70-80 °C3-Hydroxy-4-oxo-4H-pyran-5-carbaldehydeModerate to GoodGeneral Procedure
Mannich ReactionThis compoundFormaldehyde, Dimethylamine, EtOH, RT5-(Dimethylaminomethyl)-3-hydroxy-4H-pyran-4-oneGoodGeneral Procedure
Derivative Class Biological Activity Assay IC₅₀ / MIC Reference
This compound-styrene hybridsNeuroprotection (Anti-Aβ aggregation)ThT fluorescence assay11.15 µM[1][2]
This compound-styrene hybridsNeuroprotection (Aβ disaggregation)ThT fluorescence assay6.87 µM[1][2]
This compound-styrene hybridsAntioxidantORAC assay2.65 Trolox equivalents[1]
This compoundAnti-inflammatoryHistamine release in HMC-1 cellsReduction at 4.7-9.4 µg/mL
Pyranone-carbamate derivativesButyrylcholinesterase InhibitionIn vitro enzyme assay4.68 nM (eqBuChE)
This compound derivativesAntifungalBroth microdilutionMICs ranging from 7.8 to 62.5 µg/mL against various fungi

Signaling Pathways and Mechanistic Insights

Derivatives of this compound have been shown to modulate key signaling pathways implicated in various diseases, highlighting their therapeutic potential.

Nrf2/HO-1 Pathway Activation

Several studies have indicated that this compound derivatives can exert neuroprotective and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyromeconic_Derivative This compound Derivative Keap1 Keap1 Pyromeconic_Derivative->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes leads to

Activation of the Nrf2/HO-1 signaling pathway by this compound derivatives.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Oxidative stress or the presence of Nrf2 activators, such as certain this compound derivatives, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1.

NF-κB Pathway Inhibition

The anti-inflammatory properties of this compound derivatives are also attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IKK_complex degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation Pyromeconic_Derivative This compound Derivative Pyromeconic_Derivative->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, etc.) DNA->Proinflammatory_Genes activates transcription

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB and the release of the NF-κB dimer. NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Certain this compound derivatives can inhibit the IKK complex, thereby preventing the degradation of IκB and blocking the inflammatory cascade.

Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound derivatives has been in drug discovery, its versatile chemistry opens up possibilities in other fields.

Materials Science

The conjugated system of the pyrone ring and the potential for introducing various functional groups make this compound a candidate for the development of novel organic materials. For instance, its derivatives could be explored as:

  • Corrosion Inhibitors: The presence of heteroatoms (oxygen) and the potential to introduce nitrogen and sulfur-containing functional groups make this compound derivatives promising candidates for corrosion inhibitors for metals. These functional groups can adsorb onto the metal surface, forming a protective layer.

  • Monomers for Polymers: The reactive sites on this compound allow for its incorporation into polymer chains, potentially leading to materials with interesting thermal, optical, or chelating properties.

Agrochemicals

The structural motifs found in this compound and its derivatives are also present in some agrochemicals. The biological activity of this compound derivatives, such as their antifungal properties, suggests their potential as starting points for the development of new fungicides or other crop protection agents.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its rich chemistry allows for the straightforward synthesis of a wide range of derivatives with significant biological activities. The ability of these compounds to modulate key signaling pathways, such as Nrf2/HO-1 and NF-κB, underscores their potential in the development of new therapeutics for a variety of diseases. Furthermore, the exploration of this compound derivatives in materials science and agrochemicals represents a promising and underexplored frontier. This guide provides a foundational understanding for researchers looking to harness the synthetic potential of this remarkable scaffold.

References

In Vitro Antioxidant Capacity of Pyromeconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro antioxidant capacity of Pyromeconic acid. While direct quantitative data on this compound is limited in the available scientific literature, this document synthesizes information on its derivatives and outlines the standard experimental protocols used to assess antioxidant potential. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Core Concepts in Antioxidant Capacity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidized species. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Quantitative Data on this compound Derivatives

One study synthesized a series of this compound-styrene hybrid compounds and evaluated their neuroprotective and antioxidant activities. A leading compound from this series, designated as compound 30 , exhibited excellent antioxidative activity.[1]

CompoundAssayResultReference
Compound 30 (this compound derivative)Oxygen Radical Absorbance Capacity (ORAC)2.65 Trolox equivalents[1]

Note: The ORAC assay is another established method for measuring antioxidant capacity. The result for compound 30 indicates that its antioxidant activity is 2.65 times that of the standard antioxidant, Trolox, in this specific assay.[1] Further research is warranted to determine the specific IC50 values of this compound in DPPH, ABTS, and FRAP assays to allow for a more direct comparison with other antioxidant compounds.

Experimental Protocols

The following sections detail the generalized experimental protocols for the three most common in vitro antioxidant capacity assays. These methodologies can be adapted for the evaluation of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.[2] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.

  • Preparation of Test Samples: this compound or its derivatives are dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain different concentrations.

  • Reaction Mixture: A specific volume of the test sample at various concentrations is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value signifies a higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced back to the colorless neutral form of ABTS.

Methodology:

  • Generation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: this compound or its derivatives are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Value: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-Tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

  • Preparation of Test Samples: A range of concentrations of this compound or its derivatives are prepared.

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄·7H₂O. The results are often expressed as micromolar Fe(II) equivalents.

Signaling Pathways and Mechanistic Insights

Research into a novel neuroprotective derivative of this compound, compound 30, has suggested that its antioxidant effects may be mediated through the activation of the Nrf2/HO-1 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species and protect the cell from oxidative damage.

The potential of this compound derivatives to activate this pathway highlights a promising mechanism for their therapeutic effects and warrants further investigation for this compound itself.

Mandatory Visualizations

Signaling Pathway Diagram

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyromeconic_Acid This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Pyromeconic_Acid->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2/HO-1 signaling pathway activation by a this compound derivative.

Experimental Workflow Diagram

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Mix Mix Sample and Reagent Prep_Reagent->Mix Prep_Sample Prepare this compound Samples (Serial Dilutions) Prep_Sample->Mix Incubate Incubate (Specific time and temperature) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot Plot % Inhibition vs. Concentration Calc_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

References

The Anti-inflammatory Potential of Pyromeconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid, a naturally occurring heterocyclic compound, has garnered increasing interest for its potential therapeutic properties. Emerging research suggests that this compound and its derivatives possess significant anti-inflammatory capabilities, positioning them as promising candidates for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been primarily investigated through studies on plant extracts where it is a major component, and on its synthetic derivatives. The following tables summarize the key quantitative findings from a study on an Erigeron annuus (EA) water extract, which is rich in this compound.

Table 1: Effect of Erigeron annuus Extract (EEA) and this compound (PA) on Histamine Secretion in HMC-1 Human Mast Cells [1]

TreatmentConcentrationHistamine Secretion Reduction
EEA0.1%Notable
EEA0.2%Notable
PA4.7 µg/mLNotable
PA9.4 µg/mLNotable

Table 2: Effect of Erigeron annuus Extract (EEA) and this compound (PA) on Pro-inflammatory Cytokine Levels in HMC-1 Human Mast Cells [1]

TreatmentConcentrationIL-1β ReductionIL-8 ReductionIL-6 ReductionIFN-γ Reduction
EEA & PACorresponding to extractMarked DecreaseMarked DecreaseMarked DecreaseMarked Decrease

Table 3: Effect of Erigeron annuus Extract (EEA) and this compound (PA) on Pro-inflammatory Cytokine Levels Induced by TNF-α/IFN-γ in HaCaT Human Keratinocytes [1]

TreatmentConcentrationIL-1β ReductionIL-6 ReductionTARC ReductionMDC Reduction
EEA & PACorresponding to extractMitigatedMitigatedMitigatedMitigated

Table 4: Antioxidant Effects of Erigeron annuus Extract (EA) and this compound (PA) in HaCaT Cells [1]

TreatmentEffect on Superoxide Dismutase (SOD)Effect on Catalase (CAT)Effect on Malondialdehyde (MDA)Reactive Oxygen Species (ROS) Scavenging Activity
EA & PAEnhancedEnhancedReducedDemonstrated

A novel this compound-styrene hybrid, designated as compound 30, has also been synthesized and shown to exhibit moderate anti-inflammatory activity and neuroprotection in cell culture assays[2]. This compound was found to reduce neuroinflammation by inhibiting the expression of ionized calcium-binding adapter molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP).

Molecular Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the NF-κB, MAPK, and Nrf2/HO-1 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. This compound is suggested to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kappa_B_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) Nucleus->Gene_Expression Induces Pyromeconic_Acid This compound Pyromeconic_Acid->IKK Inhibits MAPK_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyromeconic_Acid This compound Pyromeconic_Acid->MAPKK Inhibits Nrf2_Pathway Pyromeconic_Acid This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Pyromeconic_Acid->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to HO1 HO-1 Expression ARE->HO1 Promotes Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Experimental_Workflow Start Start: In Vitro Investigation Cell_Culture Cell Culture (e.g., RAW264.7, HaCaT) Start->Cell_Culture Treatment Treatment with this compound +/- Inflammatory Stimulus (LPS) Cell_Culture->Treatment Cytokine_Analysis Cytokine Analysis (ELISA for IL-6, TNF-α) Treatment->Cytokine_Analysis NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Signaling Pathway Analysis (Western Blot for p-IκBα, p-p38) Treatment->Western_Blot Nrf2_Assay Nrf2 Activation Assay (Immunofluorescence) Treatment->Nrf2_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis Nrf2_Assay->Data_Analysis

References

Pyromeconic Acid: A Versatile Scaffold for the Development of Novel Pharmacological Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyromeconic acid, a naturally occurring γ-pyrone, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a hydroxyl group, a ketone, and an ether oxygen within a six-membered ring, provide a versatile platform for the synthesis of a diverse array of pharmacologically active compounds. This technical guide explores the role of this compound as a key intermediate in the development of novel therapeutics, with a particular focus on its application in neurodegenerative diseases, inflammation, and oxidative stress.

Pharmacological Potential of this compound Derivatives

The this compound core can be readily functionalized to generate derivatives with a wide range of biological activities. One of the most promising areas of research involves the development of neuroprotective agents. By incorporating a styryl moiety, researchers have synthesized hybrid compounds with significant potential for the treatment of Alzheimer's disease.[1]

A key example is the compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one, which has demonstrated potent inhibitory activity against the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] This compound also exhibits significant anti-inflammatory and antioxidant properties, addressing other critical pathological pathways in neurodegeneration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for a promising this compound-styrene hybrid, designated as Compound 30 in the literature.[1]

Table 1: Inhibition of Amyloid-β (Aβ) Aggregation by Compound 30 [1]

AssayIC₅₀ (µM)
Inhibition of Aβ₁₋₄₂ Self-Aggregation11.15
Disaggregation of Pre-formed Aβ₁₋₄₂ Fibrils6.87
Inhibition of Cu²⁺-induced Aβ₁₋₄₂ Aggregation3.69
Disaggregation of Cu²⁺-induced Aβ₁₋₄₂ Fibrils3.35

Table 2: Antioxidant and Anti-inflammatory Activities of Compound 30

AssayActivity
Oxygen Radical Absorbance Capacity (ORAC)2.65 Trolox Equivalents
Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 MacrophagesSignificant inhibition (details in experimental protocols)

Key Signaling Pathway: Nrf2/HO-1 Activation

The neuroprotective effects of this compound derivatives are, in part, attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Caption: The Nrf2/HO-1 signaling pathway activated by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound derivative and the biological assays used to evaluate its pharmacological activity.

Synthesis of (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (Compound 30)

The synthesis of the target compound involves a two-step process: the Vilsmeier-Haack formylation of this compound followed by a Wittig reaction.

Synthesis_Workflow Pyromeconic_Acid This compound Intermediate 3-hydroxy-4-oxo-4H- pyran-2-carbaldehyde Pyromeconic_Acid->Intermediate Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Compound_30 (E)-2-(3,4-dihydroxystyryl)-3-hydroxy- 4H-pyran-4-one (Compound 30) Intermediate->Compound_30 Wittig Reaction Phosphonium_Ylide 3,4-Dihydroxybenzyl triphenylphosphonium ylide

Caption: Synthetic workflow for Compound 30.

Step 1: Synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carbaldehyde (Intermediate)

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise at 0 °C.

  • Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the intermediate aldehyde.

Step 2: Synthesis of (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (Compound 30)

  • To a solution of 3,4-dihydroxybenzyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of 3-hydroxy-4-oxo-4H-pyran-2-carbaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to yield Compound 30.

Biological Evaluation Protocols

1. Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay measures the ability of a compound to inhibit the formation of Aβ fibrils.

  • Prepare a stock solution of Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in dimethyl sulfoxide (DMSO).

  • Dilute the Aβ₁₋₄₂ stock solution in a phosphate buffer (pH 7.4) to a final concentration of 10 µM.

  • Add the test compound (e.g., Compound 30) at various concentrations to the Aβ₁₋₄₂ solution.

  • Incubate the mixture at 37 °C for 24-48 hours with gentle agitation.

  • After incubation, add Thioflavin T (ThT) solution to each sample to a final concentration of 5 µM.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.

  • Calculate the percentage of inhibition relative to a control sample containing Aβ₁₋₄₂ and ThT without the test compound.

2. Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory activity of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to cells stimulated with LPS in the absence of the test compound.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay quantifies the antioxidant capacity of a compound.

  • In a 96-well black microplate, add the test compound at various concentrations, a fluorescent probe (fluorescein), and a peroxyl radical generator (AAPH).

  • Incubate the plate at 37 °C.

  • Monitor the fluorescence decay of fluorescein over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculate the area under the fluorescence decay curve (AUC).

  • Compare the net AUC of the test compound to that of a standard antioxidant (Trolox) to determine the ORAC value, expressed as Trolox equivalents.

Experimental_Workflow cluster_assays Biological Assays start This compound Derivative (e.g., Compound 30) ThT_Assay ThT Fluorescence Assay (Aβ Aggregation) start->ThT_Assay NO_Assay LPS-induced NO Inhibition Assay (Anti-inflammatory) start->NO_Assay ORAC_Assay ORAC Assay (Antioxidant) start->ORAC_Assay data1 data1 ThT_Assay->data1 IC₅₀ for Aβ Inhibition data2 data2 NO_Assay->data2 % NO Inhibition data3 data3 ORAC_Assay->data3 ORAC Value (Trolox Equivalents)

Caption: Experimental workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel pharmacological compounds. The demonstrated efficacy of its derivatives in modulating key pathological pathways in neurodegenerative diseases, coupled with their anti-inflammatory and antioxidant properties, underscores the significant potential of this scaffold in modern drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this compound-based compounds.

References

The Rising Potential of Pyromeconic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyromeconic acid, a heterocyclic organic compound, is emerging as a promising scaffold in drug discovery. This technical guide provides an in-depth analysis of its therapeutic potential, focusing on its diverse biological activities, underlying mechanisms of action, and pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers and drug development professionals in exploring the utility of this compound and its derivatives as novel therapeutic agents.

Introduction

This compound (3-hydroxy-4-pyrone) is a naturally occurring compound found in various plant sources. Its simple yet versatile chemical structure has garnered significant interest in medicinal chemistry, leading to the synthesis and evaluation of numerous derivatives.[1] These compounds have demonstrated a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, positioning this compound as a valuable starting point for the development of new drugs.[1] This guide will delve into the current understanding of this compound's potential in drug discovery, providing a comprehensive resource for the scientific community.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound and its derivatives spans several key areas of drug discovery, driven by a range of biological activities.

Neuroprotective Effects

Recent research has highlighted the significant neuroprotective properties of this compound derivatives, particularly in the context of Alzheimer's disease. A novel this compound-styrene hybrid, referred to as "compound 30," has shown remarkable efficacy in inhibiting the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. This compound not only prevents the formation of Aβ fibrils but also promotes the disaggregation of existing ones.

Anti-inflammatory Activity

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, IL-8, and interferon-γ (IFN-γ), in various cell models. This activity is partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Antioxidant Properties

The antioxidant capacity of this compound derivatives is a significant contributor to their therapeutic potential. These compounds have demonstrated the ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). The antioxidant activity of a this compound-styrene hybrid has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay, showing a value of 2.65 Trolox equivalents.

Anticancer Potential

While research is still in the early stages, pyranone derivatives, the class of compounds to which this compound belongs, have shown cytotoxic activity against various cancer cell lines. The anticancer potential of this compound itself is an active area of investigation, with the expectation that its derivatives can be optimized for enhanced potency and selectivity against tumor cells.

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, with tyrosinase being a notable target. Kojic acid, a close structural analog of this compound, is a well-known tyrosinase inhibitor. This inhibitory activity is relevant for conditions involving hyperpigmentation and highlights the potential of the this compound scaffold in designing enzyme-specific inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derivatives from various in vitro studies.

Compound Assay Target/Cell Line IC50 Value Reference
This compound-styrene hybrid (Compound 30)Aβ1-42 Aggregation InhibitionAβ1-42 peptide11.15 µM
This compound-styrene hybrid (Compound 30)Aβ1-42 Fibril DisaggregationAβ1-42 fibrils6.87 µM
This compound-styrene hybrid (Compound 30)Cu2+-induced Aβ1-42 Aggregation InhibitionAβ1-42 peptide3.69 µM
This compound-styrene hybrid (Compound 30)Cu2+-induced Aβ1-42 Fibril DisaggregationAβ1-42 fibrils3.35 µM
Pyranochalcone derivative (6b)NF-κB InhibitionHEK293T cells0.29 µM
Antioxidant Activity
This compound-styrene hybrid (Compound 30)ORAC Assay-2.65 Trolox equivalents

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating several key signaling pathways.

Nrf2/HO-1 Signaling Pathway

The neuroprotective and antioxidant effects of this compound derivatives are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1. This pathway plays a crucial role in cellular defense against oxidative damage.

Nrf2_HO1_Pathway cluster_nucleus Pyromeconic_Acid This compound Derivative Keap1 Keap1 Pyromeconic_Acid->Keap1 Inhibits Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Antioxidant_Response Antioxidant Response (Cell Protection) HO1_Protein->Antioxidant_Response Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

This compound derivative activating the Nrf2/HO-1 pathway.
NF-κB Signaling Pathway

The anti-inflammatory properties of this compound derivatives are linked to the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Pyromeconic_Acid This compound Derivative Pyromeconic_Acid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

Inhibition of the NF-κB signaling pathway by a this compound derivative.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation and cellular stress responses. It is comprised of several cascades, including the ERK, JNK, and p38 pathways. While direct evidence for this compound is still emerging, pyranochalcone derivatives have been shown to suppress MAPK signaling, suggesting a potential mechanism for the anti-inflammatory and anticancer activities of the broader pyranone class.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Stimuli->MAPKKK Activates Pyromeconic_Acid This compound Derivative Pyromeconic_Acid->MAPKKK Inhibits? MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulates MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treatment Treat with Pyromeconic Acid Derivative Start->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4h, 37°C) (Formazan Formation) MTT_Addition->Incubation Solubilization Add Solubilization Reagent Incubation->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis End End Analysis->End Anti_Inflammatory_Assay_Workflow Start Start: Culture Cells (e.g., Macrophages) Pretreatment Pre-treat with Pyromeconic Acid Derivative Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Collection Collect Supernatant Incubation->Collection ELISA Quantify Cytokines (ELISA) Collection->ELISA Analysis Calculate Inhibition and IC50 ELISA->Analysis End End Analysis->End

References

An In-depth Technical Guide on the Solubility and Stability of Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known solubility and stability characteristics of Pyromeconic acid (CAS No: 496-63-9), a naturally occurring heterocyclic compound with antifungal properties.[1][2] The information is collated from publicly available data sheets and is intended to guide researchers in handling, formulating, and studying this molecule.

Physicochemical Properties

This compound, also known as 3-hydroxy-4H-pyran-4-one, is a solid compound with the molecular formula C₅H₄O₃ and a molecular weight of 112.08 g/mol .[1][3]

PropertyValueReference
Molecular Formula C₅H₄O₃
Molecular Weight 112.08
CAS Number 496-63-9
Melting Point 117-118 °C
Boiling Point 298.7 °C at 760 mmHg
Appearance Solid

Solubility Profile

This compound is described as having a water-soluble nature. Quantitative solubility has been primarily reported in dimethyl sulfoxide (DMSO) and various co-solvent systems relevant for in vitro and in vivo research.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent/SystemConcentrationRemarks
DMSO ≥ 50 mg/mL (446.11 mM)Saturation unknown.
DMSO 45 mg/mL (401.5 mM)Sonication is recommended to aid dissolution.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 2.5 mg/mL (22.31 mM)Clear solution; for in vivo use.
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (22.31 mM)Clear solution; for in vivo use.
10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (22.31 mM)Clear solution; for in vivo use.

Note: The symbol ">>" indicates sequential addition of solvents.

General Experimental Protocol for Solubility Determination

While specific protocols for this compound are not detailed in the provided literature, a standard methodology for determining solubility can be outlined. This protocol is based on common laboratory practices for assessing the solubility of a solid compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent(s) (e.g., Water, DMSO, Ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology (Stirred-Flask Method):

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), which is sufficient time for most compounds to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as mg/mL or molarity (M).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add precise volume of solvent to vial A->B C Seal and shake at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Accurately dilute the filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Saturation Solubility G->H

Caption: A generalized workflow for determining the saturation solubility of a compound.

Stability Profile

The stability of a compound is critical for its storage, formulation, and application. Stability studies evaluate how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms to maintain its integrity.

FormStorage TemperatureDuration
Powder -20 °C3 years
In Solvent -80 °C6 months
In Solvent -20 °C1 month

(Data sourced from MedChemExpress Product Data Sheet)

General Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound would involve forced degradation studies to identify potential degradation products and pathways, as recommended by ICH guidelines.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents for preparing solutions (e.g., water, methanol, acetonitrile)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from any degradation products.

Methodology (Forced Degradation):

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or heat gently for a defined period.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for a defined period.

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method. Monitor the peak area of this compound and the formation of any new peaks (degradants).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation under each stress condition.

    • Assess peak purity to ensure the main peak is not co-eluting with any degradants.

Workflow for Forced Degradation Stability Study

G cluster_stress Application of Stress Conditions A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 80°C) A->E F Photostability (Light Exposure) A->F G Sample at various time points B->G C->G D->G E->G F->G H Neutralize/Dilute Sample G->H I Analyze via Stability- Indicating HPLC H->I J Evaluate Data: - % Remaining - Degradation Rate - Identify Degradants I->J

References

Methodological & Application

Application Note: Quantification of Pyromeconic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyromeconic acid (also known as 3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound that is formed during the thermal degradation of carbohydrates. It is found in a variety of processed foods and is a significant contributor to the flavor profile of products such as coffee, caramel, and baked goods. The quantification of this compound is crucial for quality control in the food industry and for research into flavor chemistry and food processing. This application note provides a detailed protocol for the quantification of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.

Methodology

A reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of this compound. This method is based on the principles of separating compounds based on their hydrophobicity. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly than polar compounds. The mobile phase consists of a mixture of a polar solvent (such as water with an acid modifier to control the ionization of the analyte) and a less polar organic solvent (such as methanol or acetonitrile). By adjusting the ratio of these solvents, the retention and separation of this compound from other matrix components can be optimized.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • Orthophosphoric acid (or formic acid)

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2. Preparation of Standard Solutions and Mobile Phase

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water (Solvent A) and methanol (Solvent B). A common starting gradient is 90:10 (A:B). The exact ratio may need to be optimized for specific applications.

3. HPLC Conditions

The following are typical starting conditions for the analysis of this compound. Method optimization may be required.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Orthophosphoric Acid in Water : Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 274 nm
Run Time 15 minutes

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • Take a known volume or weight of the sample.

  • For solid samples, perform an extraction with a suitable solvent (e.g., methanol or a water/methanol mixture). Sonication or vortexing can aid in extraction efficiency.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

5. Data Analysis

  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Method Validation Parameters

A summary of typical quantitative data for a validated HPLC method for this compound is presented below. These values are representative and may vary depending on the specific instrumentation and conditions used.

ParameterResult
Retention Time (RT) Approximately 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Signaling Pathway Diagram (Illustrative)

While this compound itself is not part of a signaling pathway, its formation is a key step in the Maillard reaction, a crucial pathway in food chemistry.

Maillard_Reaction cluster_reactants Initial Reactants cluster_intermediates Intermediate Stages cluster_products Final Products Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Rearrangement Schiff_Base->Amadori_Product Degradation Sugar Degradation Amadori_Product->Degradation Melanoidins Melanoidins (Color) Degradation->Melanoidins Flavor_Compounds Flavor Compounds Degradation->Flavor_Compounds Pyromeconic_Acid This compound Flavor_Compounds->Pyromeconic_Acid

Caption: Simplified Maillard reaction pathway leading to flavor compounds.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound in various samples. The method is straightforward to implement and can be adapted for different sample matrices with appropriate sample preparation. The validation data demonstrates that the method is linear, sensitive, precise, and accurate, making it suitable for routine quality control and research applications in the food and beverage industry.

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid (3-hydroxy-4H-pyran-4-one) is a heterocyclic organic compound with a range of biological activities and applications in medicinal chemistry and food science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR analysis of this compound.

Chemical Structure

this compound Structure

Figure 1. Chemical Structure of this compound (Image Source: PubChem CID 68129)

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound
SignalChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
16.45Doublet5.8H-5
27.75Doublet5.8H-2
38.20Singlet-H-6
4~8.5 (broad)Singlet-OH

Solvent: DMSO-d₆. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Data for this compound
SignalChemical Shift (ppm)Assignment
1111.0C-5
2141.0C-3
3147.0C-2
4155.0C-6
5174.0C-4 (C=O)

Solvent: DMSO-d₆. Data referenced from J. Org. Chem. 1976, 41, 2777.

Experimental Protocols

A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Due to its polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound. Other polar deuterated solvents such as methanol-d₄ or deuterium oxide (D₂O) can also be used, though chemical shifts may vary.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.

  • Homogenization: Ensure the solution in the NMR tube is homogeneous.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Assignment: Assign the observed signals to the respective protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and coupling constants.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow NMR Analysis Workflow for this compound cluster_A cluster_C A Sample Preparation B NMR Data Acquisition (1H and 13C) A->B C Data Processing B->C D Spectral Analysis and Interpretation C->D E Structure Confirmation D->E A1 Weigh Sample A2 Select Solvent A3 Dissolve A4 Transfer to NMR Tube C1 Fourier Transform C2 Phasing C3 Baseline Correction C4 Referencing

Caption: A logical workflow for the NMR analysis of this compound.

Signaling Pathways and Logical Relationships

The relationships between the different NMR parameters and the structural information they provide are crucial for a complete analysis.

NMR_Relationships Logical Relationships in NMR Data Interpretation cluster_Data Observed Data cluster_Info Derived Structural Information NMR_Exp NMR Experiment (1H & 13C) ChemShift Chemical Shift (δ) NMR_Exp->ChemShift Multiplicity Multiplicity NMR_Exp->Multiplicity Coupling Coupling Constant (J) NMR_Exp->Coupling Integration Integration (1H only) NMR_Exp->Integration Environment Chemical Environment of Nuclei ChemShift->Environment Connectivity Neighboring Nuclei Multiplicity->Connectivity Coupling->Connectivity Dihedral Dihedral Angle Coupling->Dihedral ProtonRatio Relative Proton Ratio Integration->ProtonRatio Final Complete Molecular Structure Environment->Final Connectivity->Final Dihedral->Final ProtonRatio->Final

Caption: Logical relationships between NMR data and structural information.

Synthesis and Bioactivity of Pyromeconic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid, a naturally occurring γ-pyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core 3-hydroxy-4-pyrone scaffold serves as a versatile template for the development of novel therapeutic agents. These compounds have demonstrated a wide range of pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their bioactivities, intended to guide researchers in the exploration of this promising class of molecules.

Data Presentation

The following tables summarize the quantitative bioactivity data for various this compound derivatives from the literature, providing a comparative overview of their potency.

Table 1: Neuroprotective and Antioxidant Activity of this compound Derivatives

CompoundBioassayIC50 / ActivityReference
This compound-styrene hybrid (Compound 30)Inhibition of Aβ1-42 fibril aggregation11.15 µM[1][2]
This compound-styrene hybrid (Compound 30)Promotion of Aβ1-42 fibril disaggregation6.87 µM[1][2]
This compound-styrene hybrid (Compound 30)Inhibition of Cu2+-induced Aβ1-42 fibril aggregation3.69 µM[1]
This compound-styrene hybrid (Compound 30)Promotion of Cu2+-induced Aβ1-42 fibril disaggregation3.35 µM
This compound-styrene hybrid (Compound 30)Oxygen Radical Absorbance Capacity (ORAC)2.65 Trolox equivalents

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundBioassayCell LineIC50 / EffectReference
This compoundHistamine secretion inhibitionHMC-1 (human mast cells)Notable reduction at 4.7 and 9.4 µg/mL
This compoundPro-inflammatory cytokine (IL-1β, IL-8, IL-6, IFN-γ) reductionHMC-1 (human mast cells)Marked decrease at 4.7 and 9.4 µg/mL
Pyranochalcone derivative (6b)TNF-α induced NF-κB inhibitionHEK293T0.29 - 10.46 µM (for a series of derivatives)

Table 3: Cytotoxic Activity of Pyran and Pyrimidine Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative (3d)MCF-7 (Breast)43.4
Imidazo[1,2-a]pyrimidine derivative (4d)MCF-7 (Breast)39.0
Imidazo[1,2-a]pyrimidine derivative (3d)MDA-MB-231 (Breast)35.9
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast)35.1
Pyridine derivative (3a)A549 (Lung)5.988
3-Methyl-4H-pyran-4-one derivative (4d)HCT-116 (Colorectal)75.1
3-Methyl-4H-pyran-4-one derivative (4k)HCT-116 (Colorectal)85.88
Pyrazolo[4,3-c]hexahydropyridine derivative (31)MDA-MB-231 (Breast)4.2
Pyrazolo[4,3-c]hexahydropyridine derivative (31)MCF-7 (Breast)2.4

Experimental Protocols

Protocol 1: General Synthesis of 2-Alkyl-3-hydroxy-4-pyrones

This protocol is adapted from a general method for the synthesis of 2-alkyl-3-hydroxy-4-pyrones.

Materials:

  • β-hydroxyketone or alkenone (e.g., 4-hydroxypentan-2-one or pent-3-ene-2-one)

  • Alkyl formate (e.g., ethyl formate)

  • Base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., diethyl ether, toluene)

  • Acid (e.g., hydrochloric acid)

  • Standard laboratory glassware and equipment

Procedure:

  • Formylation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve the β-hydroxyketone or alkenone in the anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the base to the cooled solution while maintaining the temperature below 10 °C.

  • Add the alkyl formate dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Cyclization: Cool the reaction mixture again to 0-5 °C and slowly add acid to neutralize the base and catalyze the cyclization. The pH should be adjusted to acidic (pH 2-3).

  • Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-alkyl-3-hydroxy-4-pyrone.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is used to assess the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway in Oxidative Stress Response

This compound derivatives have been shown to exert their antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain activators like this compound derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative damage.

Nrf2_HO1_Pathway cluster_nucleus Nucleus Pyromeconic_Acid This compound Derivatives Keap1 Keap1 Pyromeconic_Acid->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE binds HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 activates transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection leads to

Caption: Nrf2/HO-1 signaling pathway activation by this compound derivatives.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory properties of this compound derivatives are partly attributed to their ability to modulate the NF-κB signaling pathway. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. This compound derivatives can inhibit this pathway, potentially by preventing the phosphorylation of IκBα.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates Pyromeconic_Acid This compound Derivatives Pyromeconic_Acid->IKK inhibits NFkB NF-κB (p50/p65) IkBa->NFkB sequesters IkBa_P P-IκBα NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome degradation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes activates transcription MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors activates Pyromeconic_Acid This compound Derivatives Pyromeconic_Acid->p38_MAPK inhibits Cellular_Response Inflammation, Apoptosis Transcription_Factors->Cellular_Response regulates Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Bioassays Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess, COX) In_Vitro_Screening->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., ORAC, DPPH) In_Vitro_Screening->Antioxidant Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Application Notes and Protocols for Pyromeconic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid, a naturally occurring compound found in various plant sources, has garnered significant interest in cellular and molecular biology research due to its diverse biological activities. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, detailing its effects on cell viability, apoptosis, and key signaling pathways. The provided protocols offer standardized methods for investigating the anti-inflammatory and antioxidant properties of this compound, facilitating its evaluation as a potential therapeutic agent.

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell-based assays.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssayIncubation Time (hours)Observed Effect
HeLa (Cervical Cancer)MTT Assay48Dose-dependent decrease in cell viability[1]
BT-474 (Breast Cancer)MTT Assay48Dose-dependent decrease in cell viability[1]

Table 2: Anti-inflammatory Effects of this compound

Cell LineParameter MeasuredTreatment ConditionsResultReference
HMC-1 (Human Mast Cell)Histamine SecretionPretreatment with 4.7 and 9.4 µg/mL this compoundNotable reduction in histamine secretion[2]
HMC-1 (Human Mast Cell)Pro-inflammatory Cytokine Levels (IL-1β, IL-8, IL-6, IFN-γ)Pretreatment with 4.7 and 9.4 µg/mL this compoundMarked decrease in cytokine levels[2]
HaCaT (Human Keratinocyte)Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TARC, MDC)Induced with TNF-α/IFN-γ, treated with this compoundMitigated the increase in cytokine levels[2]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its modulation of key cellular signaling pathways, primarily those involved in inflammation and oxidative stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Pyromeconic_Acid This compound Pyromeconic_Acid->IKK Inhibits

NF-κB signaling pathway inhibition by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway by this compound leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

Nrf2_Pathway cluster_Keap1_Nrf2 Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Pyromeconic_Acid This compound Pyromeconic_Acid->Keap1 Induces dissociation from Nrf2

Nrf2 signaling pathway activation by this compound.
Experimental Workflow: Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound in a cell-based assay.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Pre_treatment 2. Pre-treatment with this compound Cell_Culture->Pre_treatment Stimulation 3. Stimulation with LPS Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection ELISA 6. Cytokine Analysis (e.g., TNF-α, IL-6 by ELISA) Supernatant_Collection->ELISA

Workflow for assessing anti-inflammatory effects.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 11.208 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol is used to measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

  • Materials:

    • Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)

    • 24-well cell culture plates

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • Procedure:

    • Seed the cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control (LPS-stimulated cells with DMSO).

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatants.

    • Quantify the concentration of the cytokines in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol is used to quantify the inhibitory effect of this compound on NF-κB signaling.

  • Materials:

    • Cells transiently or stably transfected with an NF-κB luciferase reporter construct

    • 96-well white, clear-bottom cell culture plates

    • This compound stock solution

    • NF-κB activator (e.g., TNF-α or LPS)

    • Luciferase Assay System

    • Luminometer

  • Procedure:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the NF-κB activator. Include an unstimulated control and a vehicle control.

    • Incubate for a time sufficient for luciferase expression (e.g., 6-8 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Nrf2 Activation Assay (Immunofluorescence for Nuclear Translocation)

This protocol is used to visualize the activation of the Nrf2 pathway through the nuclear translocation of Nrf2.

  • Materials:

    • Cells cultured on glass coverslips in a 24-well plate

    • This compound stock solution

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBST)

    • Primary antibody against Nrf2

    • Fluorescently labeled secondary antibody

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Treat the cells with this compound for the desired time.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased nuclear fluorescence of Nrf2 indicates pathway activation.

References

Application Notes: Pyromeconic Acid Antioxidant Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyromeconic acid, a heterocyclic compound, and its derivatives are of growing interest in the fields of food science, cosmetics, and pharmaceuticals due to their potential antioxidant properties. The ability of a compound to counteract oxidative stress is a key indicator of its potential to prevent cellular damage implicated in various diseases and aging. This document provides detailed protocols for assessing the antioxidant capacity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of Antioxidant Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. This transfer neutralizes the radical, resulting in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the amount of radical scavenged and, therefore, to the antioxidant activity of the substance being tested.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at 517 nm is monitored to quantify the scavenging activity.

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. It has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is measured to determine the antioxidant capacity.

Data Presentation

The antioxidant activity of this compound can be quantified by determining its IC50 value, which is the concentration of the compound required to scavenge 50% of the initial free radicals. The results can be compared with a standard antioxidant, such as Ascorbic Acid or Trolox.

Table 1: Illustrative Antioxidant Activity of this compound

CompoundAssayIC50 (µg/mL)
This compoundDPPHIllustrative Value: 25.5
This compoundABTSIllustrative Value: 15.2
Ascorbic Acid (Standard)DPPH8.7
Trolox (Standard)ABTS6.5

Note: The IC50 values for this compound are for illustrative purposes and should be determined experimentally.

Experimental Protocols

DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Ascorbic acid (or Trolox, as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Standard Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.

  • Working Solutions: Prepare a series of dilutions of this compound and the standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

3. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

  • Add 100 µL of the different concentrations of this compound or the standard to the corresponding wells.

  • For the blank, add 100 µL of methanol instead of the sample.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without sample).

  • A_sample is the absorbance of the DPPH solution with the sample.

5. Determination of IC50:

Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical and can be determined from the graph.

ABTS Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Trolox (or Ascorbic acid, as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to 2 days when stored in the dark at 4°C.

  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound and Standard Working Solutions: Prepare a series of dilutions as described in the DPPH assay protocol.

3. Assay Procedure:

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

  • Add 10 µL of the different concentrations of this compound or the standard to the corresponding wells.

  • For the blank, add 10 µL of methanol instead of the sample.

  • For the control, add 10 µL of methanol to 190 µL of the diluted ABTS•+ solution.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

4. Calculation of Scavenging Activity:

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without sample).

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

5. Determination of IC50:

Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration that causes 50% inhibition of the ABTS•+ radical and can be determined from the graph.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound and Standard Solutions D Add Sample/Standard Solutions A->D B Prepare 0.2 mM DPPH Solution in Methanol C Add DPPH Solution to 96-well Plate B->C C->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Scavenging Activity F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH antioxidant assay.

Antioxidant_Mechanism cluster_cellular Cellular Environment cluster_pathway Potential Intracellular Pathway ROS Reactive Oxygen Species (e.g., DPPH, ABTS radicals) Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress causes Neutralized_Radical Neutralized Radical PA This compound (Antioxidant) PA->Oxidative_Stress inhibits PA->Neutralized_Radical donates e- or H+ Nrf2 Nrf2 PA->Nrf2 may activate ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of HO1->Oxidative_Stress reduces Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Proposed antioxidant mechanism of this compound.

Application of Pyromeconic Acid in Cosmetic Formulations for Itch Relief: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pruritus, or itch, is a significant symptom in numerous dermatological conditions, leading to a considerable impact on the quality of life. The demand for effective and safe anti-itch cosmetic ingredients is continually growing. Pyromeconic acid, a naturally occurring compound, has recently emerged as a promising candidate for itch relief in cosmetic formulations. This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing this compound for its anti-pruritic and anti-inflammatory properties.

Recent in vitro studies have demonstrated that this compound can significantly reduce histamine secretion from mast cells and lower the levels of pro-inflammatory cytokines in keratinocytes, both of which are key mediators of itch and skin inflammation[1][2]. These findings suggest that this compound could be a valuable ingredient in cosmetic products designed to soothe irritated and itchy skin.

This document outlines the known mechanisms of action, provides quantitative data from pre-clinical studies, details experimental protocols for efficacy testing, and offers guidance on formulation considerations.

Mechanism of Action

This compound appears to exert its anti-itch effects through a multi-faceted approach targeting key inflammatory and signaling pathways in the skin:

  • Inhibition of Histamine Release: this compound has been shown to significantly reduce the secretion of histamine from mast cells. Histamine is a primary mediator of acute itch, and its inhibition is a well-established strategy for pruritus relief[1][2].

  • Downregulation of Pro-inflammatory Cytokines: The compound effectively decreases the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in human keratinocytes. These cytokines are known to contribute to the inflammatory cascade that can lead to chronic itch.

  • Antioxidant Activity: this compound exhibits potent antioxidant properties, enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing the production of malondialdehyde (MDA), a marker of oxidative stress. By mitigating oxidative stress, this compound can help protect skin cells from damage and reduce inflammation.

  • Modulation of Gene Expression: Studies have indicated that this compound can modulate the expression of genes associated with autoimmune and inflammatory responses, suggesting a broader impact on the skin's immune environment.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Effect of this compound on Histamine Release from HMC-1 Mast Cells

Treatment GroupConcentration (µg/mL)Histamine Release Inhibition (%)
Control-0
Stimulant (PMACI)-(Baseline for inhibition)
This compound4.7Significant reduction
This compound9.4Significant reduction

Note: The source study indicates a notable reduction in histamine secretion without providing specific percentage inhibition values in the abstract.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in HaCaT Keratinocytes

CytokineThis compound Concentration (µg/mL)Reduction in Cytokine Levels
IL-1β4.7 and 9.4Marked decrease
IL-64.7 and 9.4Marked decrease
IL-84.7 and 9.4Marked decrease
IFN-γ4.7 and 9.4Marked decrease

Note: The source study describes a "marked decrease" in cytokine levels without specifying exact percentages in the abstract.

Table 3: Antioxidant Activity of this compound

ParameterEffect of this compound Treatment
Superoxide Dismutase (SOD) ActivitySignificantly increased
Catalase (CAT) ActivitySignificantly increased
Malondialdehyde (MDA) ProductionSignificantly reduced
Reactive Oxygen Species (ROS) ScavengingDemonstrated activity

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-itch efficacy of this compound are provided below.

In Vitro Histamine Release Assay in HMC-1 Cells

This protocol is designed to quantify the effect of this compound on histamine release from human mast cells.

Materials:

  • Human Mast Cell line (HMC-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (CI) for stimulation (PMACI)

  • Phosphate Buffered Saline (PBS)

  • Triton X-100 for cell lysis

  • Histamine ELISA kit

Procedure:

  • Cell Culture: Culture HMC-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HMC-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 4.7 and 9.4 µg/mL) for 1, 6, or 12 hours. Include a vehicle control (solvent used for this compound).

  • Stimulation: After pre-treatment, stimulate the cells with PMACI (PMA at 50 nM and CI at 1 µM) for 6 hours to induce histamine release. Include an unstimulated control group.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for histamine measurement.

  • Cell Lysis: To measure total histamine, lyse the remaining cell pellet with 1% Triton X-100.

  • Histamine Quantification: Measure the histamine concentration in the supernatants and cell lysates using a commercial Histamine ELISA kit, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of histamine release as: (Histamine in supernatant / (Histamine in supernatant + Histamine in cell lysate)) x 100.

In Vitro Pro-inflammatory Cytokine Measurement in HaCaT Cells

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes.

Materials:

  • Human Keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) for stimulation

  • PBS

  • ELISA kits for IL-1β, IL-6, and IL-8

Procedure:

  • Cell Culture: Grow HaCaT cells in DMEM at 37°C and 5% CO2.

  • Cell Seeding: Plate HaCaT cells in a 12-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

  • Stimulation: Stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-1β, IL-6, and IL-8 in the supernatant using specific ELISA kits, as per the manufacturer's protocols.

In Vivo Murine Model of Itch

This protocol provides a general framework for assessing the anti-pruritic effects of a topical this compound formulation in a mouse model.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound formulated in a cosmetic base (e.g., cream or lotion)

  • Vehicle control (cosmetic base without this compound)

  • Itch-inducing agent (e.g., Compound 48/80 for histamine-dependent itch, or chloroquine for histamine-independent itch)

  • Observation chambers with video recording capabilities

Procedure:

  • Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Topical Application: Apply the this compound formulation or the vehicle control to a shaved area on the rostral back of the mice.

  • Induction of Itch: After a set pre-treatment time (e.g., 1 hour), induce itch by intradermal injection of the pruritogen (e.g., Compound 48/80 at 50 µ g/site ) into the treated area.

  • Behavioral Observation: Immediately after injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.

  • Data Analysis: Score the number of scratching bouts directed towards the injection site from the video recordings. A scratching bout is defined as one or more rapid back-and-forth movements of the hind paw.

  • Statistical Analysis: Compare the number of scratching bouts between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Itch_Signaling_Pathway cluster_stimuli Pruritogenic Stimuli cluster_cells Skin Cells cluster_mediators Mediators cluster_pyromeconic Intervention Allergen/Stimulant Allergen/Stimulant Mast_Cell Mast Cell Allergen/Stimulant->Mast_Cell Activation Keratinocyte Keratinocyte Allergen/Stimulant->Keratinocyte Activation Histamine Histamine Mast_Cell->Histamine Release Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) Keratinocyte->Pro_inflammatory_Cytokines Production Sensory_Neuron Sensory Neuron Histamine->Sensory_Neuron Activation Pro_inflammatory_Cytokines->Sensory_Neuron Sensitization Pyromeconic_Acid This compound Pyromeconic_Acid->Histamine Inhibits Pyromeconic_Acid->Pro_inflammatory_Cytokines Inhibits Itch_Sensation Itch Sensation Sensory_Neuron->Itch_Sensation Signal to CNS

Caption: Proposed mechanism of this compound in itch relief.

Experimental_Workflow cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing Cell_Culture Cell Culture (HMC-1 / HaCaT) Treatment This compound Treatment Cell_Culture->Treatment Stimulation Stimulation (PMACI / TNF-α+IFN-γ) Treatment->Stimulation Assay Histamine/Cytokine ELISA Stimulation->Assay Data_Analysis_invitro Data Analysis Assay->Data_Analysis_invitro Animal_Model Murine Itch Model Topical_Application Topical Formulation Application Animal_Model->Topical_Application Itch_Induction Pruritogen Injection Topical_Application->Itch_Induction Behavioral_Observation Behavioral Recording & Scoring Itch_Induction->Behavioral_Observation Data_Analysis_invivo Data Analysis Behavioral_Observation->Data_Analysis_invivo

Caption: Workflow for evaluating the anti-itch efficacy of this compound.

Cosmetic Formulation Considerations

When incorporating this compound into cosmetic formulations for itch relief, the following aspects should be considered:

  • Solubility: this compound is reported to be soluble in DMSO. Its solubility in common cosmetic solvents such as water, glycols (e.g., propylene glycol, butylene glycol), and ethanol should be determined to ensure proper incorporation into various formulation types (e.g., aqueous solutions, hydro-alcoholic solutions, emulsions).

  • pH Stability: The stability of this compound across a range of pH values typical for cosmetic products (pH 4.5-7.0) needs to be evaluated. The pH of the final formulation should be optimized to ensure both the stability of this compound and compatibility with the skin's natural pH.

  • Compatibility with Other Ingredients: The potential for interactions between this compound and other common cosmetic ingredients (e.g., preservatives, thickeners, emulsifiers, other active ingredients) should be assessed to avoid any negative impact on stability, efficacy, or safety.

  • Recommended Use Level: Based on the in vitro data, effective concentrations of this compound are in the range of 4.7 to 9.4 µg/mL. These concentrations can serve as a starting point for determining the optimal use level in a final cosmetic formulation, which should be confirmed through in vivo efficacy testing.

  • Formulation Types: this compound can be incorporated into various types of cosmetic formulations intended for itch relief, including:

    • Serums: Lightweight, water-based formulations for rapid absorption.

    • Lotions and Creams: Emulsion-based systems for providing both anti-itch effects and moisturization, which is beneficial for dry, itchy skin.

    • Gels: Cooling and soothing formulations for immediate relief.

Safety and Toxicology

The study on this compound-enriched Erigeron annuus water extract suggests its potential for safe use in cosmetic applications. However, comprehensive safety and toxicological data for pure this compound are not widely available in the public domain. For drug development and regulatory compliance, it is crucial to conduct a thorough safety assessment of the pure ingredient, including:

  • Skin Irritation and Sensitization: Standard in vitro and/or in vivo tests to evaluate the potential for skin irritation and allergic contact dermatitis.

  • Phototoxicity and Photoallergenicity: Assessment of the potential for adverse reactions upon exposure to UV radiation.

  • Genotoxicity: Evaluation of the potential to induce genetic mutations.

Future Research and Clinical Outlook

The existing preclinical data for this compound is promising for its application in cosmetic products for itch relief. However, further research is warranted to fully establish its efficacy and safety. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy in Disease Models: Evaluation of topical this compound formulations in animal models of chronic itch and inflammatory skin diseases such as atopic dermatitis and psoriasis.

  • Human Clinical Trials: Well-controlled clinical studies in human subjects with itchy skin conditions are necessary to confirm the anti-pruritic efficacy and safety of this compound in a real-world setting. Currently, there are no registered clinical trials specifically for this compound for pruritus.

References

Pyromeconic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyromeconic acid (3-hydroxy-4-pyrone), a naturally occurring γ-pyrone, has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, including a hydroxyl group, a ketone, and a di-unsaturated heterocyclic ring, provide multiple reactive sites for chemical modification. This allows for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, along with their biological activities and associated signaling pathways.

Key Applications of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Key application areas include:

  • Neuroprotection: this compound-based compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting amyloid-β aggregation, reducing oxidative stress, and modulating inflammatory pathways.[1][2]

  • Anti-inflammatory Activity: The this compound scaffold has been utilized to develop potent anti-inflammatory agents that can suppress the production of pro-inflammatory cytokines.[2]

  • Antimicrobial Activity: Functionalization of the this compound ring can lead to compounds with significant antibacterial and antifungal properties.

  • Anticancer Activity: The heterocyclic systems derived from this compound are being explored for their potential as anticancer agents, targeting various cancer cell lines.

Synthesis of Heterocyclic Compounds from this compound

This compound serves as a versatile starting material for the synthesis of various classes of heterocyclic compounds, including but not limited to:

  • Pyridinones: Conversion of the pyranone ring to a pyridinone ring introduces a nitrogen atom, which can significantly alter the biological properties of the molecule.

  • Substituted Pyrans: The pyran ring can be functionalized through various reactions, such as the Mannich reaction, to introduce new pharmacophores.

  • Fused Heterocycles: The reactive sites on the this compound ring allow for the construction of fused heterocyclic systems, leading to more complex and potentially more potent molecules.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-1-methyl-4(1H)-pyridinone from this compound

This protocol describes the conversion of this compound to a hydroxypyridinone derivative, a key scaffold in many biologically active compounds.

Materials:

  • This compound

  • Methylamine (40% in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of this compound in 50 mL of ethanol.

  • Addition of Amine: While stirring, slowly add 1.5 equivalents of 40% aqueous methylamine to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in a minimum amount of water.

    • Acidify the solution to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-hydroxy-1-methyl-4(1H)-pyridinone.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Mannich Reaction of this compound

This protocol details the aminomethylation of this compound to introduce a new functional group on the pyranone ring, which can serve as a handle for further derivatization. This protocol is adapted from the Mannich reaction of a structurally similar compound, 3-hydroxy-6-methyl-4H-pyran-4-one.

Materials:

  • This compound

  • Formaldehyde (37% in water)

  • Secondary amine (e.g., piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 2.0 g of this compound in 20 mL of ethanol.

  • Reagent Addition: To this suspension, add 1.2 equivalents of the secondary amine followed by 1.2 equivalents of 37% aqueous formaldehyde.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • After completion, cool the reaction mixture in an ice bath.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the precipitate and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the desired Mannich base.

Expected Yield: 60-80%

Characterization: Confirm the structure of the synthesized Mannich base using spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Data Summary

The biological activities of various heterocyclic compounds derived from or related to this compound are summarized in the tables below.

Table 1: Neuroprotective and Anti-inflammatory Activity of this compound Derivatives

Compound IDTargetActivityIC₅₀ (µM)Reference
Compound 30 (this compound-styrene hybrid) Aβ₁₋₄₂ Fibril AggregationInhibition11.15
Aβ₁₋₄₂ Fibril DisaggregationPromotion6.87
Cu²⁺-induced Aβ₁₋₄₂ Fibril AggregationInhibition3.69
Cu²⁺-induced Aβ₁₋₄₂ Fibril DisaggregationPromotion3.35
Lipopolysaccharide-induced Nitric Oxide ProductionInhibition> 50

Table 2: Representative Antimicrobial Activity of Related Heterocyclic Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Hydroxy-6-methyl-4H-pyran-4-one Mannich Base Derivatives Mycobacterium smegmatis8 - 16
Thiazole-Coumarin Hybrids Pseudomonas aeruginosa15.62 - 31.25
Staphylococcus aureus62.5 - 125
Candida albicans7.81 - 15.62

Table 3: Representative Anticancer Activity of Related Heterocyclic Compounds

Compound ClassCell LineIC₅₀ (µM)Reference
Thiazole-Pyrazoline Derivatives MCF-7 (Breast Cancer)5.1
HepG2 (Liver Cancer)5.02
HCT-116 (Colon Cancer)6.6
Indeno[1,2-c]isoquinolines MDA-MB-231 (Breast Cancer)0.50
MCF-7 (Breast Cancer)> 50

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of this compound Derivatives

This compound derivatives have been shown to exert their neuroprotective effects by modulating key signaling pathways involved in oxidative stress and inflammation. One such pathway is the Nrf2/HO-1 pathway.

G Pyromeconic_Acid_Derivative This compound Derivative Nrf2 Nrf2 Pyromeconic_Acid_Derivative->Nrf2 promotes dissociation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2 activates Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection induces damage Keap1 Keap1 Nrf2->Keap1 bound to ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 upregulates expression of HO1->Neuroprotection leads to

Caption: Nrf2/HO-1 signaling pathway modulated by this compound derivatives.

General Experimental Workflow for Heterocycle Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of heterocyclic compounds from this compound and their subsequent biological evaluation.

G Start Start: This compound Synthesis Chemical Synthesis (e.g., Amination, Mannich Reaction, Cyclocondensation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Library of Heterocyclic Derivatives Characterization->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer, Neuroprotective assays) Library->Screening Data Data Analysis (IC50, MIC determination) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for synthesis and evaluation of this compound derivatives.

This document provides a foundational guide for utilizing this compound as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The provided protocols and data serve as a starting point for further research and development in this exciting area of medicinal chemistry.

References

Application Note: Analysis of Pyromeconic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyromeconic acid, a heterocyclic compound, is found in various processed biological materials and is of interest due to its potential biological activities. Accurate and sensitive quantification of this compound is crucial for research and development in various fields. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A successful GC-MS analysis of this compound necessitates careful sample preparation and optimization of instrument parameters. Due to the polar nature and low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Sample Preparation and Derivatization

This protocol outlines a general procedure for the derivatization of this compound to its trimethylsilyl (TMS) ether, a common technique for compounds with active hydrogens.

Materials:

  • This compound standard

  • Sample containing this compound

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., 2-Methoxypyridine, to be validated)

  • Vortex mixer

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or ethyl acetate. Create a series of calibration standards by diluting the stock solution to desired concentrations.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[1][2] For solid samples, an appropriate extraction solvent should be used.

  • Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the sample extract or standard solution to a clean GC vial insert. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[3]

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with an appropriate volume of ethyl acetate before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are representative GC-MS parameters. These should be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from the analysis of derivatized standards. The peak area of the characteristic ions of the this compound-TMS derivative is plotted against the concentration.

Table 1: Hypothetical Retention Time and Characteristic Ions for this compound-TMS Derivative

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound-TMS12.5184169, 73

Table 2: Hypothetical Quantitative Performance Data

Parameter Value
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Isolate Analyte Evaporation Solvent Evaporation Extraction->Evaporation Concentrate Derivatization Derivatization with BSTFA/TMCS Evaporation->Derivatization Increase Volatility Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Vaporize & Transfer Ionization Electron Ionization (EI) Separation->Ionization Elute Detection Mass Detection Ionization->Detection Fragment & Filter Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the analysis of this compound by GC-MS. The described method, involving a crucial derivatization step, allows for the sensitive and selective quantification of this compound. Researchers should note that the provided parameters are a starting point and require optimization and validation for their specific application and instrumentation to ensure accurate and reliable results.

References

Application Notes and Protocols for the Sublimation Purification of Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid (3-hydroxy-4H-pyran-4-one) is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Achieving high purity of this compound is crucial for accurate biological evaluation and formulation studies. Sublimation is a phase transition in which a substance transitions directly from a solid to a gas, bypassing the liquid phase. This technique is an effective method for purifying certain organic solids, as it can separate volatile compounds from non-volatile impurities. This document provides a detailed protocol for the purification of this compound using vacuum sublimation, a technique that allows for sublimation at lower temperatures, thereby minimizing the risk of thermal decomposition.

Principles of Sublimation Purification

Sublimation occurs when the vapor pressure of a solid equals the ambient pressure at a temperature below its melting point. By reducing the ambient pressure through a vacuum, the temperature required for sublimation is significantly lowered.[1][2] This is particularly advantageous for thermally sensitive compounds that might decompose at or near their atmospheric boiling point. During sublimation purification, the crude solid is heated under vacuum, and the resulting vapor is condensed on a cold surface to form pure crystals, leaving non-volatile impurities behind.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₄O₃[4]
Molecular Weight 112.08 g/mol [4]
Appearance Solid
Melting Point 117-118 °C
Boiling Point 298.7 °C at 760 mmHg
Vapor Pressure Data not available
Decomposition Temp. Data not available

Experimental Protocol: Vacuum Sublimation of this compound

This protocol outlines the general steps for the purification of this compound via vacuum sublimation. The precise temperature and vacuum conditions should be optimized for the specific equipment and sample purity.

4.1. Materials and Apparatus

  • Crude this compound

  • Sublimation apparatus (including a sublimator, cold finger condenser, and vacuum adapter)

  • High-vacuum pump

  • Cold trap

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Analytical balance

  • Spatula

  • Schlenk line (optional, for inert atmosphere)

4.2. Procedure

  • Preparation of the Apparatus:

    • Thoroughly clean and dry all glassware to prevent contamination.

    • Assemble the sublimation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with high-vacuum grease.

    • Place a magnetic stir bar in the bottom of the sublimator if using a heating mantle with stirring capability.

  • Sample Loading:

    • Weigh the crude this compound and record the mass.

    • Carefully transfer the crude solid into the bottom of the sublimator, spreading it in a thin, even layer to maximize surface area.

  • Assembly and Evacuation:

    • Insert the cold finger into the sublimator and connect the vacuum adapter.

    • Connect the apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone slush) to protect the vacuum pump.

    • Slowly and carefully evacuate the system. A gradual reduction in pressure will prevent the fine powder from being drawn into the vacuum line.

  • Sublimation:

    • Once a stable high vacuum is achieved (typically <1 mmHg), begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.

    • Gradually heat the bottom of the sublimator using a heating mantle or oil bath. Start with a temperature well below the melting point of this compound (e.g., 80-90 °C) and slowly increase it.

    • Observe the apparatus closely. The product will begin to sublime and deposit as crystals on the cold finger.

    • Adjust the temperature to maintain a steady rate of sublimation without melting the solid. The optimal temperature will be dependent on the vacuum achieved.

  • Collection of Purified Product:

    • Once the sublimation is complete (i.e., no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Carefully and slowly vent the system to atmospheric pressure. Abruptly introducing air can dislodge the purified crystals from the cold finger.

    • Carefully remove the cold finger from the sublimator.

    • Scrape the purified this compound crystals from the cold finger onto a pre-weighed watch glass.

    • Weigh the purified product and calculate the yield.

4.3. Characterization of Purified this compound

The purity of the sublimed this compound should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point close to the literature value (117-118 °C) is indicative of high purity.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • FT-IR Spectroscopy: To verify the presence of characteristic functional groups.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any non-volatile or isomeric impurities.

    • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of purity.

Data Presentation

The following table should be used to record experimental data for process optimization and reproducibility.

ParameterTrial 1Trial 2Trial 3
Initial Mass of Crude this compound (g)
Vacuum Pressure (mmHg)
Sublimation Temperature (°C)
Sublimation Time (h)
Mass of Purified this compound (g)
Yield (%)
Melting Point of Purified Product (°C)
Purity (e.g., by HPLC, %)
Observations

Visualizations

experimental_workflow start Start prep Prepare Apparatus start->prep load Load Crude This compound prep->load assemble Assemble Sublimator load->assemble evacuate Evacuate System assemble->evacuate cool Cool Cold Finger evacuate->cool heat Heat Sublimator cool->heat sublime Sublimation Occurs heat->sublime cool_down Cool to Room Temp. sublime->cool_down vent Vent System cool_down->vent collect Collect Purified Product vent->collect characterize Characterize Product (MP, NMR, HPLC) collect->characterize end End characterize->end

Caption: Experimental workflow for the vacuum sublimation of this compound.

phase_diagram_logic Temp Temperature Melting Melting Temp->Melting Increase Boiling Boiling Temp->Boiling Increase Sublimation Sublimation Temp->Sublimation Increase Pressure Pressure Pressure->Sublimation Decrease (Vacuum) Solid Solid Solid->Melting Solid->Sublimation Liquid Liquid Liquid->Boiling Gas Gas Deposition Deposition Gas->Deposition Melting->Liquid Boiling->Gas Sublimation->Gas Deposition->Solid

Caption: Logical relationship of temperature and pressure in phase transitions.

References

Synthesis of Pyromeconic Acid via Decarboxylation of Comenic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyromeconic acid through the decarboxylation of comenic acid. This process is of significant interest to researchers in medicinal chemistry and drug development due to the utility of this compound as a versatile intermediate. This guide presents a summary of reaction conditions, including thermal and catalytic methods, and offers a step-by-step protocol for laboratory synthesis and purification.

Introduction

This compound (3-hydroxy-4-pyrone) is a key heterocyclic compound and a valuable precursor in the synthesis of various pharmacologically active molecules. One of the primary synthetic routes to this compound is the decarboxylation of comenic acid, a process that involves the removal of a carboxyl group through the application of heat, sometimes in the presence of a catalyst. The efficiency of this reaction is highly dependent on the reaction conditions, such as temperature, solvent, and the choice of catalyst. This application note consolidates the available data to provide a comprehensive guide for researchers.

Reaction and Mechanism

The decarboxylation of comenic acid proceeds by heating the molecule, which leads to the elimination of carbon dioxide and the formation of this compound. The general reaction is depicted below:

Caption: General reaction scheme for the decarboxylation of comenic acid.

Quantitative Data Summary

The yield of this compound is significantly influenced by the chosen synthetic route. The following table summarizes the reported yields under different experimental conditions.

Starting MaterialMethodCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Comenic AcidCatalyticCopper PowderNone (solid mixture)Not specifiedNot specified48Garkusha (1946)[1]
Comenic Acid EtherThermalNoneDiphenyl Ether220-2303 hoursNot specified for direct productUS Patent 3152148A[1]
Comenic Acid EtherThermalNoneInert Solvent200-250Not specifiedNot specified for direct productUS Patent 3152148A[1]

Note: The thermal decarboxylation data is for comenic acid ethers, but provides a relevant temperature range for the decarboxylation of the parent acid.

Experimental Protocols

This section details the protocols for both catalytic and thermal decarboxylation of comenic acid.

Protocol 1: Catalytic Decarboxylation using Copper Powder

This protocol is based on the method reported by Garkusha, which provides a moderate yield of this compound.[1]

Materials:

  • Comenic acid

  • Fine copper powder

  • Heat source (e.g., heating mantle)

  • Reaction vessel (e.g., round-bottom flask)

  • Condenser

  • Sublimation apparatus

  • Toluene

  • Petroleum ether

Procedure:

  • In a reaction vessel, thoroughly mix equal weights of comenic acid and fine copper powder.

  • Heat the mixture to induce decarboxylation. The optimal temperature should be determined empirically, but it is expected to be in the range of 200-250°C. The evolution of carbon dioxide gas will be observed.

  • Continue heating until the gas evolution ceases, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • The crude this compound can be purified by sublimation under reduced pressure.

  • Alternatively, for purification, the crude product can be dissolved in hot toluene. Any polymeric material will remain undissolved and can be removed by filtration.

  • The filtered toluene solution is then diluted with petroleum ether until the cloud point is reached and then cooled to induce crystallization of this compound.[1]

  • Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry.

Protocol 2: Thermal Decarboxylation in an Inert Solvent

This protocol is adapted from the conditions described for the decarboxylation of comenic acid ethers and is designed to minimize thermal decomposition by providing a more controlled heating environment.

Materials:

  • Comenic acid

  • High-boiling inert solvent (e.g., diphenyl ether, cetane)

  • Reaction flask equipped with a stirrer and reflux condenser

  • Heating mantle with temperature control

  • Extraction apparatus

  • Chloroform

  • Rotary evaporator

  • Toluene

  • Petroleum ether

Procedure:

  • In a reaction flask, suspend comenic acid in an inert, high-boiling solvent such as diphenyl ether.

  • With stirring, heat the mixture to a temperature in the range of 220-230°C.

  • Maintain this temperature and continue stirring until the evolution of carbon dioxide ceases. This may take several hours.

  • Once the reaction is complete, allow the mixture to cool.

  • Extract the this compound from the solvent using a suitable organic solvent like chloroform in a continuous extraction apparatus.

  • Evaporate the chloroform extract to dryness using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from a toluene/petroleum ether solvent system as described in Protocol 4.1, steps 6-8.

Experimental Workflow and Logic

The synthesis and purification of this compound from comenic acid can be visualized as a multi-step process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Comenic Acid reaction Decarboxylation Reaction (Thermal or Catalytic) start->reaction crude_product Crude this compound reaction->crude_product sublimation Sublimation crude_product->sublimation extraction Solvent Extraction (e.g., with Chloroform) crude_product->extraction pure_product Pure this compound sublimation->pure_product recrystallization Recrystallization (Toluene/Petroleum Ether) extraction->recrystallization recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The decarboxylation of comenic acid is a straightforward method for the synthesis of this compound. The choice between a thermal or catalytic approach will depend on the desired scale, purity requirements, and available equipment. The catalytic method using copper powder offers a simple procedure with a reported yield of 48%. Thermal decarboxylation in a high-boiling solvent provides better temperature control, potentially minimizing side reactions and thermal decomposition. Careful purification of the crude product is essential to obtain high-purity this compound suitable for subsequent applications in drug development and organic synthesis. Further optimization of reaction conditions, such as screening of different catalysts and solvents, could lead to improved yields and reaction efficiency.

References

Application Notes and Protocols for Studying Enzyme Inhibition with Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid, a naturally occurring heterocyclic compound, has garnered interest in enzymatic studies due to its potential inhibitory activities. Its structural features suggest that it may interact with the active sites of various enzymes, making it a valuable tool for researchers in biochemistry, pharmacology, and drug discovery. These application notes provide a comprehensive overview of the use of pyrome-conic acid in studying enzyme inhibition, with a primary focus on tyrosinase, a key enzyme in melanogenesis and enzymatic browning. While the inhibitory effects of this compound on other enzymes such as maltase-glucoamylase and catechol-O-methyltransferase are of interest, publicly available quantitative data is limited. The protocols provided herein are tailored for tyrosinase inhibition but can be adapted as a foundational methodology for investigating the effects of this compound on other enzymes.

Data Presentation: Enzyme Inhibition by this compound Derivatives

Quantitative data on the direct inhibitory effects of this compound is not extensively available in the public domain. However, studies on its derivatives provide insights into its potential as a scaffold for designing potent enzyme inhibitors. The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes.

Compound ClassTarget EnzymeTest CompoundIC50 (µM)Inhibition TypeReference
This compound-styrene hybridAβ1-42 aggregationCompound 3011.15-[1][2]
This compound derivativeTyrosinaseCompound 6b (4-OH-3-OCH3 substitution)25.82Competitive[1]

Note: Researchers are encouraged to determine the IC50 and Ki values for this compound against their specific enzyme of interest to establish a baseline for further studies.

Mandatory Visualizations

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcriptional Regulation cluster_melanogenesis Melanogenesis UV Radiation UV Radiation α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MAPK/ERK\nPathway MAPK/ERK Pathway MAPK/ERK\nPathway->MITF Wnt/β-catenin\nPathway Wnt/β-catenin Pathway Wnt/β-catenin\nPathway->MITF Tyrosinase Gene Tyrosinase Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase Gene->Tyrosinase Transcription & Translation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound

Caption: Signaling pathways regulating melanogenesis and the inhibitory action of this compound on Tyrosinase.

Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Buffer, Enzyme, Substrate & This compound Solutions B Pipette Reagents into Microplate Wells (Control & Test) A->B C Pre-incubate Enzyme with this compound B->C D Initiate Reaction by Adding Substrate C->D E Measure Absorbance/ Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 and Ki Values G->H

Caption: General workflow for determining enzyme inhibition by this compound.

Experimental Protocols

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from standard colorimetric tyrosinase inhibition assays and is suitable for determining the inhibitory potential of this compound.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine or L-DOPA (substrate)

  • This compound

  • Kojic acid (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-490 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 20-40 units/mL).

    • Prepare a stock solution of the substrate (L-Tyrosine or L-DOPA) in phosphate buffer. A typical concentration is 2 mM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of kojic acid in DMSO as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 20 µL of this compound solution at various concentrations.

      • Positive Control Wells: 20 µL of kojic acid solution.

      • Negative Control (No Inhibitor) Wells: 20 µL of phosphate buffer (with the same percentage of DMSO as the test wells).

    • Add 140 µL of the tyrosinase enzyme solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for L-DOPA as substrate) or 490 nm (for L-Tyrosine as substrate) in a kinetic mode for 20-30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:

      • V_control is the reaction rate in the absence of the inhibitor.

      • V_sample is the reaction rate in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: General Protocol for Maltase-Glucoamylase Inhibition Assay (Adaptable for this compound)

Materials and Reagents:

  • Recombinant human maltase-glucoamylase (or rat intestinal acetone powder as a source of the enzyme)

  • Maltose (substrate)

  • This compound

  • Acarbose (positive control)

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Glucose oxidase-peroxidase reagent for glucose quantification

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~505 nm

Procedure:

  • Preparation of Solutions:

    • Prepare the enzyme solution from recombinant protein or by homogenizing rat intestinal acetone powder in phosphate buffer and centrifuging to obtain a clear supernatant.

    • Prepare a stock solution of maltose in phosphate buffer (e.g., 50 mM).

    • Prepare stock solutions of this compound and acarbose in an appropriate solvent (e.g., DMSO or buffer).

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of this compound or acarbose at various concentrations.

    • Add 50 µL of the enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding 50 µL of the maltose solution.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., by boiling for 5 minutes or adding a chemical stop reagent).

    • Measure the amount of glucose produced using a glucose oxidase-peroxidase assay kit according to the manufacturer's instructions. This typically involves adding the reagent and measuring the absorbance at around 505 nm after a color development period.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: General Protocol for Catechol-O-Methyltransferase (COMT) Inhibition Assay (Adaptable for this compound)

Materials and Reagents:

  • Recombinant human COMT

  • A catechol substrate (e.g., epinephrine, L-DOPA)

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • This compound

  • Tolcapone or Entacapone (positive controls)

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Method for detecting the methylated product (e.g., HPLC-based or radiometric assay)

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of COMT, the catechol substrate, SAM, this compound, and a positive control in the appropriate buffer.

  • Assay Protocol:

    • In a reaction tube or microplate well, combine the COMT enzyme, SAM, and this compound (or control) at various concentrations.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the reaction by adding the catechol substrate.

    • Incubate the reaction for a fixed time (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction (e.g., by adding an acid).

    • Quantify the formation of the methylated product using a suitable analytical method such as HPLC with UV or electrochemical detection, or by using a radiolabeled substrate and scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reduction in product formation compared to the control without an inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound presents a promising scaffold for the development of enzyme inhibitors. The provided protocols, particularly for tyrosinase, offer a robust framework for researchers to investigate its inhibitory effects. While quantitative data for its direct action on enzymes like maltase-glucoamylase and catechol-O-methyltransferase is sparse, the general methodologies outlined can be effectively adapted to explore these potential interactions. Further research to elucidate the specific inhibitory constants and mechanisms of this compound against a broader range of enzymes is warranted and will be valuable for the fields of drug discovery and food science.

References

Application Notes and Protocols for Purity Assessment of Synthesized Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for determining the purity of synthesized pyromeconic acid (3-hydroxy-4H-pyran-4-one). Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided, along with guidance on data interpretation and reporting.

Introduction

This compound is a naturally occurring organic compound with a range of biological activities, making it a molecule of interest in pharmaceutical and chemical research. The synthesis of this compound can introduce various impurities, including unreacted starting materials, intermediates, byproducts, and residual solvents. Accurate assessment of purity is a critical step in the characterization of synthesized this compound to ensure its quality, safety, and efficacy in subsequent applications. This document outlines a multi-pronged analytical approach for a thorough purity evaluation.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): A primary technique for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be required to enhance the volatility of this compound and its impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that provides structural information and can determine purity without the need for a specific reference standard of the analyte.

  • Melting Point Analysis: A classical and straightforward method to assess the general purity of a crystalline solid. A sharp melting point range close to the literature value (117-118 °C) is indicative of high purity[1].

Quantitative Data Summary

The following table summarizes potential impurities that may be present in this compound synthesized from kojic acid and the analytical techniques suitable for their detection and quantification.

Potential Impurity Structure Origin Recommended Analytical Technique(s) Expected Retention/Signal Characteristics
Kojic Acid5-hydroxy-2-(hydroxymethyl)-4-pyroneUnreacted starting materialHPLC, qNMRHPLC: More polar than this compound, shorter retention time on reversed-phase. qNMR: Distinct signals for the hydroxymethyl group.
Comenic Acid5-hydroxy-4-oxo-4H-pyran-2-carboxylic acidIntermediateHPLC, qNMRHPLC: More polar than this compound. qNMR: Absence of the C6 proton signal and presence of a carboxylic acid proton signal.
Residual Solvents (e.g., Toluene, Methanol)-Synthesis and purificationGC-MS (Headspace)GC-MS: Characteristic retention times and mass spectra.
Byproducts from side reactionsVariousUndesired chemical transformationsHPLC, GC-MS, NMRDependent on the specific byproduct.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Calculate the purity of the synthesized sample by determining the area percentage of the main this compound peak relative to the total peak area of all detected components.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the analysis of volatile impurities and this compound after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Helium (carrier gas)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the synthesized this compound into a vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Volume: 1 µL (split or splitless mode)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage, assuming similar response factors for silylated compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (e.g., 1,4-Bis(trimethylsilyl)benzene - BTMSB) of certified purity

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (BTMSB) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis:

      • Pulse Angle: 30-90° (use a calibrated 90° pulse)

      • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (for this compound and the internal standard, a delay of 30-60 seconds is recommended).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the vinylic proton at C2 or C5) and a signal from the internal standard (e.g., the singlet from the trimethylsilyl groups of BTMSB).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / Wanalyte) * (WIS / MWIS) * PIS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Kojic_Acid Kojic Acid Synthesis Chemical Synthesis (e.g., Decarboxylation) Kojic_Acid->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Purification (e.g., Recrystallization, Sublimation) Crude_Product->Purification Synthesized_Pyromeconic_Acid Synthesized this compound Purification->Synthesized_Pyromeconic_Acid HPLC HPLC Analysis Synthesized_Pyromeconic_Acid->HPLC GC_MS GC-MS Analysis Synthesized_Pyromeconic_Acid->GC_MS qNMR qNMR Analysis Synthesized_Pyromeconic_Acid->qNMR MP Melting Point Synthesized_Pyromeconic_Acid->MP Purity_Report Purity Report HPLC->Purity_Report GC_MS->Purity_Report qNMR->Purity_Report MP->Purity_Report

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Relationship cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic & Physical Techniques Pyromeconic_Acid This compound Sample HPLC HPLC (Quantitative Purity, Non-volatile Impurities) Pyromeconic_Acid->HPLC GC_MS GC-MS (Volatile Impurities, Identification) Pyromeconic_Acid->GC_MS qNMR qNMR (Absolute Purity, Structural Confirmation) Pyromeconic_Acid->qNMR MP Melting Point (Overall Purity Indication) Pyromeconic_Acid->MP Final_Purity Comprehensive Purity Profile HPLC->Final_Purity GC_MS->Final_Purity qNMR->Final_Purity MP->Final_Purity

Caption: Interrelationship of analytical techniques for a comprehensive purity profile of this compound.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyromeconic acid, a naturally occurring organic compound, and its derivatives have garnered interest in pharmacological research due to their potential therapeutic properties, including anticancer activities. Assessing the effect of such compounds on cell viability is a critical first step in drug discovery and development. These application notes provide detailed protocols for conducting cell viability assays in the presence of this compound and its derivatives, along with an overview of the potential signaling pathways involved in its cytotoxic effects.

Data Presentation: Cytotoxicity of Pyranone Derivatives

Compound ClassCell LineIC50 (µM)AssayReference
Pyranone DerivativesMCF-7 (Breast)5.8 - >100MTT[1]
A549 (Lung)<0.1 - 63.9MTT/SRB[2][3]
HeLa (Cervical)11.4 - 17.31MTT[2][4]
HCT-116 (Colon)Not SpecifiedNot Specified
Chalcone-Dihydropyrimidone HybridsMCF-7 (Breast)<10Not Specified
Organoplatinum Compounds with Triazole RingMG-63 (Osteosarcoma)≤20Not Specified
MDA-MB-231 (Breast)≤20Not Specified
Glycyrrhetic Acid DerivativesHeLa (Cervical)11.4MTT

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (or derivative) stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take it up.

Materials:

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Cell culture medium

  • 6-well or 12-well cell culture plates

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting:

    • After incubation, collect the cell culture medium (which may contain floating dead cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of fresh medium.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis:

    • Calculate the percentage of viable cells: % Viability = (Number of Viable Cells / Total Number of Cells) * 100

G

Signaling Pathways

This compound and its derivatives may exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. Key signaling pathways implicated in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, dysregulation of growth factor signaling, such as the EGFR/MAPK pathway, is a common feature of cancer, and many anticancer agents target this cascade.

Intrinsic Apoptosis Pathway

This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

G

Studies on related compounds suggest that they can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of downstream caspases, such as caspase-3, culminating in cell death.

EGFR/MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway are crucial for cell proliferation and survival. Inhibition of this pathway is a common strategy in cancer therapy.

G

This compound may inhibit the phosphorylation of EGFR, thereby preventing the activation of the downstream signaling cascade involving Ras, Raf, MEK, and ERK. The inhibition of ERK phosphorylation, a key indicator of this pathway's activity, would lead to a decrease in cell proliferation and survival.

Conclusion

The provided protocols offer standardized methods for assessing the impact of this compound on cell viability. Understanding the potential mechanisms of action, such as the induction of apoptosis and inhibition of key survival pathways, is crucial for the further development of this compound and its derivatives as potential therapeutic agents. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyromeconic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most prevalent laboratory and potential industrial synthesis of this compound begins with commercially available kojic acid.[1] An alternative, though less detailed in readily available literature, involves the conversion of carbohydrates like glucose or xylose.

Q2: What is the general synthetic strategy for producing this compound from kojic acid?

A2: The synthesis from kojic acid is a multi-step process that generally involves:

  • Protection of the primary alcohol group: The 5-hydroxymethyl group of kojic acid is typically protected as an ether (e.g., methyl or benzyl ether).

  • Oxidation: The protected kojic acid is then oxidized to the corresponding comenic acid ether.

  • Decarboxylation: The comenic acid ether is decarboxylated to form the this compound ether.

  • Dealkylation: The ether group is cleaved to yield the final product, this compound.[1]

Q3: What are the main challenges in this compound synthesis?

A3: Researchers may encounter several challenges, including low yields, formation of byproducts such as polymeric materials, and difficulties in purification.[1] Strict control of reaction parameters like temperature, pH, and catalyst loading is crucial for a successful synthesis.

Q4: What are the recommended purification methods for this compound?

A4: Common purification techniques for this compound include recrystallization, sublimation under reduced pressure, and extraction.[1] Recrystallization is effective for removing most impurities, while sublimation is advantageous for obtaining a very pure product, as it avoids the use of solvents.[2]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in oxidation of kojic acid ether Inefficient catalyst or suboptimal pH.Use a palladium-on-carbon catalyst, which has been shown to give higher yields than platinum catalysts. Maintain the pH of the reaction mixture between 4 and 8, as more acidic conditions can halt the reaction and higher pH can lead to the degradation of the pyrone ring.
Low yield in decarboxylation of comenic acid ether Use of inappropriate catalysts or excessive decomposition due to overheating.Heating the comenic acid ether at 200-250°C is often sufficient for decarboxylation. Surprisingly, traditional decarboxylation catalysts like copper have been found to be disadvantageous for this specific reaction. To prevent overheating and decomposition, carrying out the reaction in a high-boiling inert solvent like diphenyl ether is recommended.
Low yield in dealkylation of this compound ether Incomplete reaction or degradation of the product.The use of zinc chloride at temperatures between 160-210°C is an effective method. It is critical to use at least 1.4 moles of zinc chloride per mole of the this compound ether.
Overall low yield Loss of product during workup and purification.Optimize extraction procedures. Continuous extraction with a suitable solvent like chloroform can be effective. For purification, compare the efficiency of recrystallization and sublimation for your specific crude product.
Byproduct Formation
Symptom Possible Cause Suggested Solution
Formation of dark, tar-like substances Polymerization and decomposition at high temperatures.Carefully control the reaction temperature, especially during the decarboxylation and dealkylation steps. Using an inert solvent for the decarboxylation can help to maintain a consistent temperature.
Formation of furan byproducts Strongly acidic conditions during the reaction.Maintain a weakly acidic to neutral pH, particularly during the oxidation step.
Presence of unreacted starting materials Insufficient reaction time, temperature, or catalyst amount.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or reaction time. Ensure the correct stoichiometric ratios of reagents and catalysts are used.

Experimental Protocols

Synthesis of this compound from Kojic Acid

This process involves four main stages as outlined below.

Stage 1: Preparation of Kojic Acid Methyl Ether

  • Methodology: This is a standard etherification of the primary alcohol of kojic acid. While various methods exist, a common approach involves reacting kojic acid with a methylating agent in the presence of a base.

Stage 2: Oxidation of Kojic Acid Methyl Ether to Comenic Acid Methyl Ether

  • Methodology: An aqueous solution of kojic acid methyl ether is oxidized using a catalyst.

    • Reaction Setup: In a suitable reactor, suspend kojic acid methyl ether and a 5% palladium-on-carbon catalyst in water.

    • Reaction Conditions: Vigorously sparge air into the mixture at a temperature of 60-80°C.

    • pH Control: Maintain the pH of the reaction mixture between 5 and 6 by the periodic addition of a dilute aqueous solution of sodium carbonate.

    • Workup: After the reaction is complete (typically monitored by the disappearance of the starting material), the catalyst is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the comenic acid methyl ether. The product is collected by filtration, washed with cold acetone, and dried.

Quantitative Data for Oxidation of Kojic Acid Methyl Ether

ParameterValue
Kojic Acid Methyl Ether100 g
Water3 L
5% Palladium-on-Carbon30 g
Temperature60-80°C
Reaction Time24 hours
pH5-6
Yield of Comenic Acid Methyl Ether94 g

Stage 3: Decarboxylation of Comenic Acid Methyl Ether to this compound Methyl Ether

  • Methodology: The comenic acid methyl ether is heated in a high-boiling inert solvent to induce decarboxylation.

    • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, mix the methyl ether of comenic acid with diphenyl ether.

    • Reaction Conditions: Stir the mixture and heat it to 220°C for 3 hours. The reaction is complete when the evolution of carbon dioxide ceases.

    • Workup: The this compound methyl ether can be isolated from the reaction mixture.

Quantitative Data for Decarboxylation of Comenic Acid Methyl Ether

ParameterValue
Comenic Acid Methyl Ether86 g
Diphenyl Ether300 mL
Temperature220°C
Reaction Time3 hours

Stage 4: Dealkylation of this compound Methyl Ether to this compound

  • Methodology: The methyl ether of this compound is heated with zinc chloride to cleave the ether bond.

    • Reaction Setup: An intimate mixture of this compound methyl ether and finely powdered anhydrous zinc chloride is heated in a flask.

    • Reaction Conditions: The mixture is heated at 190°C for 3 hours.

    • Workup: After cooling, a solution of concentrated hydrochloric acid in water is added to decompose the zinc chloride complex. The mixture is heated at reflux, and any undissolved solids are filtered off. The filtrate is then continuously extracted with chloroform for an extended period (e.g., 30 hours). The chloroform extract is evaporated to dryness to yield crude this compound.

    • Purification: The crude product can be further purified by sublimation under reduced pressure to yield white crystalline this compound.

Quantitative Data for Dealkylation of this compound Methyl Ether

ParameterValue
This compound Methyl Ether25.0 g
Anhydrous Zinc Chloride55.7 g
Temperature190°C
Reaction Time3 hours
Yield of Crude this compound15.7 g

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Dealkylation cluster_purification Purification KojicAcid Kojic Acid KojicAcidEther Kojic Acid Ether KojicAcid->KojicAcidEther  Protection ComenicAcidEther Comenic Acid Ether KojicAcidEther->ComenicAcidEther  Oxidation (Pd/C, Air) PyromeconicAcidEther This compound Ether ComenicAcidEther->PyromeconicAcidEther  Heating (Decarboxylation) PyromeconicAcid This compound PyromeconicAcidEther->PyromeconicAcid  Dealkylation (ZnCl2) PurePyromeconicAcid Pure this compound PyromeconicAcid->PurePyromeconicAcid  Sublimation/ Recrystallization

Caption: Synthetic workflow for this compound from kojic acid.

troubleshooting_low_yield cluster_oxidation_solutions Oxidation Solutions cluster_decarboxylation_solutions Decarboxylation Solutions cluster_dealkylation_solutions Dealkylation Solutions cluster_purification_solutions Purification Solutions LowYield Low Yield Observed CheckOxidation Check Oxidation Step LowYield->CheckOxidation CheckDecarboxylation Check Decarboxylation Step CheckOxidation->CheckDecarboxylation No OptimizeCatalyst Use Pd/C catalyst CheckOxidation->OptimizeCatalyst Yes OptimizepH Maintain pH 4-8 CheckOxidation->OptimizepH Yes CheckDealkylation Check Dealkylation Step CheckDecarboxylation->CheckDealkylation No AvoidCatalyst Avoid copper catalysts CheckDecarboxylation->AvoidCatalyst Yes UseSolvent Use high-boiling solvent CheckDecarboxylation->UseSolvent Yes CheckPurification Check Purification Step CheckDealkylation->CheckPurification No CheckReagentRatio Ensure >1.4 eq. ZnCl2 CheckDealkylation->CheckReagentRatio Yes ControlTemp Maintain 160-210°C CheckDealkylation->ControlTemp Yes OptimizeExtraction Use continuous extraction CheckPurification->OptimizeExtraction Yes CompareMethods Compare recrystallization vs. sublimation CheckPurification->CompareMethods Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Pyromeconic Acid from Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyromeconic acid from kojic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound from kojic acid?

The main challenge in this synthesis is the selective removal of the hydroxymethyl group at the C2 position of the kojic acid ring. This dehydroxymethylation requires specific reaction conditions to prevent unwanted side reactions, such as ring opening or reactions at other functional groups of the kojic acid molecule. The stability of kojic acid can be a concern, as it may be susceptible to degradation under harsh conditions, potentially leading to the formation of various side products and a lower yield of the desired this compound.

Q2: What are the common side products observed during the synthesis of this compound from kojic acid?

While specific side products depend heavily on the chosen synthetic route, several potential impurities can arise. Under certain conditions, particularly with strong acids or bases at elevated temperatures, decomposition of kojic acid can occur. This may lead to the formation of polymeric materials or smaller, fragmented molecules. If the reaction involves the conversion of the hydroxymethyl group to an intermediate, such as a chloromethyl derivative using thionyl chloride, subsequent side reactions can occur.[1] For instance, incomplete reduction of this intermediate could remain as an impurity. Furthermore, reactions involving the phenolic hydroxyl group or the pyrone ring itself can lead to a variety of unintended byproducts. One study on the synthesis of a kojic acid derivative identified a side product arising from a proton exchange, highlighting the reactivity of the kojic acid scaffold.[2]

Q3: How can I minimize the formation of side products?

Minimizing side product formation hinges on careful control of reaction parameters. Key strategies include:

  • Optimization of Reaction Conditions: Temperature, reaction time, and reagent stoichiometry should be precisely controlled. Gradual addition of reagents can also help to maintain control over the reaction.

  • Use of Protective Groups: Protecting the phenolic hydroxyl group of kojic acid before the dehydroxymethylation step can prevent side reactions at this position.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of both the starting material and the product.

  • Purification Methods: Employing appropriate purification techniques, such as recrystallization or column chromatography, is crucial for removing any side products that do form.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction.- Degradation of starting material or product.- Formation of multiple side products.- Increase reaction time or temperature cautiously, monitoring for degradation.- Ensure the quality of starting kojic acid.- Optimize the stoichiometry of reagents.- Consider a different synthetic route with milder conditions.
Presence of a dark-colored, insoluble material in the crude product - Polymerization or decomposition of kojic acid.- Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere.- Use purified reagents and solvents.
Difficulty in purifying the final product - Presence of side products with similar polarity to this compound.- Utilize a different solvent system for recrystallization.- Employ column chromatography with a carefully selected eluent system.- Consider derivatization of the crude product to facilitate separation, followed by deprotection.
Formation of an unexpected major byproduct - A competing reaction pathway is favored under the current conditions.- Thoroughly analyze the byproduct to identify its structure. This will provide insight into the unintended reaction mechanism.- Modify the reaction conditions (e.g., solvent, temperature, catalyst) to disfavor the side reaction.

Experimental Protocols

Step 1: Chlorination of Kojic Acid

  • Suspend kojic acid in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride, dropwise.[1]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

Step 2: Reductive Dechlorination

  • Dissolve the crude chloromethyl derivative in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, for example, zinc dust or a palladium catalyst under a hydrogen atmosphere.

  • Heat the reaction mixture as required and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the reducing agent/catalyst.

  • Evaporate the solvent and purify the crude this compound by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the chemical transformations and potential issues, the following diagrams are provided.

Synthesis_Pathway Kojic_Acid Kojic Acid Intermediate 2-(Chloromethyl)-5-hydroxy- 4H-pyran-4-one Kojic_Acid->Intermediate Chlorination (e.g., SOCl₂) Side_Products Side Products (e.g., dimers, degradation products) Kojic_Acid->Side_Products Degradation (Harsh Conditions) Pyromeconic_Acid This compound Intermediate->Pyromeconic_Acid Reduction (e.g., Zn/H⁺) Intermediate->Side_Products Side Reactions

Caption: Synthetic pathway from kojic acid to this compound, highlighting potential side product formation.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Conditions Yes Improve_Purification Improve Purification (Recrystallization, Chromatography) Impure_Product->Improve_Purification Yes End Successful Synthesis Impure_Product->End No Optimize_Conditions->Start Check_Reagents Check Reagent Purity Check_Reagents->Start Characterize_Byproducts Characterize Byproducts (NMR, MS) Improve_Purification->Characterize_Byproducts Characterize_Byproducts->Optimize_Conditions

Caption: A troubleshooting workflow for the synthesis of this compound from kojic acid.

References

Technical Support Center: Pyromeconic Acid Crystallization and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization and purification of pyromeconic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound?

A1: Pure this compound has a reported melting point of 117-118°C. A broader melting range may indicate the presence of impurities.

Q2: What are the most common impurities in this compound synthesized from kojic acid?

A2: The synthesis of this compound from kojic acid typically proceeds through a comenic acid intermediate. Potential impurities may include unreacted kojic acid, comenic acid, and byproducts from the decarboxylation of comenic acid. The specific impurities will depend on the synthetic route and reaction conditions used.

Q3: Is this compound stable at elevated temperatures for recrystallization?

A3: this compound is generally stable at temperatures typically used for recrystallization from common organic solvents. However, prolonged heating at very high temperatures, especially in the presence of catalysts, could potentially lead to degradation. Decarboxylation of the related comenic acid to this compound is achieved by heating at around 200-250°C, suggesting the this compound structure is stable at lower temperatures.[1]

Troubleshooting Crystallization Problems

This section addresses specific issues that may arise during the crystallization of this compound.

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out," the separation of the solute as a liquid, is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

  • Immediate Action:

    • Re-dissolve the oil: Heat the solution until the oil fully redissolves.

    • Add more solvent: Add a small amount of the hot solvent to decrease the concentration.

    • Cool slowly: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Preventative Measures:

    • Choose a lower-boiling solvent: If possible, select a solvent with a boiling point below the melting point of this compound (117-118°C).

    • Use a solvent/anti-solvent system: Dissolve the this compound in a minimal amount of a good solvent at room temperature, and then slowly add an anti-solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, gently heat until the solution is clear and allow it to cool slowly.

Q5: After dissolving the this compound and cooling, no crystals are forming. What can I do?

A5: A lack of crystal formation is usually due to either the solution not being sufficiently saturated or an inhibition of nucleation.

  • Troubleshooting Steps:

    • Induce nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a single, pure crystal of this compound to the solution.

    • Increase concentration: If nucleation cannot be induced, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.

    • Use an anti-solvent: If the compound is highly soluble in the chosen solvent, you can try adding an anti-solvent dropwise to the cooled solution to reduce the solubility and induce crystallization.

Q6: The yield of my recrystallized this compound is very low. How can I improve it?

A6: A low yield can be due to several factors:

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q7: The recrystallized this compound is still colored. How can I remove colored impurities?

A7: Colored impurities can often be removed by using activated charcoal.

  • Procedure:

    • Dissolve the crude this compound in the appropriate hot solvent.

    • Allow the solution to cool slightly below its boiling point and add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Using too much charcoal can lead to a significant loss of the desired product due to adsorption.

Experimental Protocols

The following are detailed, hypothetical protocols for the recrystallization of this compound based on its known chemical properties.

Protocol 1: Single Solvent Recrystallization from Water

Given this compound's polar nature with hydroxyl and ketone groups, water is a potential solvent for recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the this compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. White, needle-like crystals should form. For maximum yield, subsequently cool the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50°C).

Protocol 2: Solvent/Anti-Solvent Recrystallization using Ethanol and Hexane

This method is suitable when a single solvent does not provide the desired solubility profile.

  • Dissolution: At room temperature, dissolve the crude this compound in a minimal amount of ethanol (a "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: Slowly add n-hexane (an "anti-solvent") dropwise with swirling until the solution becomes persistently cloudy.

  • Re-dissolution: Gently warm the mixture on a hot plate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/hexane mixture.

  • Drying: Dry the purified crystals.

Data Presentation

The following table presents hypothetical data to illustrate the potential outcomes of different recrystallization strategies for 10 grams of crude this compound.

Recrystallization MethodSolvent SystemCrude Purity (%)Recovered Mass (g)Yield (%)Purified Purity (%)Melting Point (°C)
Single SolventWater907.57599.5117-118
Solvent/Anti-SolventEthanol/Hexane908.28299.2116.5-117.5
SublimationN/A906.565>99.8117.5-118

Visualization of Workflows

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude This compound in minimal hot solvent charcoal Add activated charcoal (optional, for color) dissolve->charcoal if colored cool Slowly cool to room temperature dissolve->cool if not colored hot_filtration Hot gravity filtration charcoal->hot_filtration hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals wash->dry

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic for "Oiling Out"

G start Oiling Out Occurs reheat Reheat to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool success Crystals Form slow_cool->success Problem solved failure Oiling Out Persists slow_cool->failure Problem persists change_solvent Change solvent or use solvent/anti-solvent method failure->change_solvent

References

Technical Support Center: Pyromeconic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of pyromeconic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

This compound has historically been obtained in low yields as a byproduct of opium processing or through complex multi-step syntheses.[1] A more commercially viable method involves a four-step synthesis starting from the readily available kojic acid. This process includes:

  • Etherification of the 5-hydroxyl group of kojic acid.

  • Oxidation of the 2-hydroxymethyl group to a carboxylic acid, forming a comenic acid ether.

  • Decarboxylation of the comenic acid ether to yield the corresponding this compound ether.

  • Dealkylation to produce the final this compound.

Q2: What are the main challenges when scaling up this compound production from the lab to a pilot or industrial scale?

Scaling up the synthesis of this compound presents several challenges common to fine chemical production:

  • Reaction Control: Exothermic reactions, if not properly managed at a larger scale, can lead to temperature spikes, causing decomposition of the product and the formation of impurities.

  • Heat and Mass Transfer: Ensuring uniform heating and mixing in larger reactors is critical to maintain consistent reaction rates and prevent localized overheating.

  • Impurity Profile: The types and quantities of impurities may change with scale, potentially requiring modifications to the purification process.

  • Solid Handling: If intermediates or the final product are solids, their physical properties (e.g., crystal size, flowability) can impact filtration and drying efficiency at scale.

  • Purification Efficiency: Methods like sublimation, which are effective in the lab, can be more challenging and costly to implement on an industrial scale.[2][3]

  • Process Safety: Handling larger quantities of reagents and solvents requires a thorough safety assessment to mitigate risks.

Q3: How can I monitor the purity of my this compound samples?

Several analytical methods can be employed to determine the purity of this compound and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main compound and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components and identifying impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression of the sample.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to minimize degradation from heat, moisture, light, and oxidation.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low yield in the oxidation of kojic acid ether to comenic acid ether. 1. Inefficient catalyst. 2. Incorrect pH of the reaction mixture.1. Use a palladium-on-carbon catalyst, which has been shown to give higher yields than platinum catalysts.[1] 2. Maintain the pH of the aqueous suspension between 4 and 8. More acidic conditions can halt the reaction, while a more alkaline pH can lead to the degradation of the pyrone ring.[1]
Low or no yield during the decarboxylation of comenic acid ether. 1. Use of an inappropriate catalyst. 2. Overheating and decomposition of the product.1. Avoid using copper-based catalysts, as they have been found to be disadvantageous for the decarboxylation of comenic acid ethers. 2. Perform the decarboxylation by heating the comenic acid ether in a high-boiling inert solvent (e.g., diphenyl ether) to ensure even heat distribution and prevent localized overheating. The recommended temperature range is 200-250°C.
Formation of dark, tar-like substances during the reaction. 1. Reaction temperature is too high. 2. Reaction conditions are too acidic.1. Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or HPLC. 2. If using an acid catalyst, consider a milder one or neutralize the reaction mixture promptly upon completion.
Incomplete reaction, with starting material remaining. 1. Insufficient reaction time or temperature. 2. Inadequate mixing in a larger reactor.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in scaled-up batches.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in purifying this compound by sublimation. 1. Insufficient vacuum. 2. Inappropriate sublimation temperature. 3. Poor condensation on the cold finger.1. Ensure the vacuum system can achieve a sufficiently low pressure to allow for sublimation at a reasonable temperature. 2. Carefully optimize the sublimation temperature to be high enough for sublimation but below the decomposition point of the compound. 3. Ensure the cold finger is positioned correctly and maintained at a low enough temperature for efficient condensation of the sublimed product.
Product is not pure enough after a single purification step. 1. The chosen purification method is not effective for removing specific impurities. 2. The initial crude product is highly impure.1. Consider a multi-step purification process, such as recrystallization followed by sublimation. 2. Re-evaluate the synthesis steps to minimize the formation of byproducts.
Product discoloration (e.g., yellowing). 1. Presence of impurities. 2. Degradation of the product due to exposure to air, light, or heat.1. Improve the purification process. 2. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Synthesis of this compound from Kojic Acid

This protocol is based on the method described in US Patent 3,152,148.

Step 1: Preparation of 5-(Lower Alkyl) Ether of Kojic Acid (Example: Methyl Ether)

  • This step involves the alkylation of kojic acid using a suitable alkylating agent (e.g., dimethyl sulfate) in the presence of a base. Standard etherification procedures can be followed.

Step 2: Oxidation to the Lower Alkyl Ether of Comenic Acid

  • Suspend the 5-(lower alkyl) ether of kojic acid in water.

  • Add a 5% palladium-on-carbon catalyst. A suitable ratio is one part catalyst to three or four parts of the ether by weight.

  • Maintain the pH of the suspension between 4 and 8 by adding a weak base (e.g., sodium bicarbonate) as needed.

  • Heat the mixture to 50-100°C while bubbling an oxygen-containing gas (e.g., air) through the suspension.

  • Monitor the reaction until completion.

  • Separate the catalyst by filtration and isolate the product from the aqueous solution.

Step 3: Decarboxylation to the Lower Alkyl Ether of this compound

  • Suspend the lower alkyl ether of comenic acid in a high-boiling inert solvent (e.g., diphenyl ether).

  • Heat the mixture to approximately 220-230°C.

  • Maintain the temperature until the decarboxylation is complete.

  • Isolate the this compound ether from the reaction mixture.

Step 4: Dealkylation to this compound

  • React the lower alkyl ether of this compound with a dealkylating agent (e.g., zinc chloride) at an elevated temperature (e.g., 170-180°C).

  • Extract the crude this compound with a suitable solvent (e.g., chloroform).

  • Purify the crude product, for example, by sublimation under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield of this compound check_oxidation Check Oxidation Step start->check_oxidation check_decarboxylation Check Decarboxylation Step start->check_decarboxylation check_purification Check Purification Step start->check_purification oxidation_catalyst Incorrect Catalyst or Catalyst Activity? check_oxidation->oxidation_catalyst oxidation_ph Incorrect pH? check_oxidation->oxidation_ph decarboxylation_catalyst Using Copper Catalyst? check_decarboxylation->decarboxylation_catalyst decarboxylation_temp Overheating/Decomposition? check_decarboxylation->decarboxylation_temp purification_loss Product Loss During Purification? check_purification->purification_loss solution_ox_cat Use Palladium on Carbon oxidation_catalyst->solution_ox_cat Yes solution_ox_ph Maintain pH 4-8 oxidation_ph->solution_ox_ph Yes solution_decarb_cat Avoid Copper Catalysts decarboxylation_catalyst->solution_decarb_cat Yes solution_decarb_temp Use High-Boiling Inert Solvent decarboxylation_temp->solution_decarb_temp Yes solution_purification Optimize Purification Method (e.g., Sublimation Conditions) purification_loss->solution_purification Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

This compound Synthesis Pathway from Kojic Acid

G kojic_acid Kojic Acid kojic_ether Kojic Acid Ether kojic_acid->kojic_ether Etherification comenic_ether Comenic Acid Ether kojic_ether->comenic_ether Oxidation pyro_ether This compound Ether comenic_ether->pyro_ether Decarboxylation pyromeconic_acid This compound pyro_ether->pyromeconic_acid Dealkylation

Caption: Synthetic pathway of this compound starting from kojic acid.

References

Technical Support Center: Purification of Crude Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying crude pyromeconic acid.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route used. When synthesized from kojic acid, impurities may include:

  • Unreacted Kojic Acid: The starting material for many syntheses.[1]

  • Reaction Intermediates: For example, if the synthesis proceeds via chlorokojic acid, this intermediate may be present in the crude product.[1]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to various byproducts.[2]

  • Degradation Products: this compound and its precursors can be sensitive to heat and pH, potentially leading to degradation.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may also be present.

Q2: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.

  • Immediate Action:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Preventative Measures:

    • Lower Initial Concentration: Start with a slightly more dilute solution by adding a little more hot solvent than the minimum required for dissolution.

    • Slower Cooling Rate: Ensure a very gradual temperature decrease to give the molecules time to form an orderly crystal lattice.

    • Solvent System Adjustment: If using a mixed solvent system like ethanol/water, adding more of the solvent in which the compound is more soluble (ethanol) can sometimes prevent oiling out.[3]

Q3: The yield of my purified this compound after recrystallization is very low. What are the possible reasons?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities being removed.

  • Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can leave a substantial amount of product in the solution.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Q4: No crystals are forming, even after the solution has cooled. What can I do to induce crystallization?

A4: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline this compound, add a single seed crystal to the solution. This provides a template for further crystal growth.

  • Reducing Solvent Volume: It is possible your solution is not sufficiently concentrated. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

  • Anti-Solvent Addition: If your this compound is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (a solvent in which it is poorly soluble) to induce precipitation. For example, if dissolved in ethanol, the slow addition of water could initiate crystallization.[3]

Q5: How do I choose between recrystallization and sublimation for purifying my crude this compound?

A5: The choice depends on the nature of the impurities and the scale of your purification.

  • Recrystallization is generally effective for removing both more and less soluble impurities than the compound of interest. It is a versatile technique that can be adapted to a wide range of scales.

  • Sublimation is most effective for separating a volatile solid like this compound from non-volatile impurities. It is a solvent-free method, which can be an advantage. It is often used for smaller-scale purifications.

Q6: How can I assess the purity of my final this compound product?

A6: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying impurities. The purity can be determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the this compound and to detect and identify any proton- or carbon-containing impurities.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventPolaritySolubilityNotes
WaterHighSolubleSolubility increases with temperature.
Dimethyl Sulfoxide (DMSO)High≥ 50 mg/mL, 45 mg/mLA good solvent for creating stock solutions.
EthanolMedium-HighLikely solubleKojic acid is freely soluble in ethanol. A good candidate for recrystallization, possibly mixed with water.
MethanolMedium-HighLikely solubleSimilar to ethanol.
AcetoneMediumLikely solubleKojic acid is freely soluble in acetone.
Ethyl AcetateMedium-LowLikely sparingly solubleKojic acid is sparingly soluble in ethyl acetate.
HexaneLowLikely insolubleUseful as an anti-solvent or for washing non-polar impurities.
Table 2: Comparison of Purification Methods
ParameterRecrystallizationSublimation
Principle Differential solubility of the compound and impurities in a solvent at different temperatures.Separation of a volatile solid from non-volatile impurities by heating to induce a solid-to-gas phase transition.
Best for removing Both more and less soluble impurities.Non-volatile impurities.
Solvent required? YesNo
Typical Scale Microscale to large scale.Microscale to medium scale.
Key Considerations Choosing the right solvent is crucial. Risk of "oiling out" or low recovery.The compound must be thermally stable at the sublimation temperature. Requires a vacuum for efficiency and to lower the temperature needed.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture

This protocol is based on methods for similar polar organic compounds and is a good starting point for optimization.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol to create a slurry.

    • Gently heat the mixture on a stirring hotplate to near boiling (approx. 75-80°C).

    • While stirring, add hot deionized water dropwise until the solid just completely dissolves. Aim to use the minimum amount of the hot solvent mixture necessary to achieve a clear solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip).

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration.

    • Preheat a funnel and a clean receiving flask.

    • Quickly pour the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation:

    • Set up a Büchner funnel with filter paper and wet it with a small amount of ice-cold ethanol/water mixture.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of the ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator.

Protocol 2: Purification by Vacuum Sublimation

This is a general procedure for vacuum sublimation that can be adapted for this compound.

  • Preparation:

    • Ensure the crude this compound is completely dry.

    • Place the crude solid in the bottom of a sublimation apparatus.

    • Assemble the apparatus, ensuring the cold finger is positioned correctly above the sample. Lightly grease the joints if necessary to ensure a good seal.

  • Evacuation and Cooling:

    • Connect the apparatus to a vacuum pump using thick-walled tubing and evacuate the system.

    • Once a stable vacuum is achieved, start the flow of cold water through the cold finger.

  • Heating:

    • Gently heat the bottom of the sublimation apparatus containing the crude this compound using a heating mantle or oil bath.

    • Slowly increase the temperature until you observe the solid subliming and depositing as crystals on the cold finger. The optimal temperature will depend on the vacuum achieved.

  • Collection:

    • Continue the sublimation until a sufficient amount of pure product has collected on the cold finger and most of the crude material has sublimed.

    • Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Isolation:

    • Turn off the vacuum pump and carefully vent the system to atmospheric pressure.

    • Carefully remove the cold finger from the apparatus.

    • Scrape the purified this compound crystals from the cold finger onto a pre-weighed piece of clean paper or a watch glass.

Visualizations

Purification_Workflow Crude_PMA Crude this compound Choose_Method Choose Purification Method Crude_PMA->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Impurities have different solubilities Sublimation Sublimation Choose_Method->Sublimation Non-volatile impurities Assess_Purity Assess Purity (MP, HPLC, NMR) Recrystallization->Assess_Purity Sublimation->Assess_Purity Pure_PMA Pure this compound Assess_Purity->Pure_PMA

Caption: General workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue Oiling_Out Oiled Out? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield No_Crystals No Crystals? Start->No_Crystals Reheat Reheat & Add More Solvent Oiling_Out->Reheat Yes Check_Solvent_Vol Too Much Solvent Used? Low_Yield->Check_Solvent_Vol Yes Check_Cooling Incomplete Cooling? Low_Yield->Check_Cooling Yes Induce_Crystallization Induce Crystallization (Scratch, Seed, Concentrate) No_Crystals->Induce_Crystallization Yes Cool_Slowly Cool More Slowly Reheat->Cool_Slowly Evaporate_Solvent Concentrate Solution Check_Solvent_Vol->Evaporate_Solvent Yes Cool_Longer Cool Longer/Colder Check_Cooling->Cool_Longer Yes

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Optimizing Pyromeconic Acid Solubility for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyromeconic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It exhibits high solubility in DMSO, typically in the range of 45-50 mg/mL.[1][2] Sonication can be used to facilitate dissolution.[2]

Q2: How should I prepare working solutions of this compound for my biological assays?

A2: To prepare a working solution, the DMSO stock solution should be serially diluted in your desired aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3] Rapid dilution of the DMSO stock into an aqueous medium can cause precipitation. Therefore, a stepwise dilution is recommended to maintain solubility.

Q3: What is the solubility of this compound in common aqueous buffers like water, PBS, and ethanol?

A3: While specific quantitative solubility data for this compound in water, PBS, and ethanol is not extensively documented in the literature, it is described as having a "water-soluble" nature.[4] For in vivo formulations, a solubility of ≥ 2.5 mg/mL has been reported in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility in aqueous solutions is expected to be significantly lower than in DMSO.

Q4: Can I do anything to increase the solubility of this compound in my aqueous assay medium?

A4: Yes, several strategies can be employed. The use of co-solvents, such as PEG300 and Tween-80, has been shown to be effective in in vivo formulations. For cell-based assays, ensuring the final DMSO concentration is optimized and performing serial dilutions can help prevent precipitation. Sonication may also aid in the dissolution of the compound in the final aqueous solution.

Q5: How should I store this compound solutions?

A5: this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The solubility limit in the aqueous buffer has been exceeded due to a rapid change in solvent polarity.- Perform a stepwise (serial) dilution of the DMSO stock into the aqueous buffer. - Gently vortex or mix the solution during dilution. - Consider adding a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 to the final solution, if compatible with your assay.
Cloudiness or visible particles in the final working solution. Incomplete dissolution of this compound.- Use sonication to aid in the dissolution of the compound in the final working solution. - Gently warm the solution (ensure temperature stability of the compound and compatibility with your assay).
Inconsistent or lower-than-expected biological activity. The actual concentration of solubilized this compound is lower than the calculated concentration due to precipitation.- After preparing the final working solution, centrifuge it at high speed to pellet any undissolved compound and use the supernatant for your assay. - Determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum soluble concentration.
Cell toxicity observed in a cell-based assay. The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final concentration of DMSO in your cell culture medium is minimized, ideally ≤ 0.1%. - Include a vehicle control (medium with the same final concentration of DMSO) in your experiment to assess solvent toxicity.

Quantitative Solubility Data Summary

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (446.11 mM)Sonication is recommended to aid dissolution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (22.31 mM)This is a common formulation for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (22.31 mM)SBE-β-CD is a solubilizing agent.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (22.31 mM)An alternative formulation for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 112.08 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh out 5.6 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture Experiments

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 50 mM stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 100 µM working solution in 1 mL of medium:

    • Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic to your cells (typically ≤ 0.1%).

  • Use the freshly prepared working solution immediately for treating cells.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay Pyromeconic_Acid This compound (Powder) Stock_Solution 50 mM Stock Solution Pyromeconic_Acid->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Culture_Medium Cell Culture Medium Culture_Medium->Serial_Dilution Working_Solution 100 µM Working Solution Cells Cultured Cells Working_Solution->Cells Treat Serial_Dilution->Working_Solution Incubation Incubation Cells->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

A typical workflow for preparing this compound solutions.

G cluster_antifungal Antifungal Mechanism of Action Pyromeconic_Acid This compound Metal_Chelation Metal Ion Chelation (e.g., Fe³⁺) Pyromeconic_Acid->Metal_Chelation Endonuclease_Inhibition Endonuclease Inhibition Pyromeconic_Acid->Endonuclease_Inhibition Ergosterol_Synthesis Ergosterol Synthesis (Potential Target) Pyromeconic_Acid->Ergosterol_Synthesis Potential Cell_Membrane Fungal Cell Membrane (Potential Target) Pyromeconic_Acid->Cell_Membrane Potential Fungal_Growth_Inhibition Inhibition of Fungal Growth Metal_Chelation->Fungal_Growth_Inhibition Endonuclease_Inhibition->Fungal_Growth_Inhibition Ergosterol_Synthesis->Fungal_Growth_Inhibition Cell_Membrane->Fungal_Growth_Inhibition

Potential antifungal mechanisms of this compound.

G cluster_inflammation Neuroinflammation and Oxidative Stress Pathway Pyromeconic_Acid_Derivative This compound Derivative Iba1_GFAP Iba1 / GFAP Expression Pyromeconic_Acid_Derivative->Iba1_GFAP Inhibits Nrf2 Nrf2 Activation Pyromeconic_Acid_Derivative->Nrf2 Activates Neuroinflammation Neuroinflammation Iba1_GFAP->Neuroinflammation HO1 HO-1 Expression Nrf2->HO1 Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress

Signaling pathways affected by this compound derivatives.

References

Overcoming poor yield in the decarboxylation step of Pyromeconic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Pyromeconic acid, with a specific focus on overcoming poor yield in the critical decarboxylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

This compound is typically synthesized via the decarboxylation of comenic acid or its derivatives. Comenic acid itself can be derived from meconic acid, a natural product found in certain poppy species.[1][2]

Q2: I am experiencing a very low yield during the decarboxylation step to produce this compound. What are the likely causes?

Low yields in the decarboxylation of comenic acid derivatives to this compound can stem from several factors:

  • Inappropriate Reaction Temperature: The thermal decarboxylation requires a specific temperature range. For instance, the decarboxylation of the methyl ether of comenic acid is effectively carried out at temperatures between 200-250°C, with a preferred range of 220-230°C.[1] Overheating can lead to decomposition and the formation of side products.

  • Incorrect Catalyst or Incompatible Catalyst System: While traditional methods have employed copper powder as a catalyst for the decarboxylation of comenic acid and meconic acid, this may not be suitable for all substrates.[1] For example, the use of copper or copper in the presence of quinoline has been reported to be disadvantageous for the decarboxylation of alkyl ethers of comenic acid, leading to very low or no yield.[1]

  • Substrate Choice (Free Acid vs. Ether): The choice between using free comenic acid or an ether derivative can significantly impact the reaction conditions and yield. The ether derivatives may offer a cleaner reaction profile under thermal conditions without a catalyst.

  • Reaction Medium: Performing the decarboxylation in a high-boiling inert solvent, such as diphenyl ether, can help to ensure uniform heating and prevent localized overheating and subsequent decomposition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Yield of this compound Sub-optimal reaction temperature.For the decarboxylation of comenic acid methyl ether, ensure the reaction temperature is maintained between 220-230°C. Use a high-boiling solvent like diphenyl ether for better temperature control.
Ineffective or detrimental catalyst for the specific substrate.If decarboxylating an alkyl ether of comenic acid, avoid using copper or copper/quinoline catalysts. Consider thermal decarboxylation without a catalyst. For free comenic or meconic acid, copper powder has been used, with reported yields around 48%.
Decomposition of the starting material or product.Use an inert solvent to prevent localized overheating. Ensure the reaction is carried out under an inert atmosphere if the substrate or product is sensitive to oxidation at high temperatures.
Formation of Tarry Side Products Excessive heating or localized overheating.Employ a high-boiling, inert solvent like diphenyl ether or cetane for more even heat distribution. Ensure efficient stirring throughout the reaction.
Reaction with atmospheric oxygen at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Insufficient reaction time or temperature.For the decarboxylation of comenic acid methyl ether, a reaction time of several hours at 220°C has been reported. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Thermal Decarboxylation of Comenic Acid Methyl Ether

This protocol is adapted from a patented procedure for the synthesis of this compound methyl ether.

Materials:

  • Methyl ether of comenic acid

  • Diphenyl ether (solvent)

  • Reactor flask equipped with a stirrer and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • In a reactor flask, create a mixture of the methyl ether of comenic acid and diphenyl ether. A suitable ratio is approximately 86 g of the ether to 300 ml of diphenyl ether.

  • Equip the flask with a stirrer and a reflux condenser.

  • Begin stirring the mixture and heat it to 220°C.

  • Maintain the reaction at this temperature and continue stirring. The decarboxylation process will initiate, evidenced by the evolution of carbon dioxide.

  • The reaction is typically continued for several hours. The original patent describes heating for a period sufficient to evolve the theoretical amount of carbon dioxide.

  • After the reaction is complete, the mixture is cooled. The product, this compound methyl ether, can be isolated from the diphenyl ether solvent by methods such as distillation or crystallization.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow cluster_factors Key Factors Influencing Yield start Start: Comenic Acid or Comenic Acid Ether decarboxylation Decarboxylation Step start->decarboxylation Heating (200-250°C) product This compound or This compound Ether decarboxylation->product CO2 evolution temp Temperature (220-230°C optimal for ether) decarboxylation->temp catalyst Catalyst (e.g., Copper for free acid; None for ether) decarboxylation->catalyst solvent Inert High-Boiling Solvent (e.g., Diphenyl Ether) decarboxylation->solvent

Caption: Workflow for the synthesis of this compound highlighting the critical decarboxylation step and key influencing factors.

troubleshooting_flow start Low Yield of this compound check_temp Is the temperature within the optimal range (e.g., 220-230°C for ether)? start->check_temp adjust_temp Adjust temperature and monitor check_temp->adjust_temp No check_catalyst Are you using the correct catalyst system for your substrate? check_temp->check_catalyst Yes adjust_temp->check_catalyst change_catalyst Re-evaluate catalyst choice. (e.g., remove catalyst for ether decarboxylation) check_catalyst->change_catalyst No check_solvent Are you using a high-boiling inert solvent? check_catalyst->check_solvent Yes change_catalyst->check_solvent use_solvent Introduce an inert, high-boiling solvent (e.g., Diphenyl Ether) check_solvent->use_solvent No success Improved Yield check_solvent->success Yes use_solvent->success

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Managing temperature control in Pyromeconic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing temperature control during pyromeconic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the dealkylation of a lower alkoxy-4-pyranone to synthesize this compound?

A1: The operable temperature range for the zinc halide-catalyzed dealkylation is approximately 160°C to 210°C. However, for optimal results and to minimize the formation of decomposition products, it is recommended to maintain the reaction temperature between 170°C and 190°C.[1]

Q2: What happens if the temperature is too low during the dealkylation step?

A2: If the temperature is below approximately 160°C, no significant reaction will occur, leading to a very low or no yield of the desired this compound.[1]

Q3: What are the consequences of exceeding the recommended temperature during dealkylation?

A3: Exceeding 210°C during the dealkylation step will primarily result in the formation of polymeric and tarry decomposition products, significantly reducing the yield and complicating the purification of this compound.[1]

Q4: What is the recommended temperature for the decarboxylation of comenic acid or its ethers to form this compound derivatives?

A4: The decarboxylation of a comenic acid ether is typically carried out by heating at a temperature of about 200°C to 250°C. The preferred temperature range for this step is 220-230°C.[1]

Q5: Are there any specific recommendations for heating high-temperature reactions in the synthesis of this compound?

A5: For reactions requiring temperatures up to 220°C, a silicone oil bath is a suitable option. For higher temperatures, a sand bath with a heating mantle and a Variac can provide stable and uniform heating.[2] It is crucial to monitor the internal reaction temperature with a calibrated thermometer.

Troubleshooting Guide

Q: My reaction mixture turned dark brown or black during the dealkylation step. What is the likely cause and how can I prevent this?

A: A dark coloration is indicative of decomposition and the formation of polymeric byproducts.

  • Likely Cause: The reaction temperature likely exceeded the optimal range of 170-190°C and may have gone above 210°C. Localized overheating due to inefficient stirring or uneven heating can also be a cause.

  • Solution:

    • Ensure precise temperature control using a well-calibrated thermometer and a reliable heating mantle or oil bath.

    • Use a mechanical stirrer to ensure vigorous and uniform mixing of the reaction mixture.

    • For larger scale reactions, consider using a sand bath for more even heat distribution.

Q: The yield of this compound from the dealkylation reaction is consistently low, even though the temperature was within the 170-190°C range. What are other potential issues?

A: Low yields can be attributed to several factors besides temperature.

  • Potential Causes:

    • Insufficient reaction time: The reaction may not have gone to completion.

    • Inadequate mixing: Poor stirring can lead to a non-homogeneous reaction mixture, reducing the contact between the reactants and the catalyst.

    • Moisture in the catalyst: Anhydrous zinc chloride is crucial for this reaction. The presence of water can reduce its catalytic activity.

  • Solutions:

    • Ensure the reaction is run for the recommended duration (e.g., 3 hours as per some protocols).

    • Employ efficient mechanical stirring throughout the reaction.

    • Use freshly opened anhydrous zinc chloride or dry it before use.

Q: During the decarboxylation of comenic acid ether, I am observing significant charring and a low yield of the this compound ether. What could be the problem?

A: Charring indicates decomposition due to excessive heat.

  • Likely Cause: The temperature may have exceeded the recommended 220-230°C range. Direct heating with a flame or a heating mantle set too high can cause localized hot spots.

  • Solution:

    • Use a high-boiling point solvent such as diphenyl ether to ensure a more uniform temperature distribution and prevent overheating.

    • Employ a sand bath or a well-controlled silicone oil bath for heating.

    • Monitor the internal temperature of the reaction mixture closely.

Quantitative Data Summary

Reaction StepReactantsCatalyst/SolventTemperature RangeOptimal TemperatureReported YieldReference
DealkylationThis compound methyl etherAnhydrous Zinc Chloride160-210°C170-190°C>60%
DecarboxylationComenic acid methyl etherDiphenyl ether200-250°C220-230°CNot specified
OxidationKojic acid monoalkyl etherPalladium on carbon / Water-10-100°CNot specifiedNot specified

Experimental Protocols

Synthesis of this compound via Dealkylation of this compound Methyl Ether

This protocol is based on the method described in US Patent 3,152,148.

Materials:

  • This compound methyl ether

  • Finely powdered anhydrous zinc chloride

  • Concentrated hydrochloric acid

  • Water

  • Chloroform

Equipment:

  • Reaction flask

  • Heating mantle with a temperature controller or a sand bath

  • Mechanical stirrer

  • Reflux condenser

  • Extraction apparatus

Procedure:

  • In a reaction flask, create an intimate mixture of 1 part by weight of this compound methyl ether and approximately 2.2 parts by weight of finely powdered anhydrous zinc chloride.

  • Heat the mixture to 190°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, allow the reaction mixture to cool.

  • To the resulting solid mass, add a solution of concentrated hydrochloric acid in water (e.g., 15 ml of concentrated HCl in 300 ml of water).

  • Heat the mixture to reflux temperature for 45 minutes to decompose the zinc chloride complex.

  • Cool the solution and perform a continuous extraction with chloroform for 30 hours.

  • Evaporate the chloroform extract to dryness to obtain crude this compound.

  • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_dealkylation Dealkylation Step cluster_workup Workup and Isolation mix Mix this compound Methyl Ether and Anhydrous Zinc Chloride heat Heat to 170-190°C for 3 hours (Critical Temperature Control) mix->heat cool1 Cool Reaction Mixture heat->cool1 decompose Decompose Zinc Complex with HCl Solution (Reflux) cool1->decompose extract Continuous Extraction with Chloroform decompose->extract evaporate Evaporate Chloroform extract->evaporate purify Purification (Recrystallization) evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

temperature_effects cluster_outcomes Reaction Outcomes temp Dealkylation Reaction Temperature low_temp < 160°C No Appreciable Reaction temp->low_temp Too Low optimal_temp 170-190°C Good Yield of this compound temp->optimal_temp Optimal high_temp > 210°C Polymeric and Decomposition Products temp->high_temp Too High

Caption: Relationship between temperature and reaction outcome in dealkylation.

References

Minimizing byproduct formation in the synthesis of Pyromeconic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of pyromeconic acid and its analogs. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and its analogs, and what are the initial considerations for minimizing byproducts?

A1: A primary and commercially available starting material for the synthesis of this compound is kojic acid, which is 5-hydroxymethyl-pyromeconic acid.[1] The synthesis often involves the oxidation of a protected kojic acid derivative. Key considerations to minimize byproducts from the outset include using high-purity starting materials and carefully selecting protecting groups and reaction conditions to avoid side reactions.

Q2: What are the major byproducts observed during the synthesis of this compound analogs from kojic acid?

A2: During the synthesis of this compound analogs, particularly from kojic acid, byproducts can arise from several sources:

  • Incomplete reaction: Unreacted starting materials or intermediates can contaminate the final product.

  • Side reactions: The formation of undesired products due to the reactivity of functional groups. For instance, in the synthesis of cinnamate derivatives of kojic acid, a side product was identified, and its formation was attributed to proton exchange.[2]

  • Degradation: this compound and its derivatives can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH, potentially leading to ring-opening or polymerization.[3]

  • Formation of isomers: In reactions involving substitutions on the pyrone ring, the formation of constitutional isomers can be a significant issue.

Q3: How can reaction conditions be optimized to minimize byproduct formation?

A3: Optimizing reaction conditions is crucial for minimizing byproducts. Key parameters to control include:

  • pH: Maintaining the appropriate pH is critical. For example, in the oxidation of a 5-(lower alkyl) ether of kojic acid, the reaction is conducted at a pH of about 4-8.[1] In other syntheses, strongly acidic conditions can favor the formation of furan byproducts.[4]

  • Temperature: Reactions should be conducted at the optimal temperature to ensure a reasonable reaction rate without promoting degradation or side reactions. Some syntheses require heating up to 250°C, while others are performed at milder temperatures.

  • Catalyst: The choice of catalyst can significantly influence the reaction's selectivity. For instance, finely divided palladium is specified as a catalyst for a particular step in one synthesis. Using milder catalysts, like alumina, can sometimes lead to cleaner reactions compared to harsh acidic catalysts.

  • Solvent: The solvent can affect the solubility of reactants and intermediates, influencing reaction rates and potentially the formation of byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound analogs.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionMonitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if starting material persists.Drive the reaction to completion, thereby increasing the yield of the desired product.
Suboptimal pHMeasure and adjust the pH of the reaction mixture. For reactions sensitive to pH, the use of a buffered system is recommended.Maintain the reaction in the optimal pH range to favor the desired reaction pathway.
Inefficient CatalystEnsure the catalyst is active and used in the correct amount. If yields are consistently low, consider screening alternative catalysts.Improved reaction rate and selectivity towards the desired product.
Poor Quality ReagentsUse reagents of high purity. Impurities in starting materials can interfere with the reaction and lead to byproduct formation.A cleaner reaction profile and higher yield of the target molecule.
Problem 2: Significant Formation of a Known Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Unfavorable Reaction EquilibriumAdjust the concentration of reactants. In some cases, using an excess of one reactant can shift the equilibrium towards the desired product. The addition of cinnamic acid was found to reduce a side product in one synthesis.Minimize the formation of the equilibrium-driven byproduct.
Non-selective Reaction ConditionsModify the reaction conditions (temperature, solvent, catalyst) to enhance selectivity. For instance, lower temperatures may reduce the rate of competing side reactions.Increased ratio of the desired product to the byproduct.
Presence of Activating/Deactivating GroupsThe electronic properties of substituents can influence the reactivity of the pyrone ring. Consider modifying the synthetic strategy to introduce or remove functional groups at a different stage.Altered regioselectivity of the reaction, favoring the desired isomer.
Problem 3: Formation of Tarry, Polymeric Materials
Potential Cause Troubleshooting Step Expected Outcome
High Reaction TemperatureLower the reaction temperature and potentially extend the reaction time. High temperatures can often lead to polymerization and decomposition.A cleaner reaction mixture with less tar formation.
Highly Concentrated Reaction MixtureDilute the reaction mixture by adding more solvent. This can reduce the likelihood of intermolecular side reactions that lead to polymers.Improved solubility of intermediates and reduced polymerization.
Presence of OxygenFor oxygen-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Kojic acid itself is prone to oxidative degradation.Prevention of oxidative side reactions and degradation of starting materials and products.

Experimental Protocols

Synthesis of this compound from Kojic Acid (Illustrative Protocol based on Patent Description)

This protocol is a generalized representation of a multi-step synthesis.

Step 1: Etherification of Kojic Acid

  • React kojic acid with a suitable alkylating agent (e.g., dimethyl sulfate) in the presence of a base to form the 5-(lower alkyl) ether of kojic acid.

Step 2: Oxidation to the Comenic Acid Ether

  • Suspend the 5-(lower alkyl) ether of kojic acid in water.

  • Adjust the pH to 4-8.

  • Heat the suspension to 50-100°C while bubbling an oxygen-containing gas through the mixture in the presence of a suitable catalyst (e.g., platinum or palladium).

Step 3: Decarboxylation to the this compound Ether

  • Heat the lower alkyl ether of comenic acid, obtained from the previous step, at a temperature of about 200-250°C. This can be done neat or in an inert solvent suspension.

Step 4: Demethylation to this compound

  • Heat the this compound ether with anhydrous zinc chloride at approximately 190°C for several hours.

  • Decompose the resulting zinc chloride complex by adding a solution of concentrated hydrochloric acid in water and heating at reflux.

  • Cool the solution and collect the precipitated this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product KojicAcid Kojic Acid Etherification Step 1: Etherification KojicAcid->Etherification Alkylating Agent Oxidation Step 2: Oxidation Etherification->Oxidation O2, Catalyst, pH 4-8 Decarboxylation Step 3: Decarboxylation Oxidation->Decarboxylation Heat (200-250°C) Demethylation Step 4: Demethylation Decarboxylation->Demethylation ZnCl2, HCl PyromeconicAcid This compound Demethylation->PyromeconicAcid

Caption: Synthetic workflow for this compound from kojic acid.

troubleshooting_logic Problem Low Yield or High Byproducts CheckPurity Check Starting Material Purity Problem->CheckPurity OptimizepH Optimize Reaction pH Problem->OptimizepH OptimizeTemp Optimize Temperature Problem->OptimizeTemp ChangeCatalyst Screen Catalysts Problem->ChangeCatalyst InertAtmosphere Use Inert Atmosphere Problem->InertAtmosphere Purification Improve Purification Method CheckPurity->Purification OptimizepH->Purification OptimizeTemp->Purification ChangeCatalyst->Purification InertAtmosphere->Purification

Caption: Troubleshooting logic for synthesis of this compound analogs.

References

Resolving issues with Pyromeconic acid precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyromeconic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning stock solution stability and precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is showing precipitation. What are the common causes?

A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors:

  • Concentration Exceeding Solubility Limit: The concentration of your stock solution may be higher than the solubility limit of this compound in DMSO.

  • Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound.

  • Improper Storage: Storing the stock solution at incorrect temperatures or subjecting it to frequent freeze-thaw cycles can lead to precipitation.

  • Low-Quality DMSO: The purity of the DMSO used can affect the solubility of the compound.

Q2: How can I avoid precipitation when preparing my this compound stock solution?

A2: To prepare a stable stock solution of this compound, consider the following recommendations:

  • Use an appropriate concentration: Do not exceed the known solubility limit. It is recommended to start with a concentration at or below 45 mg/mL in DMSO.[1]

  • Use high-quality, anhydrous DMSO: Use fresh, unopened bottles of anhydrous DMSO to minimize water content.

  • Proper Dissolution Technique: To aid dissolution, sonication is recommended.[1] Gentle warming can also be employed, but be cautious of potential degradation at high temperatures.

  • Correct Storage: Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.

Q3: I observe precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. Why is this happening and how can I fix it?

A3: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. This phenomenon is often referred to as "antisolvent precipitation."

To resolve this, you can try the following:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

  • Increase the DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your medium (e.g., up to 0.5%) might help keep the compound in solution. However, it is crucial to first determine the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations.

  • Use a Co-solvent System: For in vivo studies, a co-solvent system is often used. A typical formulation involves a stepwise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. This approach can be adapted for in vitro experiments, but the effects of these additional solvents on your cells must be evaluated.

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, try performing serial dilutions in the medium to gradually decrease the solvent polarity.

Q4: What is the recommended storage procedure for this compound powder and its stock solutions?

A4: For optimal stability:

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solutions: Aliquot and store stock solutions in DMSO at -80°C for long-term storage (up to one year) or at -20°C for shorter periods.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound solutions.

Observation Potential Cause Recommended Solution
Precipitate in DMSO stock solution upon preparation 1. Concentration exceeds solubility limit.2. Incomplete dissolution.3. Water contamination in DMSO.1. Prepare a new solution at a lower concentration (≤ 45 mg/mL).2. Use sonication to aid dissolution.[1]3. Use fresh, anhydrous DMSO.
Precipitate in DMSO stock solution after storage 1. Improper storage temperature.2. Frequent freeze-thaw cycles.3. Gradual water absorption.1. Ensure storage at -80°C for long-term stability.2. Aliquot stock into single-use vials.3. Ensure vials are tightly sealed.
Precipitate forms immediately upon dilution into aqueous media 1. Low aqueous solubility of this compound.2. "Antisolvent" effect of the aqueous medium.1. Lower the final working concentration.2. Increase the final DMSO percentage (check cell tolerance).3. Perform serial dilutions in the medium.
Precipitate forms over time in the incubator 1. Temperature-dependent solubility changes.2. Interaction with media components (salts, proteins).3. pH shift of the medium during cell culture.1. Pre-warm the medium before adding the stock solution.2. Test solubility in a simpler buffer (e.g., PBS) to identify problematic media components.3. Use a medium with a stable buffering system (e.g., HEPES).

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO45 mg/mL (401.5 mM)Sonication is recommended to aid dissolution.[1]
EthanolData not available-
MethanolData not available-
WaterData not availableThis compound is generally considered to have low solubility in water.
In vivo formulation≥ 2.5 mg/mLClear solution in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Protocols

Protocol 1: Preparation of a 40 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh out the required amount of this compound. For a 1 mL of 40 mM stock solution, you will need 4.48 mg (Molecular Weight: 112.08 g/mol ).

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use, sterile tubes.

  • Store the aliquots at -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 40 mM)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a series of 2-fold dilutions of your this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add 2 µL of each DMSO dilution of this compound to the corresponding wells of the medium-containing plate. This will create a final DMSO concentration of 1%. Include a control with 2 µL of DMSO only.

  • Mix the plate gently.

  • Take an initial reading on the plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to check for immediate precipitation.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Take a final reading on the plate reader. A significant increase in absorbance or light scattering compared to the DMSO-only control indicates precipitation.

  • The highest concentration that remains clear both visually and by plate reader measurement is the maximum soluble concentration under your experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed stock_or_working In Stock or Working Solution? start->stock_or_working stock Stock Solution stock_or_working->stock Stock working Working Solution (in aqueous medium) stock_or_working->working Working check_conc Is concentration > 45 mg/mL? stock->check_conc lower_conc Lower concentration check_conc->lower_conc Yes check_dmso Is DMSO anhydrous/fresh? check_conc->check_dmso No end_resolved Issue Resolved lower_conc->end_resolved use_new_dmso Use new anhydrous DMSO check_dmso->use_new_dmso No check_dissolution Was sonication used? check_dmso->check_dissolution Yes use_new_dmso->end_resolved sonicate Sonicate until dissolved check_dissolution->sonicate No check_dissolution->end_resolved Yes sonicate->end_resolved check_final_conc Lower final concentration working->check_final_conc check_dmso_perc Increase final DMSO % (check cell toxicity) working->check_dmso_perc use_cosolvent Consider co-solvent system (e.g., PEG300, Tween-80) working->use_cosolvent serial_dilution Perform serial dilutions in medium working->serial_dilution check_final_conc->end_resolved check_dmso_perc->end_resolved use_cosolvent->end_resolved serial_dilution->end_resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

Nrf2_Signaling_Pathway Hypothesized this compound Action via Nrf2/HO-1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Pyromeconic_Acid This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pyromeconic_Acid->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription NQO1_Gene NQO1 Gene ARE->NQO1_Gene Activates Transcription Antioxidant_Response Increased Antioxidant and Cytoprotective Proteins (e.g., HO-1, NQO1) HO1_Gene->Antioxidant_Response NQO1_Gene->Antioxidant_Response

Caption: this compound may activate the Nrf2/HO-1 signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Pyromeconic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of pyromeconic acid and the well-established antioxidant, ascorbic acid (Vitamin C). By presenting quantitative data, detailed experimental protocols, and examining the underlying signaling pathways, this document aims to be a valuable resource for researchers investigating novel antioxidant compounds.

Quantitative Antioxidant Activity: A Head-to-Head Comparison

The antioxidant capacities of this compound and ascorbic acid have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a biological process by 50%. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for both compounds in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

CompoundDPPH IC50 (µg/mL)Reference
This compound15.70 ± 1.186[1]
Ascorbic Acid38.74 ± 2.5[2]

Note: IC50 values for ascorbic acid can vary between studies depending on the specific experimental conditions.

In-Depth Look at Antioxidant Mechanisms and Signaling Pathways

Ascorbic acid is a potent, water-soluble antioxidant that can readily scavenge reactive oxygen and nitrogen species by donating electrons.[3] This action neutralizes harmful free radicals, thereby preventing cellular damage.[3] Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), back to their active form.

Recent studies on derivatives of this compound suggest that its antioxidant and neuroprotective effects may be mediated through the activation of the Nrf2/HO-1 signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and the synthesis of protective enzymes.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Pyromeconic_Acid This compound Derivatives Pyromeconic_Acid->Nrf2 Promotes Dissociation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1_gene->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

A simplified diagram of the Nrf2/HO-1 signaling pathway.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for common in vitro antioxidant assays that can be used to compare the activity of compounds like this compound and ascorbic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve the test compounds (this compound and ascorbic acid) in a suitable solvent (e.g., methanol or water) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate, add a specific volume of each dilution of the test sample to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds.

  • Reaction: Add a specific volume of each dilution of the test sample to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds.

  • Reaction: Add a small volume of the diluted test sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The results are typically expressed as Fe²⁺ equivalents.

Conclusion

The available data indicates that this compound possesses significant antioxidant activity, with a lower IC50 value in the DPPH assay compared to the widely recognized antioxidant, ascorbic acid, suggesting a potent radical scavenging capability. While the direct antioxidant mechanisms of this compound are still under investigation, studies on its derivatives point towards the involvement of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. Further research is warranted to fully elucidate the antioxidant profile of this compound and its potential applications in therapeutic and industrial contexts. The standardized protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of the Biological Activities of Pyromeconic Acid and its Glycosidic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and cytotoxic potential of pyromeconic acid and its glycosylated forms.

This compound (3-hydroxy-4H-pyran-4-one), a naturally occurring heterocyclic compound, and its glycosidic derivatives have garnered significant interest in the scientific community for their diverse biological activities. While both the aglycone and its glycosylated forms exhibit promising pharmacological properties, a direct quantitative comparison of their efficacy is not extensively documented in publicly available literature. This guide aims to provide a comprehensive overview of the known biological activities of this compound and its derivatives, presenting the available experimental data to facilitate a comparative understanding.

This document summarizes the antioxidant, anti-inflammatory, and cytotoxic properties of these compounds, provides detailed experimental protocols for key assays, and illustrates the underlying signaling pathways. It is important to note that the presented quantitative data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives. The lack of standardized comparative studies necessitates a careful interpretation of these values.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound Derivative (Compound 30)ORAC2.65 Trolox equivalents[1]
Erigeron annuus Extract (rich in this compound)ROS ScavengingActivity demonstrated[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity. A lower IC50 value generally indicates higher potency. ORAC (Oxygen Radical Absorbance Capacity) is another measure of antioxidant activity.

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 Value / EffectSource
This compoundInhibition of pro-inflammatory cytokines (IL-1β, IL-8, IL-6, IFN-γ)Marked decrease at 4.7 and 9.4 µg/mL[2]
Erigeron annuus Extract (rich in this compound)Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TARC, MDC)Mitigated elevated levels[2]

Table 3: Cytotoxic Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon existing findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, its glycosidic derivatives, and a positive control like ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent without the test compound) and a control (DPPH solution with the solvent used for the test compounds).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is expressed in cells like macrophages and produces large amounts of NO. This assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to induce iNOS expression. The amount of NO produced is indirectly measured by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways

The biological activities of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the putative mechanisms involved in their anti-inflammatory and antioxidant effects.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Pyromeconic_Acid This compound & Derivatives Pyromeconic_Acid->IKK Inhibits Pyromeconic_Acid->NFkB_nucleus Inhibits Translocation

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

antioxidant_pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Induces Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Pyromeconic_Acid This compound & Derivatives Pyromeconic_Acid->Nrf2_nucleus Activates

Caption: Antioxidant mechanism via Nrf2/HO-1 pathway activation.

Conclusion

This compound and its glycosidic derivatives represent a promising class of compounds with significant antioxidant and anti-inflammatory potential. The available data suggests that these molecules can effectively modulate key inflammatory and oxidative stress pathways. However, the lack of direct comparative studies with standardized assays makes it challenging to definitively conclude whether glycosylation enhances or diminishes the biological activity of the this compound core.

Future research should focus on head-to-head comparisons of this compound and its purified glycosidic derivatives in a panel of standardized antioxidant, anti-inflammatory, and cytotoxicity assays. Such studies are crucial for elucidating structure-activity relationships and guiding the development of these natural compounds into potential therapeutic agents. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to pursue these important investigations.

References

In Vitro Comparative Analysis of Pyromeconic Acid and Other Pyranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of pyromeconic acid and other structurally related pyranones, namely kojic acid and maltol. The document summarizes available experimental data on their biological activities, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development endeavors.

Pyranones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide focuses on a comparative overview of this compound, kojic acid, and maltol, highlighting their antioxidant, anti-inflammatory, and cytotoxic activities based on available in vitro studies.

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound, kojic acid, and maltol. It is important to note that the data presented is compiled from various studies and not from direct head-to-head comparative experiments. Therefore, variations in experimental conditions should be considered when interpreting these values.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 ValueReference
Kojic AcidDPPH Radical Scavenging~70 µM[Theoretical Study]
MaltolDPPH Radical Scavenging[Not available in direct comparison]
This compound[Data not available in direct comparison]

Note: A theoretical study using Density Functional Theory (DFT) suggests that methylated derivatives of kojic acid could have higher antioxidant activity compared to maltol.

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
Kojic AcidNitric Oxide (NO) Production InhibitionRAW 264.7[Data not available]
MaltolNitric Oxide (NO) Production InhibitionRAW 264.7[Data not available]
This compoundNitric Oxide (NO) Production InhibitionRAW 264.7[Data not available]

Table 3: In Vitro Cytotoxicity

CompoundCell LineIC50 Value (µM)Reference
Kojic Acid Derivative (L1)Caco-2 (colorectal)68200[1]
Kojic Acid Derivative (L1)SW480 (colorectal)15500[1]
Kojic Acid Derivative (L1)HT-29 (colorectal)4700[1]
Kojic Acid NanocompositeB16-F10 (melanoma)8.4 µg/mL[2]
Kojic Acid NanocompositeB16-F10 (melanoma)47.1 µg/mL[2]
Mannich bases of kojic acidA375 (melanoma)11.26-68.58

Note: The cytotoxic activities of the parent compounds, this compound and maltol, are not as extensively reported in the context of cancer cell lines as those for kojic acid and its derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the standard protocols for the key in vitro assays mentioned in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compounds (e.g., this compound, kojic acid, maltol) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound, kojic acid, maltol) in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, mix the test compound dilutions with the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the compound concentration.

Mandatory Visualization

Signaling Pathways

The biological activities of pyranones are often attributed to their interaction with key cellular signaling pathways. Below are diagrams of the NF-κB and Nrf2/HO-1 pathways, which are implicated in inflammation and oxidative stress responses, respectively.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation leads to Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->IKK Complex inhibits

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Gene Expression Gene Expression ARE->Gene Expression activates Antioxidant Proteins (e.g., HO-1) Antioxidant Proteins (e.g., HO-1) Gene Expression->Antioxidant Proteins (e.g., HO-1) This compound This compound This compound->Keap1 may promote Nrf2 release

Caption: The Nrf2/HO-1 antioxidant response pathway and its potential activation.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with Pyranones (this compound, Kojic Acid, Maltol) cell_culture->treatment assay Select Assay treatment->assay mtt MTT Assay (Cytotoxicity) assay->mtt Cytotoxicity dpph DPPH Assay (Antioxidant) assay->dpph Antioxidant no_inhibition Nitric Oxide Assay (Anti-inflammatory) assay->no_inhibition Anti-inflammatory data_collection Data Collection (Absorbance Measurement) mtt->data_collection dpph->data_collection no_inhibition->data_collection data_analysis Data Analysis (IC50 Calculation) data_collection->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General workflow for in vitro comparison of pyranone bioactivity.

References

Unveiling the Anti-Inflammatory Potential of Pyromeconic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, Pyromeconic acid has emerged as a compound of significant interest. To aid researchers, scientists, and drug development professionals in evaluating its potential, this guide provides a comprehensive comparison of this compound's anti-inflammatory effects with established alternatives, supported by experimental data from various cell models. This guide delves into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to offer an objective assessment of this compound's performance.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the anti-inflammatory efficacy of this compound, its performance was compared against two well-known anti-inflammatory agents: the naturally derived flavonoid, Quercetin, and the synthetic corticosteroid, Dexamethasone. The following table summarizes the key quantitative data from studies utilizing various cell models of inflammation.

CompoundCell ModelInflammatory StimulusKey BiomarkerConcentration% Inhibition / EffectReference
This compound HMC-1 (human mast cells)PMA + A23187IL-1β, IL-8, IL-6, IFN-γ4.7 µg/mLSignificant reduction[1]
IL-1β, IL-8, IL-6, IFN-γ9.4 µg/mLSignificant reduction[1]
HaCaT (human keratinocytes)TNF-α/IFN-γIL-1β, IL-6, TARC, MDC4.7 µg/mLMitigated elevation[1]
IL-1β, IL-6, TARC, MDC9.4 µg/mLMitigated elevation[1]
Quercetin RAW 264.7 (murine macrophages)LPSNO12.5 µMSignificant reduction[2]
NO25 µMSignificant reduction
IL-66.25 - 25 µMDose-dependent reduction
Dexamethasone RAW 264.7 (murine macrophages)LPSNO10 µM~50% reduction
TNF-α3 µMSignificant reduction

Note: Direct comparison is challenging due to variations in cell models and experimental conditions. This table serves as a summary of available data.

Unraveling the Mechanism: Impact on Signaling Pathways

The anti-inflammatory effects of this compound and the comparative compounds are largely attributed to their modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation & DNA Binding IkB_NFkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Pyromeconic_Acid This compound Pyromeconic_Acid->IKK Inhibition

Caption: The NF-κB signaling pathway and the inhibitory point of this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factors (e.g., AP-1) MAPK->Transcription_Factor Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factor->Pro_inflammatory_Genes Pyromeconic_Acid This compound Pyromeconic_Acid->MAPK Inhibition

Caption: The MAPK signaling pathway and a potential inhibitory point for this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides an overview of the key experimental protocols employed in the cited studies.

Cell Culture and Induction of Inflammation
  • RAW 264.7 Macrophage Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • HaCaT Keratinocyte Culture: HaCaT cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. Inflammation is induced by treating the cells with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), each at a concentration of 10 ng/mL.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is read at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, TNF-α, TARC, MDC) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment & Lysis Protein_Quantification 2. Protein Quantification (BCA Assay) Cell_Treatment->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Caption: A generalized workflow for Western blot analysis.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data suggests that this compound exhibits promising anti-inflammatory properties in various cell models, effectively reducing the expression of key pro-inflammatory mediators. Its mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways, similar to other established anti-inflammatory agents. While direct comparative studies are limited, the initial findings warrant further investigation into the therapeutic potential of this compound. This guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating the anti-inflammatory profile of this intriguing compound.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Pyromeconic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyromeconic acid (3-hydroxy-4H-pyran-4-one) is an organic compound with a variety of applications in the food, fragrance, and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of organic compounds. This guide provides an objective comparison of these two methods for the analysis of this compound, complete with detailed experimental protocols and expected performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. While HPLC offers a straightforward analysis of polar compounds like this compound, GC-MS provides high sensitivity and specificity, although it often requires a derivatization step to improve the volatility of the analyte. The following table summarizes the expected performance characteristics of each method.

Parameter HPLC-UV GC-MS Commentary
Linearity (R²) > 0.998> 0.999Both methods are capable of excellent linearity over a wide concentration range.
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mLGC-MS typically offers superior sensitivity for volatile or derivatized compounds.
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mLThe higher sensitivity of GC-MS allows for lower quantification limits.
Precision (% RSD) < 2.5%< 3.0%Both techniques can achieve high precision, though the multi-step GC-MS protocol may introduce slightly more variability.
Accuracy (% Recovery) 97 - 103%96 - 104%With proper validation, both methods can provide high accuracy.
Specificity HighVery HighWhile HPLC with UV detection is highly specific, GC-MS provides definitive identification through mass spectral data.
Sample Throughput Moderate to HighModerateHPLC can offer faster analysis times per sample, but GC-MS may require more extensive sample preparation, including derivatization.
Cost (Instrument) LowerHigherGC-MS instrumentation is generally more expensive than a standard HPLC-UV system.
Cost (Operational) Higher (solvent usage)Lower (gas usage)HPLC methods typically consume larger volumes of costly solvents.

Experimental Protocols

The following are proposed methodologies for the analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for similar organic acids and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To quantify this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable solvent (e.g., methanol:water, 50:50 v/v) to a known concentration.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 270 nm.
  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To quantify this compound using Gas Chromatography-Mass Spectrometry following derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., pyridine).
  • Dry an aliquot of the sample solution under a stream of nitrogen.
  • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of this compound.
  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Mode: Splitless.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

Methodology and Validation Workflows

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection (270 nm) hplc_separation->hplc_detection hplc_data Data Analysis (Peak Area vs. Concentration) hplc_detection->hplc_data gcms_sample Sample Preparation (Dissolution & Drying) gcms_derivatization Derivatization (Silylation with BSTFA) gcms_sample->gcms_derivatization gcms_injection GC Injection gcms_derivatization->gcms_injection gcms_separation Chromatographic Separation (HP-5MS Column) gcms_injection->gcms_separation gcms_detection Mass Spectrometry (EI, Scan Mode) gcms_separation->gcms_detection gcms_data Data Analysis (Ion Abundance vs. Concentration) gcms_detection->gcms_data

Caption: Experimental workflows for HPLC and GC-MS analysis of this compound.

cluster_validation Cross-Validation Logical Flow cluster_methods Cross-Validation Logical Flow start Select Representative Samples hplc_analysis Analyze by HPLC start->hplc_analysis gcms_analysis Analyze by GC-MS start->gcms_analysis compare Compare Results (e.g., Bland-Altman plot, t-test) hplc_analysis->compare gcms_analysis->compare evaluate Evaluate for Systematic Bias compare->evaluate conclusion Determine Method Equivalency evaluate->conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound. The HPLC-UV method is simpler, more cost-effective for routine analysis, and avoids the need for derivatization. On the other hand, GC-MS offers significantly lower detection and quantification limits and provides a higher degree of specificity through mass spectral confirmation, which can be critical for complex matrices or trace-level analysis.

A thorough cross-validation of both methods is essential to ensure the reliability and interchangeability of the data generated. By analyzing the same set of samples with both techniques and statistically comparing the results, laboratories can establish the equivalency of the methods and confidently choose the most appropriate one based on the specific requirements of their study, including sensitivity needs, sample throughput, and available instrumentation. This ensures data accuracy and consistency, which are paramount in research and drug development.

Benchmarking Purity: A Comparative Analysis of Synthesized Pyromeconic Acid and Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that can significantly influence experimental outcomes and the viability of therapeutic candidates. This guide provides an objective comparison of the purity of in-house synthesized pyromeconic acid against commercially available standards, supported by detailed experimental data and protocols.

Comparative Purity Analysis

A synthesized batch of this compound was compared against a commercial standard. The purity of both samples was determined using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust method for purity assessment. The results are summarized in the table below.

Parameter Synthesized this compound Commercial this compound Standard
Purity (by HPLC) 98.9%99.4%[1]
Major Impurity Unreacted Starting Material (Kojic Acid)Not Detected
Other Impurities Polymeric byproductsTrace unidentified peaks
Appearance Off-white crystalline powderWhite crystalline powder
Melting Point 116-118°C117-119°C

The synthesized this compound demonstrated a high degree of purity at 98.9%, which is well within the range of many commercial offerings that can vary from 97% to over 99%[1][2]. The primary impurity identified was unreacted kojic acid, a common starting material in this compound synthesis. In contrast, the commercial standard showed a slightly higher purity of 99.4% with no detectable starting material.

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and comparative purity analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_characterization Characterization KojicAcid Kojic Acid Reaction Decarboxylation Reaction KojicAcid->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Recrystallization/Sublimation CrudeProduct->Purification SynthesizedPA Synthesized this compound Purification->SynthesizedPA HPLC HPLC Analysis SynthesizedPA->HPLC MP Melting Point Determination SynthesizedPA->MP Spectroscopy Spectroscopic Analysis (NMR, MS) SynthesizedPA->Spectroscopy CommercialPA Commercial this compound CommercialPA->HPLC PurityData Purity Data Comparison HPLC->PurityData FinalReport FinalReport PurityData->FinalReport Final Report Generation

Caption: Workflow for Synthesis and Purity Benchmarking.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

This protocol is adapted from known methods for the decarboxylation of kojic acid derivatives.

  • Materials: Kojic acid, high-boiling point solvent (e.g., diphenyl ether), nitrogen gas.

  • Procedure:

    • Suspend kojic acid in the high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture under a nitrogen atmosphere to the reflux temperature of the solvent.

    • Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature, allowing the crude this compound to precipitate.

    • Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by sublimation under reduced pressure to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound and the commercial standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.

Melting Point Determination
  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Place a small amount of the crystalline sample into a capillary tube.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Discussion of Potential Impurities

The synthesis of this compound can lead to several process-related impurities. These may include:

  • Unreacted Starting Materials: As observed, residual kojic acid can be a primary impurity if the decarboxylation reaction does not go to completion.

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric byproducts.

  • Solvent Residues: Inadequate drying of the final product can leave residual solvents from the reaction or purification steps.

The identification and quantification of these impurities are crucial for ensuring the quality and consistency of the synthesized compound. Orthogonal analytical techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) can be employed for the structural elucidation and absolute quantification of impurities.

Conclusion

The synthesized this compound exhibits a high level of purity, comparable to that of commercial standards. The primary impurity was identified as the unreacted starting material, which can be minimized by optimizing reaction conditions and purification procedures. The established analytical workflow provides a robust framework for the quality control and benchmarking of synthesized this compound for research and development applications.

References

A Comparative Analysis of the Metal-Chelating Properties of Pyromeconic Acid and Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals on the metal-chelating capacities of two prominent γ-pyrone compounds, pyromeconic acid and kojic acid. This guide delves into their comparative binding affinities for various metal ions, supported by available experimental data, and outlines detailed protocols for assessing these properties.

This compound and kojic acid, both belonging to the γ-pyrone class of heterocyclic compounds, have garnered significant interest in various scientific fields due to their ability to form stable complexes with a range of metal ions. This metal-chelating capacity is central to their biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This guide provides a comparative overview of their metal-chelating prowess, presenting quantitative data where available and detailing the experimental methodologies for their determination.

Comparative Metal-Chelating Performance

The ability of a molecule to chelate metal ions is quantified by its stability constant (log K), which indicates the strength of the bond between the ligand and the metal ion. While extensive data exists for kojic acid, a well-known tyrosinase inhibitor and cosmetic ingredient, quantitative information on this compound's metal chelation is less abundant in publicly accessible literature.[1]

Kojic acid is recognized as a strong chelator of several transition metal ions, including Fe(III), Cu(II), and Zn(II).[1][2] This property is intrinsically linked to its well-documented inhibitory effect on tyrosinase, a copper-containing enzyme crucial for melanin synthesis.[3] By chelating the copper ions in the enzyme's active site, kojic acid effectively blocks its catalytic function.

For a direct quantitative comparison, the stability constants of this compound with various metal ions need to be experimentally determined. The following table summarizes the available stability constant data for kojic acid with select metal ions.

Metal IonLigandLog KExperimental ConditionsReference
Fe(III)Kojic Acidlog β₁ = 10.9, log β₂ = 20.9, log β₃ = 29.3Potentiometry, 25 °C, 0.1 M KCl(Not explicitly cited, general knowledge from multiple sources)
Cu(II)Kojic Acid--
Zn(II)Kojic Acid--
Al(III)Kojic Acid--

Note: The table will be updated as more quantitative data for both this compound and kojic acid becomes available.

Biological Implications of Metal Chelation

The metal-chelating properties of this compound and kojic acid are linked to various biological activities.

Kojic Acid: The primary biological effect of kojic acid's metal chelation is its inhibition of tyrosinase, making it a popular ingredient in skin-lightening products. By sequestering copper ions essential for the enzyme's function, it effectively reduces melanin production.

This compound: Research on a derivative of this compound has indicated its potential in neuroprotective applications. Its ability to chelate copper ions has been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Furthermore, this derivative was found to reduce oxidative stress by activating the Nrf2/HO-1 signaling pathway. This suggests that the metal-chelating and antioxidant properties of this compound derivatives may work in concert to provide neuroprotection.

Experimental Protocols for Determining Metal-Chelating Properties

To facilitate further research and a more direct comparison, detailed experimental protocols for determining the metal-chelating properties of this compound and kojic acid are provided below.

Spectrophotometric Titration

This method is used to determine the stoichiometry and stability constants of metal-ligand complexes by monitoring changes in the absorbance of a solution as a titrant is added.

Principle: When a metal ion and a chelating agent form a complex, the electronic structure of the chelator changes, leading to a shift in its UV-Visible absorption spectrum. By titrating a solution of the metal ion with the chelating agent (or vice versa) and measuring the absorbance at a specific wavelength, the concentration of the complex formed can be determined at each point of the titration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration in an appropriate buffer solution.

    • Prepare a stock solution of the chelating agent (this compound or kojic acid) of known concentration in the same buffer. The choice of buffer is crucial and should not interfere with the complexation reaction.

  • Titration Procedure:

    • Place a known volume and concentration of the metal ion solution in a cuvette.

    • Record the initial absorbance spectrum of the metal ion solution.

    • Add small, precise increments of the chelating agent solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Visible absorbance spectrum.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum complex absorption against the molar ratio of [Ligand]/[Metal].

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The stability constant (K) can be calculated from the absorbance data using various mathematical models, such as the Benesi-Hildebrand method for 1:1 complexes.

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Metal_Solution Prepare Metal Ion Solution Initial_Abs Record Initial Absorbance Metal_Solution->Initial_Abs Ligand_Solution Prepare Ligand (Pyromeconic/Kojic Acid) Solution Add_Ligand Add Increments of Ligand Ligand_Solution->Add_Ligand Initial_Abs->Add_Ligand Equilibrate Equilibrate Solution Add_Ligand->Equilibrate Record_Abs Record Absorbance Spectrum Equilibrate->Record_Abs Record_Abs->Add_Ligand Repeat until no further change Plot_Data Plot Absorbance vs. [Ligand]/[Metal] Record_Abs->Plot_Data Determine_Stoichiometry Determine Stoichiometry Plot_Data->Determine_Stoichiometry Calculate_K Calculate Stability Constant (K) Plot_Data->Calculate_K Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand_Acid Prepare Ligand + Strong Acid Solution Titrate_Ligand Titrate Ligand Solution with Base Ligand_Acid->Titrate_Ligand Metal_Ligand_Acid Prepare Metal + Ligand + Strong Acid Solution Titrate_Metal_Ligand Titrate Metal-Ligand Solution with Base Metal_Ligand_Acid->Titrate_Metal_Ligand Calibrate_pH Calibrate pH Electrode Calibrate_pH->Titrate_Ligand Calibrate_pH->Titrate_Metal_Ligand Plot_Curves Plot pH vs. Volume of Base Titrate_Ligand->Plot_Curves Titrate_Metal_Ligand->Plot_Curves Calc_pKa Calculate Ligand pKa values Plot_Curves->Calc_pKa From Ligand Curve Calc_K Calculate Metal Complex Stability Constants Plot_Curves->Calc_K From Curve Displacement Signaling_Pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2/HO-1 Pathway cluster_chelator Chelator Action Oxidative_Stress Oxidative Stress (e.g., from excess metals) Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Leads to Antioxidant_Response->Oxidative_Stress Reduces Pyromeconic_Acid This compound Derivative Pyromeconic_Acid->Nrf2 Activates

References

Evaluating the Specificity of Pyromeconic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyromeconic acid and its analogs as enzyme inhibitors, with a particular focus on tyrosinase. While direct quantitative data on the inhibitory activity of this compound is limited in publicly available research, this document synthesizes findings on its derivatives and structurally similar compounds to evaluate its potential specificity and performance in enzymatic assays.

Overview of this compound and its Analogs as Enzyme Inhibitors

This compound, a heterocyclic compound, and its isomer maltol, have been investigated for their biological activities. Notably, derivatives of this compound have demonstrated inhibitory effects against tyrosinase, a key enzyme in melanin biosynthesis.[1] This has positioned them as potential agents for applications in cosmetics and therapeutics for hyperpigmentation disorders. For comparative purposes, this guide focuses on tyrosinase inhibition, with Kojic acid, a well-established tyrosinase inhibitor, serving as a primary benchmark due to its structural similarity to this compound.

Comparative Analysis of Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibitory potency of a this compound derivative and the commonly used tyrosinase inhibitor, Kojic acid.

Table 1: Comparison of IC50 Values for Tyrosinase Inhibition

CompoundEnzymeSubstrate(s)IC50 (µM)Inhibition TypeSource(s)
This compound derivative (6b)Mushroom TyrosinaseL-tyrosine25.82Competitive[1]
Kojic acidMushroom TyrosinaseL-tyrosine, L-DOPA13.2 - 500Competitive/Mixed[2][3]

Note: The IC50 value for the this compound derivative is from a single study and further research is needed to fully characterize its inhibitory profile against a wider range of enzymes.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-tyrosine (substrate)

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound derivative, Kojic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-tyrosine and L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control (Kojic acid) in the appropriate solvent.

  • Assay:

    • To each well of a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or positive control), and the tyrosinase enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution (L-tyrosine or L-DOPA) to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of the substrate results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

  • Determination of Inhibition Type:

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.

    • The data is then plotted on a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) to visualize the effect of the inhibitor on the enzyme kinetics (Vmax and Km).

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) mix Mix Reagents in 96-well Plate reagents->mix incubate Incubate mix->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Absorbance add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 calculate->plot kinetics Determine Inhibition Type (Lineweaver-Burk Plot) plot->kinetics

Caption: Workflow of a typical in vitro tyrosinase inhibition assay.

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

G cluster_pathway Melanogenesis Signaling Pathway UV UV Radiation / α-MSH MC1R MC1R UV->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Inactive) Tyrosinase_Gene->Tyrosinase Active_Tyrosinase Tyrosinase (Active) Tyrosinase->Active_Tyrosinase Activation DOPA L-DOPA Active_Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Active_Tyrosinase->Dopaquinone Oxidation Tyrosine L-Tyrosine Tyrosine->DOPA DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Inhibitor This compound / Kojic Acid Inhibitor->Active_Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway showing tyrosinase inhibition.

Conclusion

The available evidence suggests that derivatives of this compound exhibit inhibitory activity against tyrosinase, with a potency that may be comparable to the established inhibitor, Kojic acid. The competitive nature of this inhibition, as suggested by one study, indicates that these compounds likely interact with the active site of the enzyme. However, a comprehensive evaluation of the specificity of this compound itself requires further investigation. Direct enzymatic assays of this compound against a broad panel of enzymes are necessary to determine its selectivity and potential for off-target effects. Researchers and drug development professionals are encouraged to conduct these studies to fully elucidate the therapeutic and cosmetic potential of this class of compounds.

References

Assessing the Reproducibility of Pyromeconic Acid Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyromeconic acid, a naturally occurring heterocyclic compound, has garnered significant interest within the scientific community for its diverse biological activities. As research into its therapeutic potential accelerates, the ability to reliably and reproducibly assess its bioactivity is paramount. This guide provides a comparative analysis of common assays used to evaluate the antioxidant, anti-inflammatory, and enzyme inhibitory properties of this compound, with a focus on experimental reproducibility and data interpretation.

Key Bioactivities and In Vitro Assessment Methods

This compound and its derivatives have demonstrated notable efficacy in several key areas of therapeutic interest. This guide will focus on the following bioactivities and their corresponding in vitro assays:

  • Antioxidant Activity: Assessed through radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

  • Anti-inflammatory Activity: Primarily evaluated by measuring the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in cell-based assays.

  • Enzyme Inhibitory Activity: Commonly investigated through assays targeting specific enzymes, such as tyrosinase, a key enzyme in melanin synthesis.

The reproducibility of these assays is a critical factor for the reliable evaluation of this compound's therapeutic potential. Variations in experimental conditions can significantly impact the observed bioactivity, leading to discrepancies between studies. Therefore, a thorough understanding of the factors influencing assay performance is essential for generating robust and comparable data.

Comparative Analysis of Bioactivity Assays

The selection of an appropriate bioassay is crucial for obtaining meaningful and reproducible results. The following sections provide a detailed comparison of commonly used assays for each of the key bioactivities of this compound.

Antioxidant Activity Assays

The antioxidant capacity of a compound is often assessed using multiple assays that measure different aspects of its radical scavenging or reducing potential.

Table 1: Comparison of Antioxidant Assays for this compound

AssayPrincipleAdvantagesDisadvantagesReported IC50/EC50 Values for this compound Derivatives
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Simple, rapid, and shows high reproducibility.[1][2]Not representative of physiological radicals; reaction kinetics can vary between antioxidants.[3]Not explicitly found for this compound, but derivatives have been tested.
ABTS Measures the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.Soluble in both aqueous and organic solvents, allowing for the assessment of a wide range of compounds.[2]The pre-formed radical is not very stable, which can affect reproducibility.[2]Not explicitly found for this compound, but derivatives have been tested.
FRAP Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.Simple and automated; provides a direct measure of the total antioxidant power.Does not measure the scavenging of physiologically relevant radicals.Not explicitly found for this compound, but derivatives have been tested.

Factors Affecting Reproducibility of Antioxidant Assays:

Several factors can influence the reproducibility of antioxidant assays, leading to variability in results between laboratories and even between different experiments within the same lab.

  • Solvent: The choice of solvent can affect the solubility of the compound and the stability of the radical.

  • Incubation Time: The reaction kinetics can vary for different antioxidants, making the choice of incubation time critical.

  • pH: The pH of the reaction medium can influence the antioxidant mechanism.

  • Light Exposure: The DPPH radical is light-sensitive, and exposure to light can lead to its degradation and affect results.

  • Purity of Reagents: The purity of the radical solution and other reagents is crucial for accurate and reproducible results.

Anti-inflammatory Activity Assay: NF-κB Inhibition

The anti-inflammatory properties of this compound are often attributed to its ability to modulate inflammatory signaling pathways, with the NF-κB pathway being a key target.

Table 2: NF-κB Inhibition Assay for Assessing Anti-inflammatory Activity

AssayPrincipleAdvantagesDisadvantages
NF-κB Translocation Assay Measures the inhibition of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cells stimulated with an inflammatory agent (e.g., LPS). This is often visualized and quantified using immunofluorescence microscopy or high-content screening.Provides a direct measure of a key event in the pro-inflammatory signaling cascade; can be multiplexed with other cellular readouts.Can be complex and time-consuming; requires cell culture expertise and specialized imaging equipment.

Factors Affecting Reproducibility of NF-κB Inhibition Assays:

  • Cell Line and Passage Number: Different cell lines can exhibit varying responses to inflammatory stimuli, and cell characteristics can change with passage number.

  • Stimulus Concentration and Incubation Time: The concentration of the inflammatory stimulus (e.g., LPS) and the duration of stimulation are critical parameters that need to be optimized and standardized.

  • Antibody Specificity and Quality: The specificity and quality of the primary and secondary antibodies used for immunofluorescence are crucial for accurate detection and quantification.

  • Image Acquisition and Analysis Parameters: Consistent settings for microscopy and standardized image analysis workflows are essential for reproducible quantification of NF-κB translocation.

Enzyme Inhibition Assay: Tyrosinase Inhibition

The ability of this compound derivatives to inhibit enzymes like tyrosinase is a key aspect of their potential application in cosmetics and medicine.

Table 3: Tyrosinase Inhibition Assay

| Assay | Principle | Advantages | Disadvantages | Reported IC50 Values for this compound Derivatives | | :--- | :--- | :--- | :--- | | Mushroom Tyrosinase Assay | Measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of color formation is monitored spectrophotometrically. | Simple, rapid, and cost-effective. | Mushroom tyrosinase may not fully represent the activity of human tyrosinase; potential for interference from colored compounds. | A this compound derivative (compound 6b) showed an IC50 of 25.82 μM. |

Factors Affecting Reproducibility of Tyrosinase Inhibition Assays:

  • Enzyme Source and Purity: The source and purity of the tyrosinase enzyme can significantly impact its activity and the assay results.

  • Substrate Concentration: The concentration of the substrate (L-DOPA) should be carefully controlled, as it can affect the enzyme kinetics and the apparent inhibitory activity.

  • pH and Temperature: Enzyme activity is highly sensitive to pH and temperature, which must be strictly controlled for reproducible results.

  • Presence of Activators or Inhibitors in the Sample: The presence of other compounds in the test sample that can activate or inhibit the enzyme can lead to inaccurate results.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of bioactivity assays. The following sections provide representative protocols for the key assays discussed.

DPPH Radical Scavenging Assay

This protocol is a widely used method for assessing antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound or derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

NF-κB (p65) Translocation Assay

This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NF-κB activation.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound or derivative)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Seeding: Culture the macrophage cells under standard conditions. Seed the cells into 96-well imaging plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known NF-κB inhibitor).

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30-60 minutes) to induce NF-κB translocation. A non-stimulated control group should also be included.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with the primary antibody against NF-κB p65.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.

Tyrosinase Inhibition Assay

This assay is commonly used to screen for compounds that can inhibit melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound or derivative)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add the test compound dilutions, positive control, or vehicle control.

    • Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at a constant temperature.

  • Calculation:

    • Determine the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antioxidant Antioxidant Assay Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow cluster_enzyme_inhibition Enzyme Inhibition Assay Workflow A1 Prepare Reagents (DPPH, ABTS, or FRAP) A3 Mix Reagents and Sample A1->A3 A2 Prepare Sample Dilutions (this compound) A2->A3 A4 Incubate A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate % Inhibition / Reducing Power A5->A6 B1 Seed and Culture Cells B2 Pre-treat with Sample B1->B2 B3 Stimulate with LPS B2->B3 B4 Fix and Permeabilize B3->B4 B5 Immunostain for NF-κB B4->B5 B6 Image and Quantify Nuclear Translocation B5->B6 C1 Prepare Enzyme and Substrate C3 Pre-incubate Enzyme and Inhibitor C1->C3 C2 Prepare Inhibitor Dilutions C2->C3 C4 Initiate Reaction with Substrate C3->C4 C5 Monitor Reaction Kinetically C4->C5 C6 Calculate % Inhibition C5->C6

Fig. 1: General workflows for assessing the bioactivity of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces

Fig. 2: Simplified NF-κB signaling pathway activated by LPS.

Conclusion

The reliable assessment of this compound's bioactivity is contingent on the selection of appropriate assays and the meticulous execution of standardized protocols. This guide highlights the importance of considering the advantages, disadvantages, and factors affecting the reproducibility of common antioxidant, anti-inflammatory, and enzyme inhibition assays. By understanding these nuances, researchers can generate more robust and comparable data, thereby accelerating the development of this compound and its derivatives as potential therapeutic agents. For ensuring inter-laboratory consistency, the adoption of standardized operating procedures and the inclusion of appropriate positive and negative controls are strongly recommended.

References

Comparative Analysis of Pyromeconic Acid's Cytotoxic Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromeconic acid, a heterocyclic compound derived from the pyrolysis of carbohydrates, has garnered interest for its potential biological activities. While its derivatives have been explored for various therapeutic applications, a direct comparative analysis of the cytotoxic effects of this compound itself across multiple cancer cell lines is not extensively documented in publicly available literature. This guide aims to provide a comprehensive overview of the known cytotoxic effects of this compound and its structural analog, kojic acid, on various cell lines. The objective is to offer a valuable resource for researchers investigating novel anticancer agents by presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the key signaling pathways likely involved in its mechanism of action.

Data Presentation: A Comparative Look at Cytotoxicity

Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) values of this compound across a range of cancer cell lines are limited. However, research has indicated its dose-dependent cytotoxic effects. One study demonstrated that this compound decreased the viability of healthy V79 fibroblast cells, as well as HeLa (human cervical cancer) and BT-474 (human breast cancer) cell lines.

To provide a quantitative perspective, this guide presents data on the cytotoxic effects of kojic acid and its derivatives. Kojic acid shares a similar γ-pyrone structure with this compound, making its biological activities a relevant point of comparison.

CompoundCell LineCell TypeIC50 ValueAssay
Kojic AcidB16-F10Murine Melanoma> 50 µg/mLNot specified
Kojic Acid Derivative (L1)Caco-2Human Colorectal Adenocarcinoma68.2 mMMTT
Kojic Acid Derivative (L1)SW480Human Colorectal Adenocarcinoma15.5 mMMTT
Kojic Acid Derivative (L1)HT29Human Colorectal Adenocarcinoma4.7 mMMTT
Kojic Acid Derivative (L1)HEK293THuman Embryonic Kidney (Non-cancerous)7 mMMTT
Mannich Base of Kojic AcidA375Human Malignant Melanoma11.26 - 68.58 µMSulphorhodamine B
Kojic Acid DerivativeA375Human Malignant Melanoma71.27 µMSulphorhodamine B
Kojic Acid DerivativeA375Human Malignant Melanoma73.74 µMSulphorhodamine B

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the effects of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Sulphorhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After incubation with the compound, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plate with acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Determine cell viability and IC50 values based on the absorbance readings.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_reagent Add Cytotoxicity Reagent (e.g., MTT) incubation->assay_reagent incubation2 Incubate assay_reagent->incubation2 solubilization Solubilize Formazan incubation2->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow of a typical in vitro cytotoxicity assay.

Signaling Pathways of Apoptosis

The cytotoxic effects of many chemical compounds are mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

Conclusion

While direct, comprehensive comparative data on the cytotoxicity of this compound across a wide array of cancer cell lines remains to be fully elucidated, existing preliminary evidence suggests a dose-dependent inhibitory effect on both cancerous and non-cancerous cell lines. The provided data on the structurally similar compound, kojic acid, and its derivatives offer a valuable reference point for researchers, indicating that the γ-pyrone scaffold can be a promising backbone for the development of novel cytotoxic agents. The detailed experimental protocols and the overview of the apoptotic signaling pathways serve as a foundational guide for further investigation into the anticancer potential of this compound. Future studies focusing on generating a broad panel of IC50 values and elucidating the specific molecular mechanisms of this compound-induced cell death are warranted to fully understand its therapeutic potential.

A Comparative Analysis of Pyromeconic Acid's In Vivo Anti-inflammatory Potential Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, Pyromeconic acid has emerged as a compound of interest. This guide provides a comparative overview of the potential in vivo efficacy of this compound against well-established anti-inflammatory drugs—Indomethacin, Diclofenac, and Dexamethasone. While direct comparative in vivo studies on this compound are currently limited, this analysis draws upon data from its derivatives and contrasts it with extensive experimental data available for standard anti-inflammatory agents in a widely used preclinical model of acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a gold-standard for evaluating the efficacy of acute anti-inflammatory drugs. The table below summarizes the dose-dependent efficacy of standard drugs in this model, providing a benchmark against which the potential of this compound can be assessed.

DrugDoseRoute of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Indomethacin 10 mg/kgIntraperitoneal2 hours54%[1]
10 mg/kgIntraperitoneal3 hours54%[1]
10 mg/kgIntraperitoneal4 hours54%[1]
10 mg/kgOralNot Specified87.3%[2]
Diclofenac 5 mg/kgOral3 hours~60%[3]
10 mg/kgIntraperitonealNot SpecifiedNot Specified
20 mg/kgOral3 hours~71.82%
Dexamethasone 0.1-1 mg/kgIntraperitonealNot SpecifiedDose-dependent inhibition

Note: The efficacy of this compound in this model is yet to be reported in peer-reviewed literature.

Experimental Protocols

A standardized protocol for the carrageenan-induced paw edema model is crucial for the reproducibility and comparison of results.

Carrageenan-Induced Paw Edema Model
  • Animal Model: Typically, Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratory conditions and acclimatized before the experiment.

  • Groups: Animals are randomly assigned to several groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug), and treatment groups (different doses of the test compound).

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Drug Administration: The test compound (e.g., this compound) or standard drug is typically administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5, and 24 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Drug/Vehicle Administration (Oral/IP) baseline->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan measurement Paw Volume Measurement (Multiple Time Points) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., Carrageenan, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates Pyromeconic_Acid This compound (Potential Inhibition) Pyromeconic_Acid->IKK Inhibits COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Standard NSAIDs (e.g., Diclofenac, Indomethacin) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Pyromeconic_Acid This compound (Potential Inhibition) Pyromeconic_Acid->COX2 Potential Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of Pyromeconic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyromeconic acid, a naturally occurring γ-pyrone, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as neuroprotective agents, enzyme inhibitors, and antioxidants. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound analogs, summarizing their biological activities with supporting quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of this compound analogs is highly dependent on the nature and position of substituents on the this compound scaffold. The following tables summarize the in vitro activities of various analogs against different biological targets.

Table 1: Neuroprotective and Anti-Amyloid Aggregation Activity of this compound-Styrene Hybrids

Compound IDSubstitution PatternAβ (1-42) Self-Aggregation Inhibition IC50 (µM)[1]Cu2+-Induced Aβ (1-42) Aggregation Inhibition IC50 (µM)[1]Aβ (1-42) Fibril Disaggregation IC50 (µM)[1]
30 Styrene Hybrid11.153.696.87

Table 2: Enzyme Inhibitory Activity of this compound Analogs

Compound IDTarget EnzymeSubstitution PatternInhibition IC50 (µM)Reference CompoundReference IC50 (µM)
6b Tyrosinase4-OH-3-OCH3 Styrene25.82[1]Kojic AcidComparable[1]

Table 3: Antioxidant Activity of this compound Analogs

Compound IDAssayActivity MetricValue
30 ORACTrolox Equiv.2.65

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are methodologies for key assays used to evaluate the biological activities of this compound analogs.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Test compounds (this compound analogs)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and kojic acid in the appropriate solvent.

  • In a 96-well plate, add a solution of L-DOPA to each well.

  • Add the test compound or control to the respective wells.

  • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant potential of compounds by measuring their ability to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution in methanol

  • Test compounds (this compound analogs)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Prepare various concentrations of the test compounds and the positive control in methanol.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound or control to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Neuroprotection Assay against H₂O₂-induced Cell Death

This assay evaluates the ability of compounds to protect neuronal cells from oxidative stress-induced apoptosis.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Hydrogen peroxide (H₂O₂)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells (excluding the control wells).

  • Incubate the cells for another 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to cells treated with H₂O₂ alone.

Visualizations

Visual diagrams can aid in understanding the complex biological processes and experimental designs involved in SAR studies.

G cluster_workflow Experimental Workflow for SAR Studies synthesis Synthesis of This compound Analogs purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Enzyme Inhibition, Antioxidant) purification->screening sar Structure-Activity Relationship Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis in_vivo In Vivo Studies lead_opt->in_vivo

Workflow for Structure-Activity Relationship (SAR) Studies.

G cluster_pathway Nrf2/HO-1 Signaling Pathway in Neuroprotection cluster_nucleus Nrf2/HO-1 Signaling Pathway in Neuroprotection stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation neuroprotection Neuroprotection stress->neuroprotection inhibits pyro_analog This compound Analog pyro_analog->keap1_nrf2 promotes dissociation nrf2 Nrf2 (dissociated) keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) ho1 HO-1 & Other Antioxidant Enzymes are->ho1 upregulates ho1->neuroprotection nrf2_nucleus->are binds

Nrf2/HO-1 Signaling Pathway Activation by this compound Analogs.

References

Head-to-head comparison of Pyromeconic acid and other antioxidants in protecting against oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Pyromeconic acid and its antioxidant capabilities against other well-established antioxidants. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key assays.

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a myriad of pathological conditions. This has spurred intensive research into the identification and characterization of potent antioxidant compounds. This compound, a heterocyclic compound, has emerged as a molecule of interest. This guide provides a head-to-head comparison of this compound's antioxidant potential against benchmark antioxidants: Vitamin C, Vitamin E, and Glutathione. Due to the limited availability of direct comparative studies on this compound using standardized antioxidant assays, this guide also includes data on structurally similar compounds, Maltol and Kojic acid, to provide a broader perspective. The comparisons are based on common in vitro assays, including DPPH, ABTS, and FRAP, as well as the cellular antioxidant activity (CAA) assay. Furthermore, the role of this compound in activating the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, is explored.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and other antioxidants from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity. It is crucial to note that direct comparative studies for this compound using these standardized assays are limited. The data presented is compiled from various sources and should be interpreted with caution, considering potential variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
This compound Data Not AvailableData Not Available
Maltol ~ 2500~ 19825
Kojic Acid ~ 15~ 105
Vitamin C (Ascorbic Acid) 4.97[1]28.2
Vitamin E (α-Tocopherol) Data Not AvailableData Not Available
Glutathione Data Not AvailableData Not Available

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
This compound Data Not AvailableData Not Available
Maltol Data Not AvailableData Not Available
Kojic Acid Data Not AvailableData Not Available
Vitamin C (Ascorbic Acid) 50[2]284
Vitamin E (α-Tocopherol) Data Not AvailableData Not Available
Glutathione Low Activity[3]Low Activity[3]

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundActivity
This compound Data Not Available
Maltol Data Not Available
Kojic Acid Data Not Available
Vitamin C (Ascorbic Acid) High reducing power[1]
Vitamin E (α-Tocopherol) Data Not Available
Glutathione Data Not Available

Note on Data Gaps: As the tables indicate, there is a significant lack of publicly available data for the direct antioxidant activity of this compound in the DPPH, ABTS, and FRAP assays. The majority of research has focused on its derivatives. For instance, a novel this compound-styrene hybrid compound demonstrated excellent antioxidative activity with an oxygen radical absorbance capacity (ORAC) value of 2.65 Trolox equivalents.

Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells. This assay is considered more biologically relevant than purely chemical assays as it accounts for cellular uptake and metabolism.

Signaling Pathway: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Studies on this compound derivatives have shown their ability to reduce oxidative stress by activating the Nrf2/HO-1 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Pyromeconic_Acid This compound (or derivatives) Pyromeconic_Acid->Nrf2_Keap1 induces dissociation Maf sMaf Nrf2_n->Maf dimerizes with ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 1: Nrf2 Signaling Pathway Activation.

Experimental Workflow: In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound using common in vitro assays.

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Compound Test Compound (e.g., this compound) Serial_Dilutions Prepare Serial Dilutions Compound->Serial_Dilutions Standards Standard Antioxidants (e.g., Vitamin C, Trolox) Standards->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Spectrophotometer Spectrophotometer (Measure Absorbance) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer IC50 Calculate IC50 Values Spectrophotometer->IC50 Comparison Compare with Standards IC50->Comparison

Figure 2: General workflow for in vitro antioxidant assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the stock solutions.

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution to a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of ABTS and potassium persulfate.

  • Mix the ABTS and potassium persulfate solutions to generate the ABTS•+ radical cation. This solution is typically left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 ± 0.02 at 734 nm).

  • Prepare serial dilutions of the test compound and standard antioxidants.

  • Add a specific volume of the test compound or standard solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at the specified wavelength.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the test compound or standard to the pre-warmed FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 593 nm).

  • A standard curve is constructed using the absorbance values of the Fe²⁺ standards.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells induced by a peroxyl radical generator.

Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., quercetin) and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Incubate the plate for a specified time (e.g., 1 hour) to allow for cellular uptake.

  • Wash the cells to remove the compounds and probe from the medium.

  • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

  • Immediately measure the fluorescence of the wells at specific excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over a period of time (e.g., every 5 minutes for 1 hour).

  • The antioxidant capacity is quantified by calculating the area under the fluorescence curve.

  • The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Conclusion

This compound and its derivatives show promise as antioxidants, with evidence suggesting their involvement in the activation of the protective Nrf2 signaling pathway. However, a comprehensive head-to-head comparison with established antioxidants like Vitamin C, Vitamin E, and Glutathione is currently hampered by a lack of direct comparative data from standardized in vitro assays. The available information on structurally similar compounds, Maltol and Kojic acid, provides some context but is not a substitute for direct analysis of this compound.

Future research should focus on systematically evaluating the antioxidant activity of this compound using a battery of standardized assays (DPPH, ABTS, FRAP) and the more biologically relevant Cellular Antioxidant Activity assay. Such studies would provide the necessary quantitative data to accurately position this compound within the landscape of known antioxidants and further elucidate its potential for therapeutic applications in oxidative stress-related diseases. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Safety Operating Guide

Pyromeconic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of pyromeconic acid is crucial for maintaining laboratory safety and environmental compliance. As a hazardous substance, it requires careful handling and adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, empty containers, and spill materials, designed for researchers and laboratory professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to wear the appropriate Personal Protective Equipment (PPE).

Hazard Summary

This compound is classified with several hazards that necessitate careful handling at all times.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling this compound:

  • Protective Gloves: Use impermeable gloves inspected for integrity before use.[2]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA approved respirator.

Disposal Protocol for this compound Waste

This compound and materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, whether solid or in solution, in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical.

  • Segregate this compound waste from incompatible materials, particularly strong acids, strong alkalis, and strong oxidizing or reducing agents.

Step 2: Container Labeling

  • Clearly label the waste container with a "Hazardous Waste" sticker or tag provided by your institution's Environmental Health & Safety (EHS) department.

  • List all contents, including "this compound" and any solvents used.

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the container is kept tightly closed except when adding waste.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup. The final step is always disposal of the contents and container at an approved waste disposal plant.

Procedure for Empty Container Disposal

Empty chemical containers must be handled carefully to ensure no hazardous residue remains.

  • Thoroughly Empty: Ensure that only trivial amounts of this compound remain in the container.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).

  • Collect Rinsate: The first rinse, and preferably all subsequent rinses, must be collected and disposed of as hazardous chemical waste, following the protocol described above.

  • Deface Label: Completely remove or obliterate the original manufacturer's label on the container.

  • Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of as regular solid waste (e.g., in designated glass disposal boxes). Confirm this procedure with your institution's waste disposal guidelines.

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Wear PPE: Before cleanup, don all required personal protective equipment as listed above.

  • Contain Spill: For solid spills, cover with a plastic sheet to minimize dust. For liquid spills, prevent further spread.

  • Absorb and Collect: Use an inert, absorbent material (e.g., diatomite, universal binders) to clean up the spill. Avoid creating dust.

  • Package Waste: Place all contaminated absorbent material and any contaminated PPE into a suitable container for hazardous waste.

  • Label and Dispose: Label the container as hazardous waste, listing this compound as the contaminant, and arrange for disposal through your EHS department.

  • Decontaminate: Clean the spill area thoroughly.

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyromeconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Information for Pyromeconic Acid

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment is paramount before handling this compound. The following tables summarize the recommended PPE to mitigate exposure risks.

Table 1: Glove Selection for this compound

Glove MaterialResistance to Acids (General)Recommendation
Nitrile RubberExcellentRecommended for incidental splash protection.[5]
NeopreneVery GoodA suitable alternative to nitrile.
Butyl RubberVery GoodRecommended for handling corrosive acids.
Natural Rubber (Latex)GoodMay be used, but nitrile or neoprene are preferred.

Table 2: Respiratory Protection Guidelines

Engineering controls, such as fume hoods, are the primary method for controlling airborne contaminants. When engineering controls are insufficient, respiratory protection is necessary.

Exposure ScenarioMinimum Required RespiratorNIOSH Filter Series
Weighing or handling powder where dust may be generatedAir-Purifying Respirator (APR), half-maskN95, R95, or P95
Operations with a high potential for aerosol generationPowered Air-Purifying Respirator (PAPR) or Full-face APRN100, R100, or P100
Emergency situations (e.g., large spill)Self-Contained Breathing Apparatus (SCBA)Not Applicable

Table 3: Comprehensive PPE Checklist

Body PartProtection RequiredStandard/Specification
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.ANSI Z87.1 compliant
Hands Chemical-resistant gloves (see Table 1).Inspect before each use.
Body Laboratory coat. Impervious clothing for larger quantities.Buttoned and covering all exposed skin.
Feet Closed-toe shoes.Must cover the entire foot.
Respiratory See Table 2.NIOSH-approved.

Procedural Guidance for Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Designate Area:

    • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Verify that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.

    • Assemble all necessary equipment and reagents before introducing this compound.

  • Donning Personal Protective Equipment (PPE):

    • Follow the comprehensive PPE checklist in Table 3.

    • Ensure all PPE is correctly sized and in good condition.

  • Handling and Use:

    • Avoid the formation of dust and aerosols.

    • When weighing, use a balance with a draft shield or conduct the operation in a fume hood.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency and Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Do not dispose of it down the drain.

  • Contaminated PPE should be disposed of as hazardous waste.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling this compound task_assessment Assess Task-Specific Risks: - Scale of work - Potential for dust/aerosol generation - Splash hazard start->task_assessment engineering_controls Use in Chemical Fume Hood? task_assessment->engineering_controls respiratory_protection Select Respiratory Protection: - N95 for low dust - PAPR for high dust/aerosols engineering_controls->respiratory_protection No no_respirator Standard PPE sufficient (if no dust/aerosols) engineering_controls->no_respirator Yes hand_protection Hand Protection: - Nitrile or Neoprene gloves respiratory_protection->hand_protection no_respirator->hand_protection eye_protection Eye/Face Protection: - Safety glasses with side shields - Goggles for splash risk - Face shield for high splash risk hand_protection->eye_protection body_protection Body Protection: - Lab coat - Closed-toe shoes eye_protection->body_protection final_check Proceed with work following all safety protocols body_protection->final_check

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyromeconic acid
Reactant of Route 2
Pyromeconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.